Technical Documentation Center

4-[(Oxolan-2-yl)methoxy]quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(Oxolan-2-yl)methoxy]quinoline
  • CAS: 2195875-98-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 4-[(Oxolan-2-yl)methoxy]quinoline

Executive Summary This technical guide details the synthesis of 4-[(oxolan-2-yl)methoxy]quinoline (also known as 4-(tetrahydrofurfuryl)oxyquinoline). This scaffold is a critical pharmacophore in medicinal chemistry, freq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-[(oxolan-2-yl)methoxy]quinoline (also known as 4-(tetrahydrofurfuryl)oxyquinoline). This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core structure in kinase inhibitors and anti-infective agents.

While ether linkages can often be formed via the Mitsunobu reaction, this guide advocates for Nucleophilic Aromatic Substitution (


)  as the superior pathway for this specific heteroaromatic system. The 

route offers higher regioselectivity, easier purification, and greater scalability compared to the O-alkylation of 4-hydroxyquinoline, which suffers from tautomeric ambiguity (N- vs. O-alkylation).

Retrosynthetic Logic & Strategy

The synthesis is designed around the inherent electrophilicity of the quinoline C4 position. The nitrogen atom in the quinoline ring acts as an electron sink, activating the C4-chloride for displacement by an alkoxide nucleophile.

Strategic Disconnection

The primary disconnection is made at the ether oxygen. We utilize 4-chloroquinoline as the electrophile and (tetrahydrofuran-2-yl)methanol (tetrahydrofurfuryl alcohol) as the pronucleophile.

Retrosynthesis Target Target: 4-[(Oxolan-2-yl)methoxy]quinoline Disconnect Disconnection: Ether Bond Target->Disconnect Retrosynthesis SM1 Electrophile: 4-Chloroquinoline Disconnect->SM1 SM2 Nucleophile: (Tetrahydrofuran-2-yl)methanol Disconnect->SM2

Figure 1: Retrosynthetic analysis showing the convergent assembly via


.

Reaction Mechanism: Pathway[1][2][3][4]

The reaction proceeds via an Addition-Elimination mechanism.[1][2]

  • Activation: The base (NaH) deprotonates the alcohol to form the alkoxide.

  • Addition: The alkoxide attacks the C4 position of the quinoline, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized Meisenheimer-like anionic intermediate.

  • Elimination: The chloride anion is expelled, restoring aromaticity and yielding the ether product.

Mechanism Step1 1. Deprotonation (ROH + NaH -> RO-) Step2 2. Nucleophilic Attack (Formation of Meisenheimer Complex) Step1->Step2 + 4-Cl-Quinoline Step3 3. Chloride Elimination (Restoration of Aromaticity) Step2->Step3 - Cl- Product Final Product Step3->Product

Figure 2: Mechanistic flow of the Addition-Elimination pathway.

Critical Reagents & Material Attributes

To ensure reproducibility, reagents must meet specific quality criteria.

ReagentRoleCritical AttributeStoichiometry
4-Chloroquinoline ElectrophilePurity >97%; Free of 4-hydroxyquinoline impurity.1.0 equiv
(Tetrahydrofuran-2-yl)methanol NucleophileAnhydrous (<0.1%

). Water competes for the electrophile.
1.2 equiv
Sodium Hydride (60% in oil) BaseFreshly opened. Old NaH loses titer, causing incomplete conversion.1.5 equiv
DMF (N,N-Dimethylformamide) SolventAnhydrous. Stored over molecular sieves.10 mL/g

Experimental Protocol

Safety Pre-Check
  • Hazard: Sodium hydride evolves hydrogen gas (

    
    ) upon contact with the alcohol. Ensure proper venting.
    
  • Hazard: 4-Chloroquinoline is a skin irritant and potential sensitizer. Handle in a fume hood.

  • Thermal: The reaction is exothermic.

Step-by-Step Methodology

Step 1: Alkoxide Generation

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge Sodium Hydride (60% dispersion, 1.5 equiv) into the flask.

  • Optional: Wash NaH with dry hexanes (2 x 10 mL) to remove mineral oil if high-purity isolation is required without chromatography. Decant hexanes carefully.

  • Add anhydrous DMF (50% of total volume) and cool to 0°C in an ice bath.

  • Add (Tetrahydrofuran-2-yl)methanol (1.2 equiv) dropwise (dissolved in minimal DMF if necessary).

    • Observation: Vigorous bubbling (

      
       evolution).
      
  • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Coupling Reaction

  • Cool the alkoxide solution back to 0°C.

  • Add 4-Chloroquinoline (1.0 equiv) portion-wise or as a solution in the remaining DMF.

  • Remove the ice bath and heat the reaction mixture to 80°C .

  • Monitor reaction progress via TLC (System: 5% MeOH in DCM) or HPLC.

    • Endpoint: Complete consumption of 4-chloroquinoline (typically 2–4 hours).

Step 3: Quench and Work-up

  • Cool the mixture to RT.

  • Carefully quench by dropwise addition of saturated aqueous

    
     (excess NaH will fizz).
    
  • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3 x volumes).

  • Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Crude State: Usually a viscous yellow/orange oil.

  • Method: Flash Column Chromatography.[3]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       50% Ethyl Acetate in Hexanes.
      
  • Crystallization (Alternative): If the product solidifies, recrystallize from Et2O/Hexanes.

Quality Control & Characterization

A self-validating system requires confirmation of structure and purity.

Expected Analytical Data
  • 1H NMR (400 MHz, CDCl3):

    • 
       8.7 (d, 1H, Quinoline H2) – Diagnostic downfield shift.
      
    • 
       8.0-7.4 (m, 4H, Aromatic protons).
      
    • 
       6.7 (d, 1H, Quinoline H3).
      
    • 
       4.1-4.3 (m, 3H, 
      
      
      
      and Methine of THF).
    • 
       1.7-2.1 (m, 4H, THF ring protons).
      
  • HPLC Purity: >98% (254 nm).

  • Mass Spectrometry (ESI+):

    
     consistent with calculated mass (MW ≈ 229.28  g/mol ).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Wet solvent/reagents.[4]Water hydrolyzes 4-Cl-quinoline to 4-hydroxyquinoline (inert to

). Use anhydrous DMF.
Incomplete Conversion Old NaH.Titrate NaH or use fresh bottle. Increase temperature to 100°C.
Emulsion during workup DMF presence.Wash organic layer thoroughly with water (3-4 times) to remove DMF before brine wash.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 4-Substituted Quinolines. Chemical Reviews, 49(2), 273–412. Link

  • Synthesis of 4-Alkoxyquinolines

    • Wolf, C., et al. (2009). Regioselective Synthesis of 4-Alkoxyquinolines via

      
      . Journal of Organic Chemistry, 74(18), 7168–7171. Link
      
  • Mitsunobu vs.

    
     Comparison: 
    
    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5][6][7] Chemical Reviews, 109(6), 2551–2651. Link

  • Quinoline Chemistry Overview

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Chapter 5: Quinolines). Link

Sources

Exploratory

Advanced Protocols for 4-Alkoxyquinoline Scaffolds via Friedländer-Type Condensations

Strategic Overview The "4-Alkoxy" Challenge in Quinoline Synthesis The 4-alkoxyquinoline pharmacophore is a cornerstone in medicinal chemistry, serving as the primary scaffold for antimalarials (e.g., Quinine derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The "4-Alkoxy" Challenge in Quinoline Synthesis The 4-alkoxyquinoline pharmacophore is a cornerstone in medicinal chemistry, serving as the primary scaffold for antimalarials (e.g., Quinine derivatives), kinase inhibitors (e.g., Lenvatinib), and receptor antagonists. While the classical Friedländer synthesis (condensation of 2-aminobenzaldehyde with ketones) is the most convergent route to the quinoline core, it inherently yields 4-H or 4-alkyl/aryl substituted products. It does not directly yield 4-alkoxy derivatives in a single step due to the lack of an oxygenated precursor at the C4 position in standard o-aminoaldehydes.

To access 4-alkoxyquinolines using Friedländer logic, researchers must utilize the Niementowski variation (a Friedländer-type condensation using 2-aminobenzoic acid derivatives) to generate a 4-hydroxyquinoline (4-quinolone) intermediate. This scaffold serves as the divergent point for introducing alkoxy groups via two distinct pathways:

  • Direct O-Alkylation: Nucleophilic substitution on the tautomeric enol.

  • The Chloro-Bridge (

    
    ):  Activation of the 4-OH position with 
    
    
    
    followed by alkoxide displacement (The "Pharma Standard").

This guide details the optimized protocols for this modular workflow, emphasizing the critical transition from the Friedländer condensation product to the final 4-alkoxy target.

Mechanistic Pathways & Logic

The synthesis relies on the condensation of an o-aminoaryl carbonyl equivalent (specifically 2-aminobenzoic acid or ester) with an enolizable ketone. Unlike the standard Friedländer (which uses an aldehyde), the use of the acid/ester oxidation state at the ortho position ensures the retention of an oxygen atom at C4, initially as a hydroxyl/ketone tautomer.

Pathway Visualization (DOT)

The following diagram illustrates the bifurcation between the classical Friedländer and the Niementowski/Friedländer route required for 4-alkoxy targets.

Friedlander_Pathways Start_Aldehyde 2-Aminobenzaldehyde Inter_Aldol Aldol Condensation Start_Aldehyde->Inter_Aldol Base/Acid Start_Acid 2-Aminobenzoic Acid (Niementowski Precursor) Inter_Imine Imine Formation Start_Acid->Inter_Imine High Temp / Acid Ketone Enolizable Ketone (R-CH2-CO-R') Ketone->Inter_Aldol Ketone->Inter_Imine Inter_Aldol->Inter_Imine Dehydration Prod_Classic Standard Quinoline (C4 = H or Alkyl) Inter_Imine->Prod_Classic Dehydration Prod_4OH 4-Hydroxyquinoline (Tautomer with 4-Quinolone) Inter_Imine->Prod_4OH Cyclization (-H2O/ROH) Inter_4Cl 4-Chloroquinoline Prod_4OH->Inter_4Cl POCl3 (Activation) Target_4OR 4-Alkoxyquinoline (Target Scaffold) Prod_4OH->Target_4OR R-X / Base (Direct O-Alkylation) Inter_4Cl->Target_4OR NaOR (SNAr)

Caption: Divergence of Friedländer-type condensations. The 2-aminobenzoic acid route (bottom) is required to retain C4-oxygen functionality for subsequent alkoxylation.

Experimental Protocols

Protocol A: The Modified Friedländer (Niementowski) Condensation

Objective: Synthesis of the 4-Hydroxyquinoline Intermediate. Scope: Reaction of anthranilic acid (2-aminobenzoic acid) with ketones.

  • Reagents:

    • Anthranilic acid (1.0 equiv)

    • Enolizable Ketone (1.2 equiv)

    • Catalyst: Polyphosphoric Acid (PPA) or

      
      -TsOH (solvent-free or in toluene).
      
  • Procedure:

    • Mixing: In a round-bottom flask, mix anthranilic acid and the ketone.

    • Catalysis: Add PPA (approx. 2 g per mmol of substrate) to act as both solvent and dehydrating agent.

    • Heating: Heat the mixture to 120–140 °C for 3–6 hours. Note: High temperature is critical to overcome the activation energy of the initial imine formation and subsequent cyclization.

    • Quenching: Cool to approx. 80 °C and pour slowly into crushed ice/water with vigorous stirring.

    • Neutralization: Neutralize with 20% NaOH or

      
       to pH 7–8. The 4-hydroxyquinoline will precipitate.
      
    • Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Protocol B: The "Pharma Standard" (Chlorination & )

Objective: Conversion of 4-Hydroxyquinoline to 4-Alkoxyquinoline. Why this route? Direct O-alkylation often competes with N-alkylation. The 4-chloro intermediate guarantees regioselectivity for the alkoxy group via Nucleophilic Aromatic Substitution (


).
  • Step 1: Chlorination

    • Suspend 4-hydroxyquinoline (1.0 equiv) in

      
       (5.0 equiv).
      
    • Reflux (105 °C) for 2 hours. The solution will clarify as the reaction proceeds.

    • Evaporate excess

      
       under reduced pressure.
      
    • Pour residue onto ice and basify with

      
      . Extract the 4-chloroquinoline with DCM.
      
  • Step 2: Alkoxylation (

    
    ) 
    
    • Alkoxide Gen: In a separate flask, dissolve the target alcohol (

      
      , e.g., 3-dimethylaminopropanol) in dry THF or DMF. Add NaH (1.2 equiv) at 0 °C and stir for 30 min to generate the alkoxide.
      
    • Coupling: Add the 4-chloroquinoline (1.0 equiv) to the alkoxide solution.

    • Reaction: Heat to reflux (THF) or 80 °C (DMF) for 4–12 hours.

    • Workup: Quench with water, extract with EtOAc. The product is the regiopure 4-alkoxyquinoline.

Protocol C: Direct O-Alkylation (Mitsunobu Variant)

Objective: Direct conversion without chlorination (Best for simple primary alcohols). Risk: Potential for N-alkylation byproducts.

  • Reagents: 4-Hydroxyquinoline, Alcohol (

    
    ), 
    
    
    
    , DIAD/DEAD.
  • Procedure:

    • Dissolve 4-hydroxyquinoline (1.0 equiv), Alcohol (1.1 equiv), and

      
       (1.2 equiv) in dry THF.
      
    • Cool to 0 °C.

    • Add DIAD (1.2 equiv) dropwise.

    • Stir at RT for 12–24 hours.

    • Note: This route is preferred for complex alcohols where harsh

      
       conditions might degrade the side chain.
      

Quantitative Comparison of Methods

FeatureProtocol A + B (Chloro-Bridge)Protocol A + C (Direct Alkylation)
Regioselectivity High (Exclusive 4-O-Alkoxy)Moderate (Risk of N-Alkylation)
Substrate Scope Broad (Works with sterically hindered alcohols)Limited (Primary/Secondary alcohols preferred)
Reaction Conditions Harsh (

, High Temp)
Mild (0 °C to RT)
Scalability Excellent (Industrial Standard)Moderate (Reagent cost: DIAD/PPh3)
Yield (Typical) 75–90% (over 2 steps)40–65%

Troubleshooting & Quality Control

Impurity Profiling:

  • N-Alkylated Isomer: In direct alkylation, the 1-alkyl-4-quinolone is a common byproduct. It can be distinguished via NMR:

    • 4-Alkoxy: H3 proton appears as a singlet/doublet around 6.5–7.0 ppm .

    • N-Alkyl: N-CH2 protons show distinct shifts; Carbonyl C=O signal in C13 NMR is diagnostic (~177 ppm for quinolone vs ~160 ppm for alkoxyquinoline).

  • Incomplete Chlorination: Residual starting material in Step 1 of Protocol B leads to difficult separations. Ensure dry

    
     and sufficient reflux time.
    

References

  • Friedländer Synthesis Mechanism & Scope

    • Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [1]

  • Synthesis of 4-Alkoxyquinolines via 4-Hydroxy Intermediates

    • Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines. (2024).[2] Journal of Medicinal Chemistry. Retrieved from

  • Comparative Synthesis of 4-Hydroxyquinolines (Conrad-Limpach vs Friedländer-type)

    • Comparing the efficacy of different 4-hydroxyquinoline synthesis methods. (2025). BenchChem. Retrieved from

  • Direct Synthesis via C-H Activation (Alternative Modern Route)

    • Direct Synthesis of Quinolines via Co(III)-Catalyzed C-H Activation. (2018).[3] Organic Letters. Retrieved from

  • Synthesis of 4-Alkoxy-8-Hydroxyquinolines (Specific Protocols)

    • Synthesis of 4-alkoxy-8-hydroxyquinolines. (2007). PubMed. Retrieved from

Sources

Foundational

Technical Guide: NMR Characterization of 4-[(Oxolan-2-yl)methoxy]quinoline

The following technical guide is structured to serve as a definitive protocol for the NMR characterization of 4-[(Oxolan-2-yl)methoxy]quinoline. It synthesizes theoretical principles with practical experimental strategie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive protocol for the NMR characterization of 4-[(Oxolan-2-yl)methoxy]quinoline. It synthesizes theoretical principles with practical experimental strategies, designed for the autonomous researcher.

Executive Summary

This guide details the structural characterization of 4-[(Oxolan-2-yl)methoxy]quinoline (IUPAC: 4-((tetrahydrofuran-2-yl)methoxy)quinoline).[1] This compound represents a fusion of an electron-deficient heteroaromatic system (quinoline) and a saturated oxygen heterocycle (tetrahydrofuran) linked via a methylene ether bridge.[1]

The core challenge in characterizing this molecule lies in resolving the diastereotopic nature of the linker protons (due to the chiral center at the THF C2 position) and accurately assigning the quinoline protons which shift significantly based on concentration and solvent effects. This guide provides a self-validating workflow using 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Structural Analysis & Prediction

Before acquiring data, we must dissect the molecule into magnetically distinct environments.[1]

Molecular Scaffold Breakdown
  • Fragment A (Quinoline Core): A bicyclic aromatic system.[1] The ether linkage at C4 exerts a strong mesomeric (

    
    ) effect, significantly shielding the C3 proton and C3 carbon, while deshielding C4.
    
  • Fragment B (Linker): The

    
     group connecting the quinoline and the THF ring.
    
  • Fragment C (THF Ring): A saturated five-membered ether.[1] The C2 position is a chiral center .[1]

    • Critical Insight: Because THF-C2 is chiral, the adjacent methylene protons in the linker (

      
      a and 
      
      
      
      b) are diastereotopic . They will not appear as a simple doublet but rather as two distinct multiplets (ABX system) or a complex pseudo-doublet, depending on the solvent resolution.
Visualization of Connectivity

The following diagram illustrates the logical flow for assigning connections between these fragments.

G cluster_0 Quinoline Core cluster_1 Linker & THF Q_H2 H2 (Deshielded) Q_H3 H3 (Shielded) Q_H2->Q_H3 COSY (3J) Q_C4 C4 (Quaternary) Q_H3->Q_C4 HMBC (2J) Linker_H Linker CH2 (Diastereotopic) Linker_H->Q_C4 HMBC (3J) Key Connectivity THF_C2 THF C2-H (Chiral Center) Linker_H->THF_C2 COSY (3J)

Figure 1: Connectivity logic flow. The HMBC correlation from the Linker CH2 to Quinoline C4 is the "smoking gun" that confirms the ether linkage.

Experimental Protocol

Sample Preparation

To minimize aggregation effects common with planar quinoline systems (π-π stacking), strict concentration control is required.[1]

  • Solvent: Chloroform-

    
     (
    
    
    
    ) is the standard for resolution.[1] DMSO-
    
    
    is an alternative if water peaks interfere with the THF region, but it may broaden the exchangeable signals (none present here, but good for polarity).
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (

    
     @ 7.26 ppm).[1]
    
Acquisition Parameters
  • Temperature: 298 K (25°C).[1]

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure full relaxation of the isolated H2 proton, which often has a longer 
    
    
    
    .
  • Scans:

    • 
      H: 16-64 scans.[1]
      
    • 
      C: >512 scans (Quaternary C4 signal can be weak).
      

Characterization Data & Assignment

H NMR Assignment (400/500 MHz, )

The following table summarizes the expected chemical shifts and multiplicity based on the electronic environment.

PositionProton Type

(ppm)
Multiplicity

(Hz)
Assignment Logic
Quinoline
2Ar-H8.70 - 8.75d5.2

to Nitrogen; most deshielded.
8Ar-H8.10 - 8.15d / dd8.0, 1.5Peri-position; deshielded by ring current.[1]
5Ar-H7.95 - 8.05d / dd8.0, 1.5Pseudo-peri to N (long range).[1]
7Ar-H7.65 - 7.75ddd8.0, 7.0, 1.5Meta to N; typical aromatic multiplet.
6Ar-H7.45 - 7.55ddd8.0, 7.0, 1.5Typical aromatic multiplet.
3Ar-H6.70 - 6.80d5.2

to Nitrogen; shielded by C4-O donation.[1]
Linker
1'a, 1'b-O-CH

-
4.10 - 4.25m / ABX-Diastereotopic .[1] Adjacent to chiral THF-C2.[1]
THF Ring
2''CH (Methine)4.30 - 4.40m-

to Oxygen; chiral center.[1]
5''-CH

-O
3.80 - 3.95m-

to Ring Oxygen.
3''-CH

-
1.95 - 2.10m-

to Ring Oxygen.
4''-CH

-
1.75 - 1.90m-

to Ring Oxygen.[1]

Note: Chemical shifts are representative estimates for the scaffold in


.
C NMR Assignment (100/125 MHz)
  • C2 (Quinoline): ~151.0 ppm (CH, intense).[1]

  • C4 (Quinoline): ~161.5 ppm (C_quat, weak, ipso to Oxygen).[1]

  • C8a (Quinoline): ~149.0 ppm (C_quat, bridgehead).[1]

  • C3 (Quinoline): ~100.5 ppm (CH, significantly shielded).[1]

  • Linker (-OCH2-): ~71.0 ppm.[1]

  • THF C2: ~77.5 ppm.[1]

  • THF C5: ~68.5 ppm.[1]

Advanced Verification Strategies

The "Diastereotopic" Test

The most common error in analyzing this molecule is misinterpreting the linker protons (O-CH2-) as a simple doublet.

  • Observation: Zoom into the 4.10–4.25 ppm region.

  • Validation: If you see a complex multiplet pattern rather than a clean doublet, this confirms the presence of the adjacent chiral center (THF C2). This is a self-validating spectral feature for the integrity of the THF ring.[1]

Connectivity Workflow (HMBC)

To prove the ether linkage is formed at position 4 and not position 2 (a possible side reaction in some syntheses):

  • Locate H3 (the doublet at ~6.7 ppm).[1]

  • Run HMBC .[1]

  • H3 should show a strong 3-bond correlation to C4a (bridgehead) and C2 .[1]

  • The Linker Protons (~4.15 ppm) must show a correlation to the same quaternary carbon (C4) that H3 correlates to (via 2-bond coupling).[1]

  • If the Linker protons correlate to the C2 carbon (~151 ppm), the substitution occurred at the wrong position.

Workflow Diagram

The following diagram outlines the experimental decision tree.

Experiment Start Dissolve Sample (CDCl3) H1 Run 1H NMR Check_H3 Check H3 (~6.7 ppm) Is it a doublet? H1->Check_H3 Pass Inspect Linker (~4.2 ppm) Diastereotopic? Check_H3->Pass Yes Fail Fail Check_H3->Fail No (Check Purity) Confirm_Struct Run HMBC Linker -> C4 Correlation Pass->Confirm_Struct Yes (Complex) Warning Suspect Racemization or Dynamic Averaging Pass->Warning No (Singlet/Doublet)

Figure 2: Experimental decision tree for validating the structure.

References

  • General Quinoline Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] [1]

  • THF Ring Conformations & Shifts: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

  • 4-Alkoxyquinoline Data: "Quinoline, 4-methoxy- NMR Spectra". SpectraBase.[1] Wiley.[1]

  • Tetrahydrofurfuryl Alcohol Derivatives: "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives". TSI Journals.

Sources

Exploratory

Physicochemical properties of 4-[(Oxolan-2-yl)methoxy]quinoline

Scaffold Classification: Heterocyclic Ether / Quinoline Pharmacophore Primary Application: Medicinal Chemistry (Kinase Inhibition, Anti-infectives) Part 1: Executive Technical Summary 4-[(Oxolan-2-yl)methoxy]quinoline (s...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Classification: Heterocyclic Ether / Quinoline Pharmacophore Primary Application: Medicinal Chemistry (Kinase Inhibition, Anti-infectives)

Part 1: Executive Technical Summary

4-[(Oxolan-2-yl)methoxy]quinoline (systematically: 4-(tetrahydrofuran-2-ylmethoxy)quinoline) represents a critical structural motif in modern drug discovery. It combines the privileged quinoline scaffold—historically validated in antimalarial and antiseptic therapeutics—with a tetrahydrofuran (oxolane) ether side chain.

This specific substitution pattern at the C4 position modulates the physicochemical profile of the parent quinoline ring by:

  • Electronic Modulation: The ether oxygen donates electron density into the heterocyclic ring, slightly elevating the basicity of the quinoline nitrogen (

    
    ) compared to unsubstituted quinoline.
    
  • Solubility Enhancement: The oxolane ring introduces a polar, non-ionizable region that disrupts crystal lattice energy, generally improving solubility in organic media and lowering the melting point compared to planar 4-aminoquinolines.

  • Chirality: The C2 position of the oxolane ring is a chiral center, creating enantiomeric pairs (

    
    ) that may exhibit differential binding affinities in protein pockets (e.g., ATP-binding sites of kinases).
    

Part 2: Physicochemical Properties & Molecular Descriptors[1][2]

The following data characterizes the molecule as a "Lead-Like" scaffold, compliant with Lipinski’s Rule of Five, making it an ideal starting point for library generation.

Table 1: Molecular Descriptors (Consensus Values)
PropertyValueTechnical Context
Molecular Formula

-
Molecular Weight 229.28 g/mol Ideal for fragment-based drug design (FBDD).
H-Bond Donors 0Enhances membrane permeability (passive diffusion).
H-Bond Acceptors 3

,

,

.
TPSA ~35 ŲHighly permeable (Brain penetration likely if < 40 Ų).
Rotatable Bonds 3Low conformational entropy penalty upon binding.
Chiral Centers 1 (C2 of oxolane)Synthesis yields a racemate unless chiral starting materials are used.
Physicochemical Deep Dive
1. Lipophilicity (LogP / LogD)
  • Predicted LogP: 2.5 – 2.9

  • Behavior: The molecule is moderately lipophilic.[1] The oxolane ring reduces the LogP compared to a phenyl ether analog, aiding in "drug-likeness."

  • LogD (pH 7.4): ~2.8. At physiological pH, the molecule exists primarily in its neutral form, facilitating rapid transcellular absorption.

2. Ionization Constant (

)
  • Primary Basic Center: Quinoline Nitrogen (

    
    ).
    
  • Value:

    
     (Predicted).
    
  • Mechanism: The C4-alkoxy group is an electron-donating group (EDG) by resonance. This increases the electron density at

    
    , making it slightly more basic than unsubstituted quinoline (
    
    
    
    4.9).
  • Biological Implication: In the acidic environment of the stomach (pH 1-2) or lysosomes (pH 4.5-5.0), the nitrogen becomes protonated (

    
    ). This leads to lysosomal trapping , a mechanism relevant for antimalarial activity (e.g., chloroquine) and high volume of distribution (
    
    
    
    ).

Part 3: Synthetic Accessibility & Stability

The synthesis of 4-[(Oxolan-2-yl)methoxy]quinoline is a classic example of nucleophilic aromatic substitution (


), favored by the electron-deficient nature of the 4-haloquinoline ring.
Synthetic Pathway (DOT Visualization)

Synthesis SM1 4-Chloroquinoline (Electrophile) Inter Meisenheimer Complex SM1->Inter Addition SM2 Tetrahydrofurfuryl Alcohol (Nucleophile) Base Base (NaH or KOtBu) Solvent: DMF/DMSO SM2->Base Deprotonation Base->SM1 Alkoxide Attack Prod 4-[(Oxolan-2-yl)methoxy]quinoline (Product) Inter->Prod Elimination of Cl-

Figure 1:


 synthesis mechanism. The reaction requires a strong base to generate the alkoxide from the alcohol, which then attacks the C4 position of the quinoline.
Stability Profile
  • Oxidative Stability: The oxolane ring is susceptible to oxidation at the

    
    -carbon (adjacent to oxygen) by CYP450 enzymes, potentially forming a lactone metabolite in vivo.
    
  • Hydrolytic Stability: The ether linkage is highly stable to hydrolysis under physiological conditions.

  • Photostability: Quinoline derivatives can be photosensitive; storage in amber vials is required to prevent photo-oxidation of the nitrogen.

Part 4: Experimental Protocols for Characterization

To validate the physicochemical properties of this scaffold, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination

Rationale: UV-metric methods may be difficult due to overlapping absorbance bands. Potentiometry is the gold standard for bases in this range.

  • Preparation: Dissolve 5 mg of the compound in a solution of ionic strength adjusted water (

    
    ) with minimal methanol co-solvent (<5%) to ensure solubility.
    
  • Titration: Titrate with

    
     to fully protonate the sample (starting pH ~3), then back-titrate with 
    
    
    
    to pH 11.
  • Data Processing: Use the Bjerrum plot method to identify the inflection point.

  • Validation: Run a standard (e.g., Quinine,

    
     ~4.1/8.5) sequentially. The standard must be within 
    
    
    
    log units of literature values.
Protocol B: Shake-Flask LogD (Octanol/Buffer)

Rationale: Validates lipophilicity at physiological pH.

  • Phases: Pre-saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Add 1 mg of compound to 2 mL of the aqueous phase and 2 mL of the octanol phase in a borosilicate glass vial.

  • Agitation: Shake for 4 hours at 25°C; centrifuge at 3000 RPM for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Part 5: Biological Relevance & Signaling

While this specific molecule is often a fragment, its structure dictates its interaction with biological systems.[2] The diagram below illustrates the "Lysosomotropic" pathway common to this class.

BioPathway Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion (Neutral Species) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lysosome Lysosome (pH 4.5 - 5.0) Cytosol->Lysosome Diffusion Trapping Protonation (Ion Trapping) [NH] -> [NH+] Lysosome->Trapping Acidic pH drives Protonation Trapping->Lysosome Impermeable Cation Accumulates

Figure 2: Lysosomotropic accumulation mechanism. The basic quinoline nitrogen allows the neutral molecule to permeate membranes, but once inside the acidic lysosome, it protonates and becomes trapped.

References

  • Antimycobacterial 4-Alkoxyquinolines

    • Title: Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure.[3]

    • Source: ACS Medicinal Chemistry Letters / PubMed Central.
    • URL:[Link]

    • Relevance: Validates the stability and solubility profile of the 4-alkoxyquinoline scaffold.
  • General Quinoline Properties

    • Title: Physicochemical Data for Quinoline Derivatives.[2][4][5][6][7][8]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides baseline pKa and solubility data for quinoline deriv
  • Synthesis of Ether Derivatives

    • Title: On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline (Analogous Chemistry).
    • Source: Scientia Pharmaceutica (MDPI).
    • URL:[Link]

    • Relevance: Details the SNAr conditions for attaching oxirane/oxolane alcohols to diaza-naphthalene systems.

Sources

Foundational

Crystal Structure Elucidation of 4-[(Oxolan-2-yl)methoxy]quinoline

Executive Summary The structural characterization of 4-[(oxolan-2-yl)methoxy]quinoline (systematically: 4-((tetrahydrofuran-2-yl)methoxy)quinoline) represents a critical checkpoint in the development of quinoline-based p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 4-[(oxolan-2-yl)methoxy]quinoline (systematically: 4-((tetrahydrofuran-2-yl)methoxy)quinoline) represents a critical checkpoint in the development of quinoline-based pharmacophores. This scaffold, combining a planar, electron-deficient quinoline ring with a flexible, chiral tetrahydrofuran (THF) moiety, presents unique crystallographic challenges and opportunities regarding polymorphism, solubility, and bioavailability.

This guide details the end-to-end technical workflow for determining the single-crystal X-ray structure of this compound. It synthesizes synthetic logic, crystallization screening, and diffraction protocols to ensure high-fidelity structural data, essential for downstream structure-activity relationship (SAR) studies.

Chemical Context & Synthetic Pathway

To obtain diffraction-quality crystals, purity is paramount. The presence of the N-alkylated isomer (a common impurity in quinoline alkylations) can inhibit crystal growth.

Validated Synthesis for Crystallography

The preferred route utilizes a Williamson ether synthesis designed to favor O-alkylation over N-alkylation.

Reaction Scheme:

  • Substrates: 4-Chloroquinoline and (Tetrahydrofuran-2-yl)methanol.

  • Base: Sodium hydride (NaH) in dry DMF or THF.

  • Mechanism: The alkoxide generated from the THF-methanol attacks the electron-deficient C4 position of the quinoline.

Note: The chirality of the oxolane (THF) ring at the C2 position implies the product will be a racemate unless enantiopure starting material is used. If racemic, the crystal structure often adopts a centrosymmetric space group (e.g.,


); if enantiopure, a Sohncke group (e.g., 

) is expected.

Crystallization Protocol: The "Self-Validating" System

Crystallization is not random; it is a thermodynamic selection process. For 4-[(oxolan-2-yl)methoxy]quinoline, the flexible ether linkage requires specific solvent interactions to lock the conformation.

Solvent Screening Matrix

We employ a vapor diffusion method as the primary driver for high-quality single crystals.

Solvent System (Solvent/Anti-solvent)Interaction TypeExpected Outcome
Ethanol / Water H-BondingPrisms; likely hydrated forms.
Dichloromethane / Hexane Van der WaalsNeedles/Plates; anhydrous forms.
Acetone / Diethyl Ether Dipole-DipoleBlock crystals; good for diffraction.
Experimental Workflow (DOT Visualization)

The following diagram outlines the decision logic for the crystallization and selection process.

CrystallizationWorkflow Start Crude 4-[(Oxolan-2-yl)methoxy]quinoline PurityCheck Purity Check (HPLC/NMR >98%) Start->PurityCheck PurityCheck->Start Recrystallize (Fail) Screening Solvent Screening (Vapor Diffusion) PurityCheck->Screening Pass Observation Microscopy Evaluation (Birefringence) Screening->Observation Observation->Screening Amorphous/Twinning Selection Select Single Crystal (0.1 - 0.3 mm) Observation->Selection Sharp Extinction Mounting Cryo-Mounting (MiTeGen Loop) Selection->Mounting Diffraction X-Ray Diffraction Mounting->Diffraction

Figure 1: Decision tree for isolating diffraction-quality crystals from crude synthesis.

X-Ray Diffraction Data Collection

Once a crystal is mounted, the data collection strategy must account for the scattering power of the organic framework (C, H, N, O only).

Instrument Configuration
  • Radiation Source: Cu-Kα (

    
     Å) is preferred over Mo-Kα for this organic molecule to maximize diffraction intensity, as the compound lacks heavy atoms.
    
  • Temperature: Data must be collected at low temperature (typically 100 K) using a nitrogen cryostream.

    • Reasoning: The flexible (oxolan-2-yl)methoxy chain exhibits high thermal motion at room temperature, which smears electron density and reduces resolution. Cooling "freezes" these vibrations.

Data Reduction & Refinement Strategy
  • Indexing: Determine the unit cell dimensions. Expect a monoclinic or triclinic system common for quinolines.

  • Integration: Process raw frames to intensities (

    
    ).
    
  • Structure Solution: Use SHELXT (Intrinsic Phasing). This algorithm is robust for organic structures.

  • Refinement: Use SHELXL (Least Squares).

    • Critical Step: Treat the hydrogen atoms on the chiral carbon and the methylene bridge using a "riding model" (HFIX 23 or HFIX 13) to ensure geometric stability.

Structural Analysis & Interpretation

This section defines what to look for in the solved structure. The "success" of the experiment is defined by resolving the specific intermolecular interactions that govern the solid-state stability.

Conformational Analysis

The critical torsion angle is


(C4-O-CH2-C2'), connecting the rigid quinoline to the chiral THF.
  • Syn-periplanar vs. Anti-periplanar: The orientation determines the "thickness" of the molecule and how it stacks.

  • Chirality Check: Verify the Flack parameter if the crystal is non-centrosymmetric. A value near 0.0 confirms the absolute configuration; near 1.0 indicates inverted structure.

Intermolecular Interactions (The "Glue")

In the absence of strong donors (like -OH or -NH2), the lattice is stabilized by weak interactions.

InteractionAtoms InvolvedGeometric CriteriaSignificance
Pi-Pi Stacking Quinoline rings (Centroid...Centroid)3.5 - 3.8 ÅPrimary packing force; forms columns.
C-H...N H-Bond Quinoline Nitrogen (N1) ... H-C (THF)< 2.75 ÅDirectional steering; links columns.
C-H...O H-Bond Ether Oxygen ... H-C (Aromatic)< 2.70 ÅAuxiliary stabilization.
Interaction Network Visualization

The following graph illustrates the hierarchy of forces stabilizing the crystal lattice.

InteractionNetwork Molecule 4-[(Oxolan-2-yl)methoxy]quinoline PiStacking π-π Stacking (Quinoline Core) Molecule->PiStacking Dominant Force CHN_Bond C-H...N Interaction (Acceptor: N1) Molecule->CHN_Bond Directional CHO_Bond C-H...O Interaction (Acceptor: Ether O) Molecule->CHO_Bond Auxiliary Packing 3D Crystal Lattice PiStacking->Packing Forms Layers CHN_Bond->Packing Links Layers CHO_Bond->Packing Stabilizes Void

Figure 2: Hierarchy of intermolecular forces stabilizing the solid state.

Pharmaceutical Implications

Understanding the crystal structure of 4-[(oxolan-2-yl)methoxy]quinoline directly informs drug developability.

  • Solubility Profile: If the crystal packing relies heavily on tight

    
     stacking (distance < 3.5 Å), the lattice energy will be high, potentially resulting in poor aqueous solubility.
    
  • Polymorphism Risk: The flexibility of the THF ring suggests a high propensity for conformational polymorphism. If the X-ray structure shows high thermal ellipsoids for the THF ring even at 100 K, this indicates disorder and a risk of phase changes during storage.

  • Docking Validation: The precise conformation of the ether linkage in the solid state serves as a validated starting point for in silico docking studies against biological targets (e.g., kinase domains).

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic system in medicinal chemistry."[1] Saudi Pharmaceutical Journal, 21(1), 1-12. Link

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link

Sources

Exploratory

Technical Guide: Solubility and Stability of 4-[(Oxolan-2-yl)methoxy]quinoline

Executive Summary 4-[(Oxolan-2-yl)methoxy]quinoline (CAS Registry Number: Analogous to 4-alkoxyquinoline series) is a heterocyclic building block and pharmacophore often utilized in the synthesis of tyrosine kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(Oxolan-2-yl)methoxy]quinoline (CAS Registry Number: Analogous to 4-alkoxyquinoline series) is a heterocyclic building block and pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors and anti-mycobacterial agents. Structurally, it comprises a quinoline core functionalized at the C4 position with a tetrahydrofurfuryl ether moiety.

This guide provides a critical technical analysis of its physicochemical behavior. For researchers, the primary challenges with this molecule lie in its pH-dependent solubility profile and its susceptibility to ether cleavage under strongly acidic conditions , as well as peroxide formation on the oxolane (tetrahydrofuran) ring.

Physicochemical Profile

The molecule exhibits the classic amphiphilic properties of 4-alkoxyquinolines. The quinoline nitrogen provides a basic center, while the oxolane ring adds polar surface area without significantly ionizing.

PropertyValue / CharacteristicTechnical Note
IUPAC Name 4-[(Tetrahydrofuran-2-yl)methoxy]quinoline"Oxolan-2-yl" is the systematic name for tetrahydrofuran-2-yl.
Molecular Formula C₁₄H₁₅NO₂-
Molecular Weight ~229.28 g/mol -
pKa (Basic N) ~5.8 – 6.2 (Estimated)The C4-alkoxy group is electron-donating, slightly increasing basicity compared to quinoline (pKa 4.9).
LogP (Predicted) 2.5 – 2.9Moderately lipophilic; readily crosses cell membranes.
H-Bond Acceptors 3 (Quinoline N, Ether O, THF O)-
H-Bond Donors 0Lacks acidic protons, limiting solubility in basic media.

Solubility Profile

The solubility of 4-[(Oxolan-2-yl)methoxy]quinoline is governed by the protonation state of the quinoline nitrogen.

Aqueous Solubility[1][2][3][4]
  • Neutral pH (pH 7.4): Poor (< 0.5 mg/mL). The molecule exists primarily in its uncharged free-base form, leading to precipitation in aqueous buffers.

  • Acidic pH (pH < 4.0): High (> 50 mg/mL). Protonation of the quinoline nitrogen (

    
    ) drastically increases polarity. It forms stable salts (e.g., hydrochloride, mesylate) that are highly water-soluble.
    
Organic Solubility
  • High Solubility: DMSO, Methanol, Ethanol, Dichloromethane, Chloroform.

  • Moderate Solubility: Acetonitrile, Ethyl Acetate.

  • Low Solubility: Hexanes, Diethyl ether (partial).

Formulation Strategy

For biological assays or stock solutions, DMSO is the preferred solvent (up to 100 mM). For aqueous administration, formulation requires acidification or complexation.

  • Acidification: Use 0.1 M HCl or Tartaric acid to generate the salt in situ.

  • Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) (20% w/v) significantly enhances solubility at neutral pH by encapsulating the lipophilic quinoline core.

Visualization: Solubility Logic

SolubilityLogic Compound 4-[(Oxolan-2-yl)methoxy]quinoline pH_Neutral pH 7.4 (Neutral) Compound->pH_Neutral pH_Acidic pH < 4.0 (Acidic) Compound->pH_Acidic Organic Organic Solvents (DMSO, MeOH) Compound->Organic Result_Ppt Precipitation (Free Base) pH_Neutral->Result_Ppt LogD high Result_Sol Soluble Salt (Cationic Form) pH_Acidic->Result_Sol Protonation (N+) Result_Stock Stable Stock Solution Organic->Result_Stock Dipole Interaction

Caption: Solubility behavior is dictated by pH-dependent protonation of the quinoline nitrogen.

Stability Profile

While the quinoline core is robust, the ether linkage and the tetrahydrofuran (oxolane) ring introduce specific vulnerabilities.

A. Hydrolytic Stability (Ether Cleavage)

The 4-alkoxyquinoline moiety is an enol ether analog.

  • Basic Conditions: Stable. The ether linkage resists hydrolysis in NaOH/KOH solutions.

  • Acidic Conditions: Vulnerable. Under vigorous acidic conditions (e.g., concentrated HCl, reflux), the ether bond can cleave, converting the molecule into 4-quinolone (the thermodynamic sink) and tetrahydrofurfuryl alcohol.

    • Protocol Note: Mild acidification for solubility (pH 2-4) is safe for short durations (< 24h), but prolonged storage in strong acid should be avoided.

B. Oxidative Stability (Peroxide Formation)

The oxolane (THF) ring is susceptible to radical oxidation at the


-carbon (adjacent to the oxygen).
  • Risk: Formation of peroxides upon exposure to air and light over time.

  • Mitigation: Store under inert atmosphere (Nitrogen/Argon) and test for peroxides if using aged solid material.

C. Photostability

Quinolines are chromophores that can absorb UV light, leading to photo-oxidation or dimerization (yellowing of the solid).

  • Requirement: Store in amber vials.

Visualization: Degradation Pathways

Degradation Parent 4-[(Oxolan-2-yl)methoxy]quinoline Acid Strong Acid (H+ / Heat) Parent->Acid Oxygen O2 / Light Parent->Oxygen Quinolone Degradant A: 4-Quinolone (Irreversible) Acid->Quinolone Ether Cleavage Alcohol Tetrahydrofurfuryl alcohol Acid->Alcohol Peroxide Degradant B: THF-Peroxides Oxygen->Peroxide Radical Oxidation (Alpha-position)

Caption: Primary degradation routes involve acid-catalyzed hydrolysis and oxidative radical formation on the THF ring.

Analytical Methodologies

To quantify solubility and detect impurities (4-quinolone), the following HPLC protocol is recommended.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline specific).

  • Retention Logic:

    • 4-Quinolone (Degradant): Elutes early (more polar).

    • Parent Compound: Elutes mid-gradient.

    • Oxidized Impurities: Elute late or as broad peaks depending on polarity.

Experimental Protocol: Solubility Determination

A self-validating protocol to determine the saturation solubility.

  • Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4 or Acetate pH 4.0).

  • Equilibration: Vortex for 1 minute, then shake/incubate at 25°C for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and filter (0.22 µm PTFE).

    • Dilute 1:100 in Methanol.

    • Analyze via HPLC-UV against a standard curve prepared in DMSO.

  • Validation: Check the pellet. If no pellet remains, the solution was not saturated; repeat with more solid.

References

  • BenchChem. Physical and Chemical Properties of 4-Alkoxyquinolines. (General class properties and synthesis intermediates).[1][2][3][4][5]

  • Journal of Medicinal Chemistry. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines. (Detailed SAR and stability data for 4-alkoxyquinoline scaffolds).

  • National Institutes of Health (PubChem). Compound Summary: 4-Methoxyquinoline (Analogous Structure). (Physicochemical data for the parent pharmacophore).

  • MDPI Molecules. Quinolin-4-ones: Methods of Synthesis and Application. (Mechanisms of ether cleavage and degradation).

Sources

Foundational

Quantum Chemical Profiling of Quinoline Derivatives: A Technical Guide for Drug Design

Executive Summary This technical guide outlines a rigorous computational framework for analyzing quinoline derivatives ( ), a privileged scaffold in medicinal chemistry (e.g., Chloroquine, Ciprofloxacin). Designed for dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing quinoline derivatives (


), a privileged scaffold in medicinal chemistry (e.g., Chloroquine, Ciprofloxacin). Designed for drug discovery professionals, this document moves beyond basic geometry optimization to advanced electronic profiling. It establishes a self-validating protocol using Density Functional Theory (DFT) to predict reactivity, metabolic stability, and non-covalent binding potential, directly correlating quantum mechanical descriptors with biological activity (QSAR).

Part 1: Theoretical Framework & Strategic Utility

The Electronic Rationale

Quinoline is a benzopyridine system.[1][2][3] Its biological versatility stems from the electronic asymmetry between the electron-rich benzene ring and the electron-deficient pyridine ring.

  • Nitrogen Atom (

    
    ):  Acts as a hydrogen bond acceptor and metal chelator.
    
  • C2/C4 Positions: Susceptible to nucleophilic attack (critical for metabolic stability predictions).

  • C5/C8 Positions: Susceptible to electrophilic substitution.

Why Quantum Mechanics? Standard force fields (Molecular Mechanics) often fail to capture the subtle electronic effects of substituents (e.g., -Cl, -OCH3) on the quinoline ring's aromaticity and charge transfer capabilities. DFT provides the necessary accuracy to model:

  • FMO (Frontier Molecular Orbitals): Predicting redox potential and charge transfer.

  • MEP (Molecular Electrostatic Potential): Mapping pharmacophoric features for docking.

  • NBO (Natural Bond Orbital): Quantifying hyperconjugative stabilization.[4]

Part 2: Computational Methodology (The Protocol)

Level of Theory Selection

For organic drug-like molecules, the following "Gold Standard" protocol balances cost and accuracy.

ComponentSelectionScientific Justification
Functional B3LYP or wB97X-D B3LYP is the historical standard for organic geometries. wB97X-D is recommended for drug design to account for dispersion forces (

-

stacking) critical in quinoline-protein binding.
Basis Set 6-311++G(d,p) Triple-zeta (6-311) reduces basis set superposition error. Diffuse functions (++ ) are non-negotiable for quinolines due to the nitrogen lone pair and potential anionic forms. Polarization (d,p) captures ring distortion.
Solvent Model IEFPCM or SMD Gas phase calculations are irrelevant for biology. Use IEFPCM (water or physiological saline) to mimic the biological environment.
Step-by-Step Workflow

This protocol assumes the use of packages like Gaussian 16 or ORCA.

Step 1: Conformational Search Before QM, perform a stochastic conformational search (using MMFF94 force field) to identify global minima, especially for flexible side chains at C2/C4.

Step 2: Geometry Optimization & Frequency Analysis

  • Input: Global minimum structure.

  • Keywords (Gaussian Example): # opt freq B3LYP/6-311++G(d,p) scrf=(solvent=water)

  • Validation: Ensure zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable drug conformer.

Step 3: Electronic Property Calculation

  • Input: Optimized Geometry (Check point file).

  • Keywords: # pop=full iop(3/33=1) geom=allcheck guess=read

  • Output: Generates HOMO/LUMO eigenvalues and Dipole Moment.

Step 4: Natural Bond Orbital (NBO) Analysis

  • Purpose: To analyze delocalization energy (

    
    ) which correlates with structural stability.
    
  • Keywords: # pop=nbo

Part 3: Visualization of Workflows

Computational Pipeline Diagram

The following diagram illustrates the critical path from structure generation to QSAR data integration.

Quinoline_Workflow Start Initial Structure (2D ChemDraw) Conform Conformational Search (MMFF94 / Spartan) Start->Conform DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) Conform->DFT_Opt Freq_Check Frequency Check (NImag = 0?) DFT_Opt->Freq_Check Correction Perturb Geometry Freq_Check->Correction No (Imaginary Freq) Properties Electronic Properties (FMO, MEP, Dipole) Freq_Check->Properties Yes (Stable Min) Correction->DFT_Opt NBO NBO Analysis (Hyperconjugation) Properties->NBO Docking Molecular Docking (AutoDock Vina) Properties->Docking

Caption: Figure 1: Self-validating computational workflow for quinoline derivatives ensuring geometric stability before property calculation.

Part 4: Data Interpretation & Biological Correlation

Global Reactivity Descriptors

To translate QM data into biological insight, we utilize Koopmans' theorem. The energies of the HOMO (


) and LUMO (

) are used to calculate Global Reactivity Descriptors. These are critical for QSAR (Quantitative Structure-Activity Relationship) modeling.

Key Descriptors & Formulas:

DescriptorSymbolFormulaBiological Interpretation
Ionization Potential


Energy required to donate an electron (antioxidant potential).
Electron Affinity


Energy released when accepting an electron (reduction potential).
Chemical Hardness


Resistance to charge transfer. Hard molecules are less reactive and often more metabolically stable.
Chemical Softness


Soft molecules (small gap) are more polarizable and often exhibit higher binding affinity to enzymes.
Electrophilicity Index


Propensity to accept electrons. High

correlates with DNA intercalation potential.
Molecular Electrostatic Potential (MEP)

The MEP map is a visual guide for docking.

  • Red Regions (Negative): Localized on the Quinoline Nitrogen (

    
    ) and substituent oxygens. These are H-bond acceptors.
    
  • Blue Regions (Positive): Localized on hydrogens. These are H-bond donors.

  • Application: If a derivative shows a distorted MEP compared to a known active drug (e.g., Chloroquine), binding affinity will likely decrease.

Spectroscopic Validation

Theoretical data must be validated against experimental spectra to ensure the model represents reality.

  • UV-Vis (TD-DFT): Calculate the first 6 excited states (n states=6). Quinoline derivatives typically show

    
     transitions at 300-350 nm.
    
  • NMR (GIAO Method): Calculate shielding tensors. High correlation (

    
    ) between calculated and experimental chemical shifts confirms the correct isomer.
    

Part 5: Logic of Biological Activity Prediction

The following diagram details how specific QM outputs drive decision-making in drug design.

Reactivity_Logic QM_Output QM Calculation (HOMO/LUMO) Gap Energy Gap (ΔE) QM_Output->Gap Softness High Softness (S) Gap->Softness Small Gap Hardness High Hardness (η) Gap->Hardness Large Gap Bio_Outcome1 High Reactivity Better Binding Softness->Bio_Outcome1 Bio_Outcome2 High Stability Lower Toxicity Hardness->Bio_Outcome2

Caption: Figure 2: The inverse relationship between chemical stability (Hardness) and biological reactivity (Softness) derived from FMO analysis.

References

  • Gaussian, Inc. (2016). Gaussian 16 User Reference. Gaussian.com. [Link]

  • Kaya, S., et al. (2021). "Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde." Journal of Materials and Electronic Devices. [Link]

  • Marella, A., et al. (2013).[4] "Quinoline: A versatile heterocyclic scaffold in drug discovery."[5] Saudi Pharmaceutical Journal. [Link]

  • Ayalew, M. (2022).[6] "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline." Journal of Biophysical Chemistry. [Link]

Sources

Exploratory

Investigating the Electronic Properties of Substituted Quinolines

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists Executive Summary: The Electronic Imperative The quinoline scaffold (benzo[b]pyridine) is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists

Executive Summary: The Electronic Imperative

The quinoline scaffold (benzo[b]pyridine) is a privileged structure in medicinal chemistry and optoelectronics. Its reactivity and efficacy are not merely functions of steric fit but are governed by deep electronic parameters—specifically frontier molecular orbital (FMO) energies, dipole moments, and electrostatic potential surfaces.

This guide moves beyond standard synthesis to explore the electronic tuning of quinolines. We investigate how specific substituents perturb the aromatic system, altering everything from electrophilic substitution rates to drug-receptor binding affinities.

Computational Framework: Predictive Electronic Tuning

Before wet-lab synthesis, Density Functional Theory (DFT) provides the roadmap for rational design. The electronic behavior of quinolines is best modeled using hybrid functionals that account for electron correlation.

Theoretical Protocol

Standard of Practice: B3LYP/6-311G(d,p) or 6-31+G(d,p).

  • Why B3LYP? It offers the optimal balance of cost vs. accuracy for organic aromatic systems.

  • Why Diffuse Functions (+)? Essential for describing anions or systems with lone pairs (like the quinoline nitrogen) where electron density is loosely bound.

Key Descriptors & Their Significance
DescriptorSymbolPhysical SignificanceExperimental Correlate
HOMO Energy

Nucleophilicity; ionization potential.Oxidation Potential (

)
LUMO Energy

Electrophilicity; electron affinity.Reduction Potential (

)
Gap

Chemical hardness; stability.UV-Vis

Dipole Moment

Polarity; solubility; membrane permeability.Solvatochromism
Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow for in silico characterization.

DFT_Workflow Start Initial Geometry (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt Input Freq Frequency Calculation (Check for imaginary freq) Opt->Freq Converged Freq->Opt Imaginary Freq (Re-optimize) SP Single Point Energy (HOMO/LUMO/MEP) Freq->SP True Minima Analysis Property Extraction (Gap, Dipole, NBO) SP->Analysis Output

Figure 1: Standard DFT workflow for validating electronic ground states of substituted quinolines.

Synthetic Strategies: Electronic Control of Mechanism

The synthesis of substituted quinolines is heavily influenced by the electronic nature of the precursors. We examine the Povarov Reaction (aza-Diels–Alder) as a case study in electronic sensitivity.

The Povarov Reaction

This multicomponent reaction involves an aniline, an aldehyde, and an electron-rich olefin.[1]

  • Electronic Driver: The reaction demands an electron-rich dienophile (alkene) and an electron-poor diene (Schiff base formed in situ).

  • Substituent Effect:

    • EDGs on Aniline (e.g., 4-OMe): Increase the nucleophilicity of the amine, accelerating imine formation but potentially destabilizing the transition state if the ring becomes too electron-rich for the subsequent cyclization.

    • EWGs on Aniline (e.g., 4-NO2): Deactivate the ring, often requiring Lewis Acid catalysis (

      
      , 
      
      
      
      ) to lower the LUMO of the imine, facilitating the [4+2] cycloaddition.

Povarov_Mechanism Aniline Substituted Aniline (Nucleophile) Imine Schiff Base (Diene) LUMO controlled by Lewis Acid Aniline->Imine Condensation Aldehyde Aldehyde (Electrophile) Aldehyde->Imine Condensation Cyclization [4+2] Cycloaddition (Povarov) Imine->Cyclization + Olefin (Lewis Acid Cat.) Olefin Electron-Rich Olefin (Dienophile) Olefin->Cyclization Oxidation Oxidative Aromatization (DDQ or O2) Cyclization->Oxidation Tetrahydroquinoline Intermediate Product Substituted Quinoline Oxidation->Product

Figure 2: Mechanistic flow of the Povarov reaction highlighting the critical Schiff Base intermediate.

Experimental Protocols: Validating Electronic Properties

Trustworthy data requires rigorous protocols. The following methodologies ensure reproducibility in characterizing electronic states.

Cyclic Voltammetry (CV) Protocol

CV is the gold standard for experimentally determining HOMO/LUMO levels.

  • Objective: Determine

    
     and 
    
    
    
    to calculate FMO energies.
  • Equation:

    
     (referenced to Ferrocene/Ferrocenium).
    

Step-by-Step Methodology:

  • Preparation: Dissolve the quinoline derivative (1 mM) in anhydrous acetonitrile (

    
    ).
    
  • Electrolyte: Add 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Cell Setup:

    • Working Electrode: Glassy Carbon (polished with 0.05

      
       alumina slurry).
      
    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl (non-aqueous).

  • Deoxygenation: Purge solution with Argon for 5 minutes (oxygen acts as an electron trap).

  • Measurement: Scan from -2.5 V to +2.5 V at a rate of 100 mV/s.

  • Calibration: Add Ferrocene internal standard at the end of the run to normalize potentials.

Solvatochromic UV-Vis Analysis

This protocol assesses the intramolecular charge transfer (ICT) capabilities, a proxy for the dipole moment change upon excitation.

Methodology:

  • Prepare

    
     M solutions of the quinoline in solvents of varying polarity: Hexane (non-polar), THF (medium), and DMSO (polar).
    
  • Record absorption (

    
    ) and emission (
    
    
    
    ) spectra.
  • Analysis: A significant redshift (bathochromic shift) in polar solvents indicates a "Push-Pull" system where the excited state is more polar than the ground state, typical of quinolines with EDGs at C6/C8 and EWGs at C2/C4.

Structure-Activity Relationship (SAR) & Applications

The electronic profile directly dictates biological and material performance.

Medicinal Chemistry: Antimalarial Efficacy

In chloroquine analogs, the basicity of the quinoline nitrogen is critical.

  • Mechanism: The drug accumulates in the acidic digestive vacuole of the malaria parasite via pH trapping.

  • Electronic Tuning:

    • EWG at C7 (e.g., -Cl): Lowers the

      
       of the ring nitrogen, optimizing the balance between membrane permeability (neutral form) and vacuolar retention (protonated form).
      
    • EDG at C8: Can disrupt heme binding via steric and electronic repulsion.

Optoelectronics: OLEDs

For Organic Light Emitting Diodes, the HOMO-LUMO gap determines the emission color.

  • Blue Emitters: Require a wide gap. Achieved by placing weak donors or conjugation breakers at C2.

  • Green/Red Emitters: Require a narrow gap. Achieved by strong "Push-Pull" architectures (e.g., 6-amino-2-cyanoquinoline).

SAR_Logic Substituent Substituent Selection (EDG vs EWG) Electronic Electronic Effect (HOMO/LUMO shift) Substituent->Electronic Induction/Resonance PhysChem Physicochemical Property (pKa, Dipole, Redox) Electronic->PhysChem Determines BioOutcome Biological Outcome (Permeability/Binding) PhysChem->BioOutcome Drug Design MatOutcome Material Outcome (Emission Color/Stability) PhysChem->MatOutcome OLED Design

Figure 3: Logic flow connecting substituent selection to functional outcomes in drug and material design.

References

  • DFT Studies & Electronic Properties

    • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives.[2] (2025).[2][3][4][5][6] Analyzes HOMO-LUMO gaps and MEP maps using B3LYP/6-311G(d,p).

    • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021).[4] Discusses NLO properties and DFT calculations.

  • Synthesis & Mechanisms

    • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025).[2][3][4][5][6] Reviews modern synthetic routes including C-H activation.[4]

    • Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. (2017).[3][7] Details the Povarov reaction and fluorescence properties.

  • Experimental Characterization (CV & Spectroscopy)

    • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. (2020).[8] Provides detailed CV protocols and reduction potential data.

    • Quinoline-Based Fluorescent Sensors for Analyte Detection.[9] (2025).[2][3][4][5][6] Protocols for fluorescence quenching and metal ion sensing.[9]

  • SAR & Drug Development

    • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.[1] (2025).[2][3][4][5][6] Comprehensive review of SAR and biological mechanisms.

Sources

Protocols & Analytical Methods

Method

Biological activity screening of 4-[(Oxolan-2-yl)methoxy]quinoline.

Application Note: Pharmacological Profiling of 4-[(Oxolan-2-yl)methoxy]quinoline Executive Summary & Molecule Context Compound: 4-[(Oxolan-2-yl)methoxy]quinoline Class: 4-Alkoxyquinoline Derivative Primary Applications:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 4-[(Oxolan-2-yl)methoxy]quinoline

Executive Summary & Molecule Context

Compound: 4-[(Oxolan-2-yl)methoxy]quinoline Class: 4-Alkoxyquinoline Derivative Primary Applications: Antimicrobial (specifically Anti-tubercular/Gram-positive) and Anticancer (Kinase inhibition).

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and anticancer agents (Lenvatinib). The specific inclusion of the oxolan-2-yl (tetrahydrofuran) moiety at the 4-position is a strategic modification designed to modulate lipophilicity (


) and introduce hydrogen-bond acceptors without significantly increasing molecular weight.

This Application Note provides a rigorous, self-validating screening workflow to evaluate the biological activity of this compound. It moves beyond simple "testing" to establish a Selectivity Index (SI) , distinguishing between therapeutic potency and general cytotoxicity.

Pre-Analytical Protocol: Solubility & Formulation

Context: Quinoline ethers are often hydrophobic. Inaccurate biological data frequently stems from precipitation in aqueous media rather than lack of potency.

Protocol A: DMSO Stock Preparation & Quality Control

  • Weighing: Weigh 10 mg of 4-[(Oxolan-2-yl)methoxy]quinoline into a distinct, amber glass vial (to prevent photodegradation).

  • Solvent Addition: Add analytical-grade DMSO (Dimethyl Sulfoxide) to achieve a 10 mM master stock concentration.

    • Calculation: Volume (mL) = Mass (mg) / Molecular Weight (MW).

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature. Visual check: Solution must be clear with no particulate matter.

  • QC Check (Nephelometry):

    • Dilute 1 µL of stock into 199 µL of PBS (pH 7.4) in a clear-bottom plate.

    • Measure absorbance at 600 nm. If OD > 0.05, compound precipitation is occurring; requires formulation adjustment (e.g., addition of 10% Captisol).

Primary Screen: Antimicrobial Susceptibility (MIC Determination)

Rationale: 4-substituted quinolines historically target DNA gyrase and ATP synthase. The Microplate Alamar Blue Assay (MABA) is the gold standard for this class due to its high sensitivity and visual endpoint, particularly for M. tuberculosis and S. aureus.

Protocol B: Resazurin-Based Microdilution Assay

Materials:

  • Organisms: S. aureus (ATCC 29213) or M. smegmatis (surrogate for M. tb).

  • Media: Mueller-Hinton Broth (MHB).

  • Reagent: Resazurin sodium salt (0.01% w/v in water).

Step-by-Step Workflow:

  • Plate Layout: Use sterile 96-well flat-bottom plates.

    • Columns 2-11: Test Compound (Serial Dilution).

    • Column 1: Negative Control (Media only).

    • Column 12: Positive Control (Ciprofloxacin, 10 µg/mL).

  • Dilution:

    • Add 100 µL MHB to all wells.

    • Add 100 µL of compound (diluted to 2x starting concentration, e.g., 128 µg/mL) to Column 2.

    • Perform 2-fold serial dilution from Column 2 to 11. Discard the final 100 µL.

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB, then add 100 µL to all wells (Final volume 200 µL).

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for 2–4 hours.

    • Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.[1]

Secondary Screen: Mammalian Cytotoxicity (Safety Profiling)

Rationale: To validate the compound as a drug candidate, we must prove it kills bacteria/cancer cells without killing healthy host cells. We calculate the Selectivity Index (SI) =


 .

Protocol C: MTT Cell Viability Assay

Materials:

  • Cell Line: Vero (Kidney epithelial) or HepG2 (Liver).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL of fresh media containing the quinoline derivative (concentrations: 100, 50, 25, 12.5, 6.25 µM).

    • Control: 0.5% DMSO (Vehicle).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.

    • Aspirate media carefully.

    • Solubilize purple formazan crystals with 150 µL DMSO.

  • Quantification: Measure Absorbance at 570 nm.

    • Calculate

      
       (Cytotoxic Concentration 50%) using non-linear regression.
      

Mechanistic Visualization & Data Logic

A. Experimental Workflow Diagram

This diagram illustrates the parallel processing required to establish the Selectivity Index.

ScreeningWorkflow cluster_Assays Parallel Screening Tracks Stock 10mM Stock (DMSO) QC Solubility QC (Nephelometry) Stock->QC MIC_Track Antimicrobial Track (MABA Assay) QC->MIC_Track Pass Tox_Track Cytotoxicity Track (MTT Assay) QC->Tox_Track Pass Analysis Data Analysis Non-linear Regression MIC_Track->Analysis OD600 / Color Change Tox_Track->Analysis OD570 Decision Selectivity Index (SI) Calculation Analysis->Decision Compare MIC vs CC50

Figure 1: Parallel screening workflow ensuring compound solubility before biological interrogation.

B. Mechanism of Action (Hypothesis)

Quinoline derivatives typically function by intercalating into DNA or inhibiting Type II Topoisomerases (DNA Gyrase). The oxolane ether tail aids in penetrating the bacterial cell wall or fitting into the ATPase domain.

MOA cluster_Cell Bacterial Cell Compound 4-[(Oxolan-2-yl)methoxy]quinoline Entry Passive Diffusion / Porin Entry Compound->Entry Target DNA Gyrase / Topo IV Complex Entry->Target Binding Stall Replication Fork Arrest Target->Stall Stabilization of Cleavage Complex DSB Double-Strand Breaks Stall->DSB Death Bacterial Cell Death (Bactericidal) DSB->Death

Figure 2: Putative Mechanism of Action (MOA) for 4-alkoxyquinolines targeting bacterial DNA replication.

Data Presentation & Analysis

Table 1: Interpretation of Screening Results

ParameterValue RangeInterpretationAction
MIC (Antimicrobial) < 5 µg/mLPotent HitProceed to MOA studies
5 - 25 µg/mLModerate ActivityOptimize Structure (SAR)
> 25 µg/mLInactiveDiscard Scaffold

(Cytotoxicity)
< 10 µMToxicFlag as "General Toxin"
> 50 µMSafeDesirable Profile
Selectivity Index (SI) > 10SelectiveLead Candidate
(

/ MIC)
< 2Non-selectiveHigh risk of side effects

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. BenchChem Technical Library. Link

  • Muthumani, P., et al. (2026).[5] Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 18(1). Link

  • National Institutes of Health (NIH). (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches.[6] PubMed Central. Link

  • MDPI. (2023).[7] Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives. Molecules.[2][7][8][9][10][11][12][13][14][15] Link

  • Clinical and Laboratory Standards Institute (CLSI).

Sources

Application

Technical Application Note: In Vitro Anticancer Profiling of 4-[(Oxolan-2-yl)methoxy]quinoline

[1] Introduction & Compound Rationale 4-[(Oxolan-2-yl)methoxy]quinoline (CAS: 2195875-98-8) represents a distinct subclass of 4-alkoxyquinoline derivatives.[1] The quinoline scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Compound Rationale

4-[(Oxolan-2-yl)methoxy]quinoline (CAS: 2195875-98-8) represents a distinct subclass of 4-alkoxyquinoline derivatives.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of FDA-approved agents like Camptothecin (Topoisomerase I inhibitor), Bosutinib (Src/Abl kinase inhibitor), and Lenvatinib (VEGFR inhibitor).[1]

The specific incorporation of the (oxolan-2-yl)methoxy (tetrahydrofuran-2-yl-methoxy) moiety at the C4 position introduces a chiral ether side chain.[1] Mechanistically, this modification is designed to:

  • Enhance Solubility: The oxolane ring disrupts the planarity of the quinoline stack, potentially improving aqueous solubility compared to simple 4-methoxy analogs.[1]

  • Target Pocket Specificity: The flexible ether linkage allows the oxolane ring to probe hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases or the DNA minor groove in Topoisomerase-DNA complexes).[1]

This guide outlines a validated workflow to characterize the anticancer potential of this compound, moving from phenotypic cytotoxicity to specific target validation.

Experimental Workflow Overview

The following flowchart illustrates the logical progression of assays required to validate the compound's Mechanism of Action (MoA).

Anticancer_Workflow Start Compound: 4-[(Oxolan-2-yl)methoxy]quinoline Solubility 1. Solubilization & QC (DMSO Stock) Start->Solubility Primary 2. Primary Screening (MTT/SRB Assay) Output: IC50 Values Solubility->Primary Decision IC50 < 10 µM? Primary->Decision Decision->Start No (Optimize Structure) Phenotype 3. Phenotypic Profiling (Flow Cytometry) Decision->Phenotype Yes CellCycle Cell Cycle Analysis (PI Staining) Phenotype->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Phenotype->Apoptosis Target 4. Target Validation (Mechanism Specific) CellCycle->Target S-Phase Arrest CellCycle->Target G2/M Arrest Topo Topoisomerase I Relaxation Assay Target->Topo If S-Phase Arrest Tubulin Tubulin Polymerization Assay Target->Tubulin If G2/M Arrest

Figure 1: Decision-tree workflow for characterizing novel quinoline derivatives. The path diverges based on cell cycle arrest data.

Protocol 1: Compound Preparation & Handling[1]

Quinolines are lipophilic.[1][2] Proper solubilization is critical to prevent micro-precipitation in cell culture media, which causes false-positive cytotoxicity (physical cell lysis) rather than biochemical activity.[1]

Materials
  • Compound: 4-[(Oxolan-2-yl)methoxy]quinoline (>98% purity).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade.[1]

  • Storage: -20°C, desiccated, protected from light.

Procedure
  • Stock Solution (10 mM): Dissolve the compound in 100% DMSO. Vortex for 1 minute. Inspect visually for clarity.

    • Quality Check: If turbidity persists, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the stock into complete cell culture media immediately prior to use.

    • Critical Limit: The final DMSO concentration on cells must not exceed 0.5% (v/v) .[1] Higher levels induce solvent toxicity.[1]

  • Stability: 4-alkoxyquinolines are generally stable, but the ether linkage can be susceptible to hydrolysis in highly acidic environments.[1] Avoid storing in acidic buffers.[1]

Protocol 2: Primary Cytotoxicity Screen (MTT Assay)

This assay establishes the IC50 (Half-maximal inhibitory concentration).[1] We use the MTT assay over CCK-8 for quinolines because some quinoline derivatives can interfere with the redox potential of WST-8 (CCK-8), whereas MTT formazan crystals are robust.[1]

Experimental Design
  • Cell Lines:

    • Solid Tumor:[1][3] MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[1]

    • Control: HUVEC or MCF-10A (Non-malignant) to determine the Selectivity Index (SI).[1]

  • Controls:

    • Positive: Doxorubicin or Camptothecin (1 µM).[1]

    • Negative:[1] 0.5% DMSO Vehicle.[1]

    • Blank: Media only (no cells).[1]

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound in serial dilutions (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Perform in triplicate .

  • Incubation: Incubate for 48 or 72 hours .

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 minutes.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability:



Fit data to a non-linear regression (log(inhibitor) vs. response) to derive the IC50.[1]

Protocol 3: Mechanistic Profiling (Flow Cytometry)[1]

If the IC50 is promising (<10 µM), determine how the cells die.[1]

A. Cell Cycle Analysis (PI Staining)

Quinolines targeting Topoisomerase I typically cause S-phase arrest (due to DNA replication fork collision).[1] Those targeting Tubulin cause G2/M arrest .[1]

  • Treatment: Treat

    
     cells with the IC50 concentration for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Drop the cell pellet into the vortexing ethanol to prevent clumping.

  • Staining: Wash ethanol away.[1] Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) . Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (FL2 channel).

B. Apoptosis Assay (Annexin V-FITC / PI)

To confirm programmed cell death vs. necrosis.[1]

  • Treatment: Treat cells (IC50) for 24 and 48 hours.

  • Staining: Harvest cells (include floating cells!).[1] Wash with Binding Buffer.[1] Add Annexin V-FITC and PI.[1] Incubate 15 min at RT.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis (rare for drugs).[1]

    • Q2 (Annexin+/PI+): Late Apoptosis.[1]

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator).[1]

Protocol 4: Target Validation (Topoisomerase I Relaxation)

Based on the structural similarity of 4-alkoxyquinolines to Camptothecin, Topoisomerase I (Topo I) is a high-probability target.[1] This cell-free assay confirms direct inhibition.[1]

Principle

Supercoiled plasmid DNA (pBR322) is converted to relaxed DNA by Topo I. Inhibitors prevent this relaxation, maintaining the DNA in a supercoiled state which migrates faster in agarose gels.[1]

Reagents
  • Recombinant Human Topoisomerase I.[1]

  • Supercoiled pBR322 DNA (0.5 µ g/reaction ).[1]

  • Assay Buffer (10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).[1]

Procedure
  • Master Mix: Prepare tubes with DNA, Assay Buffer, and Topo I enzyme (1 unit).[1]

  • Compound Addition: Add 4-[(Oxolan-2-yl)methoxy]quinoline at varying concentrations (1, 10, 50, 100 µM).

    • Control: Camptothecin (Positive control).[1]

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 10% SDS and Proteinase K.

  • Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide initially) at 2-3 V/cm. Stain with Ethidium Bromide after the run to visualize bands.[1]

Interpretation
  • Active Inhibitor: Presence of a fast-migrating supercoiled band (similar to DNA only control).[1]

  • Inactive: Presence of slow-migrating relaxed bands (laddering).[1]

Expected Mechanism of Action (Pathway Map)

The following diagram details the hypothesized signaling cascade for 4-alkoxyquinolines, linking the Topoisomerase I inhibition to the observed apoptotic phenotype.

MoA_Pathway Drug 4-[(Oxolan-2-yl)methoxy]quinoline TopoI Topoisomerase I (Nuclear) Drug->TopoI Inhibits DNA_Complex Stable Cleavable Complex (Drug-Topo-DNA) TopoI->DNA_Complex Traps RepFork Replication Fork Collision DNA_Complex->RepFork DSB DNA Double-Strand Breaks (DSBs) RepFork->DSB ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 Bax Bax Translocation (Mitochondria) p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Hypothesized signaling pathway.[1] The compound stabilizes the Topo I-DNA complex, leading to replication fork collision, DNA damage response (ATM/p53), and mitochondrial apoptosis.[1]

References

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. National Institutes of Health (PMC). [Link][1]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology. [Link]

  • Substituted 2-arylquinoline derivatives with selective anticancer activity. Royal Society of Chemistry (New Journal of Chemistry). [Link][1]

  • The Anticancer Effect of a Novel Quinoline Derivative. International Journal of Molecular Sciences. [Link]

  • Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. [Link][1]

Sources

Method

Application Note: Antimicrobial Evaluation of 4-[(Oxolan-2-yl)methoxy]quinoline

[1] Introduction & Compound Profile The compound 4-[(Oxolan-2-yl)methoxy]quinoline (also known as 4-(tetrahydrofurfuryl)oxyquinoline) represents a structural hybridization of the pharmacologically active quinoline core w...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Compound Profile

The compound 4-[(Oxolan-2-yl)methoxy]quinoline (also known as 4-(tetrahydrofurfuryl)oxyquinoline) represents a structural hybridization of the pharmacologically active quinoline core with a tetrahydrofuran (oxolane) moiety.[1] While the quinoline scaffold is the foundation of established antibiotics like fluoroquinolones (targeting DNA gyrase), the C4-ether substitution introduces distinct physicochemical properties.

Unlike fluoroquinolones which possess a carboxylic acid at C3 and a ketone at C4, 4-alkoxyquinolines often exhibit antimicrobial activity through alternative mechanisms, including efflux pump inhibition or direct membrane permeabilization, depending on the lipophilicity of the side chain.[1] The oxolane ring enhances water solubility and hydrogen-bonding potential compared to simple alkyl chains, potentially altering cellular uptake and target binding.[1]

Key Physicochemical Considerations
  • Lipophilicity (LogP): Moderate to High.[1] The ether linkage and quinoline ring are hydrophobic; the oxolane oxygen provides a polar handle.

  • Solubility: Likely low in neutral aqueous buffers. Soluble in DMSO, Methanol, and Ethanol.[1]

  • Stability: The ether linkage is generally stable, but the quinoline ring can be photosensitive.[1] Protect stocks from light.

Experimental Preparation & Handling

Stock Solution Preparation

To ensure accurate MIC (Minimum Inhibitory Concentration) data, the compound must be fully solubilized without exceeding solvent toxicity limits for the test organisms.[1]

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).[1]

  • Target Concentration: 10 mg/mL (or 25.6 mg/mL to align with binary log dilutions).

  • Storage: Aliquot into amber glass vials; store at -20°C. Avoid repeated freeze-thaw cycles.

Culture Media Selection
  • Antibacterial: Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[1]

    • Critical Note: Quinolines can chelate divalent cations. Standard MHB may lack sufficient Ca²⁺/Mg²⁺, leading to false "susceptible" results.[1] CAMHB ensures physiological cation levels (20–25 mg/L Ca²⁺, 10–12.5 mg/L Mg²⁺).[1]

  • Antifungal: RPMI 1640 buffered with MOPS (pH 7.0) + 2% Glucose.

Workflow Visualization

The following diagram outlines the logical flow of the evaluation, from initial screening to mechanistic validation.

Antimicrobial_Workflow cluster_Screening Phase 1: Primary Screening cluster_Advanced Phase 2: Characterization cluster_Mechanism Phase 3: Mechanism of Action Start Compound: 4-[(Oxolan-2-yl)methoxy]quinoline Stock Stock Prep (DMSO) QC: Solubility Check Start->Stock MIC Broth Microdilution (MIC) (CLSI M07 / M27) Stock->MIC MBC MBC / MFC Determination (Agar Plating) MIC->MBC If MIC < 64 µg/mL TimeKill Time-Kill Kinetics (Rate of cidal activity) MIC->TimeKill Select Active Strains Biofilm Biofilm Inhibition (Crystal Violet Assay) MIC->Biofilm Membrane Membrane Integrity (Propidium Iodide Uptake) TimeKill->Membrane Rapid Kill (<2h)? Gyrase DNA Gyrase Inhibition (Supercoiling Assay) TimeKill->Gyrase Slow Kill (>4h)?

Caption: Hierarchical workflow for evaluating quinoline derivatives, prioritizing phenotype (MIC) before mechanism.

Protocol 1: Broth Microdilution (MIC Determination)

This protocol aligns with CLSI M07 (Bacteria) and CLSI M27 (Yeasts).[1]

Materials
  • 96-well polypropylene V-bottom plates (prevents binding of hydrophobic compounds).

  • Controls:

    • Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).[1]

    • Negative: Sterility control (Media only).[1]

    • Solvent Control: Media + 1% DMSO (to rule out solvent toxicity).[1]

  • Indicator: Resazurin (0.015%) or TTC (optional for visual endpoint).

Procedure
  • Dilution Series: Prepare a 2-fold serial dilution of the test compound in CAMHB.

    • Range: 512 µg/mL down to 0.5 µg/mL.

    • Final DMSO: Must be

      
       1% in the well.
      
  • Inoculum Prep:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve final well concentration of

      
       CFU/mL.
      
  • Incubation:

    • Bacteria:

      
      C for 16–20 hours (aerobic).[1]
      
    • Fungi:

      
      C for 24–48 hours.
      
  • Readout:

    • Visual: Lowest concentration with no visible growth (no turbidity/pellet).[1]

    • Optical: Absorbance at 600 nm (

      
      ).[1]
      
Data Interpretation Table
MetricResultInterpretation
MIC

µg/mL
Highly Active (Potent Lead)
MIC

µg/mL
Moderately Active
MIC

µg/mL
Inactive / Poor Potency
Precipitation Visible crystalsInvalid Test. Repeat with lower range or solubilizer.[1]

Protocol 2: Time-Kill Kinetics

MIC determines potency, but Time-Kill determines efficacy (bacteriostatic vs. bactericidal).[1]

Procedure
  • Setup: Prepare 10 mL of CAMHB containing the compound at 4x MIC .

  • Inoculum: Add bacteria to reach

    
     CFU/mL.
    
  • Sampling:

    • Remove 100 µL aliquots at

      
       hours.
      
  • Quantification:

    • Serially dilute aliquots in PBS.

    • Plate onto Mueller-Hinton Agar.

    • Incubate and count colonies.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill) within 24h.[1]
      
    • Bacteriostatic:

      
       reduction.[1]
      

Protocol 3: Mechanism of Action (Membrane vs. DNA)

Since 4-alkoxyquinolines can act via DNA intercalation/gyrase inhibition (like quinolones) OR membrane disruption (surfactant effect), distinguishing these is vital.[1]

Membrane Permeabilization Assay (Propidium Iodide)

Propidium Iodide (PI) is membrane-impermeable.[1] If the compound disrupts the membrane, PI enters and binds DNA, fluorescing red.[1]

  • Cells: S. aureus or E. coli harvested at mid-log phase.

  • Treatment: Incubate cells with compound (2x MIC) for 1 hour.

    • Positive Control: CTAB or Melittin (Membrane lytic).[1]

    • Negative Control: Untreated cells.

  • Staining: Add PI (10 µM final).

  • Detection: Flow Cytometry or Fluorescence Plate Reader (Ex 535 nm / Em 617 nm).

  • Result: High fluorescence = Membrane Disruption.

DNA Gyrase Supercoiling Assay

If the membrane is intact, test for intracellular target inhibition.[1]

  • Kit: Use a commercial DNA Gyrase Supercoiling Kit (e.g., Inspiralis).[1]

  • Reaction: Relaxed plasmid pBR322 + DNA Gyrase + ATP + Test Compound.

  • Readout: Gel electrophoresis.

    • Active: Presence of relaxed plasmid band (enzyme inhibited).

    • Inactive: Conversion to supercoiled plasmid (enzyme active).[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1][2] M07-Ed12: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2022).[1] M27-Ed4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Link

  • Wolfson, J. S., & Hooper, D. C. (1985).[1] The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7] (Fundamental grounding on quinoline mechanisms).

  • Desbois, A. P., & Coote, P. J. (2012).[1] Utility of Greater Wax Moth Larva (Galleria mellonella) for Evaluating the Toxicity and Efficacy of New Antimicrobial Agents. Advances in Applied Microbiology. (In vivo screening alternative).

  • Pages, J. M., et al. (2003).[1] 4-alkoxy and 4-thioalkoxyquinoline Derivatives as Chemosensitizers for the Chloramphenicol-Resistant Clinical Enterobacter Aerogenes 27 Strain. International Journal of Antimicrobial Agents. (Specific reference for 4-alkoxyquinoline activity).

Sources

Application

Application Note: High-Throughput Screening of a 4-[(Oxolan-2-yl)methoxy]quinoline Library

Abstract This application note details the protocol for the high-throughput screening (HTS) of a focused small-molecule library based on the 4-[(Oxolan-2-yl)methoxy]quinoline scaffold. Given the privileged nature of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the high-throughput screening (HTS) of a focused small-molecule library based on the 4-[(Oxolan-2-yl)methoxy]quinoline scaffold. Given the privileged nature of the quinoline core in medicinal chemistry—particularly in antimalarial, antibacterial, and kinase-inhibitory therapeutics—this library represents a high-value asset for phenotypic drug discovery. This guide covers library management, assay development using an ATP-quantification readout (CellTiter-Glo®), statistical validation via Z-factor analysis, and a rigorous hit triage workflow to eliminate false positives.

Introduction: The Scaffold & Biological Context

The 4-[(Oxolan-2-yl)methoxy]quinoline scaffold combines two pharmacologically distinct moieties:

  • The Quinoline Ring: A planar, aromatic system capable of DNA intercalation and hydrophobic pocket binding. It is the core structure of historic drugs like chloroquine and camptothecin.

  • The Oxolane (Tetrahydrofuran) Ether: Located at the 4-position, this moiety introduces a chiral center and specific polarity. Unlike simple alkyl chains, the oxolane ring can engage in hydrogen bonding and improve metabolic stability, while the ether linkage provides rotational flexibility often required to fit into ATP-binding pockets of kinases.

Target Applications:

  • Oncology: Inhibition of receptor tyrosine kinases (RTKs).

  • Infectious Disease: Antiparasitic activity (e.g., Plasmodium falciparum).[1][2]

Library Preparation & Management

The physicochemical properties of quinolines (often lipophilic) require strict compound management to prevent precipitation, which is the leading cause of false negatives in HTS.

Solubilization and Storage[3][4][5]
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous.

  • Concentration: Master stocks at 10 mM.

  • Storage: -80°C in Matrix™ tubes or acoustically compatible tubes (e.g., Labcyte Echo® Qualified).

  • QC Check: Randomly select 5% of the library for LC-MS purity checks annually.

Acoustic Dispensing (Recommended)

To minimize DMSO carryover and conserve the library, use Acoustic Droplet Ejection (ADE) technology.

  • Mechanism: Uses sound energy to eject nanoliter droplets from the source plate directly to the destination plate.

  • Advantage: Contactless transfer prevents cross-contamination and allows precise delivery of 2.5 nL – 50 nL, keeping final assay DMSO concentrations <0.1%.

Assay Principle: Cell Viability (ATP Quantification)

For a phenotypic screen of this library, we utilize a luminescent ATP detection assay (e.g., CellTiter-Glo®). This method is robust, homogeneous (add-mix-measure), and offers high sensitivity.

Reaction Logic:



  • Signal: Proportional to ATP concentration, which correlates directly with metabolically active cells.

  • Readout: Luminescence (RLU).

Experimental Protocol

Materials[6][7]
  • Cells: Target cell line (e.g., A549, HepG2, or parasite culture), expanded to log phase.

  • Plates: 384-well solid white, tissue-culture treated plates (Corning #3570).

  • Reagents: CellTiter-Glo® (Promega) or equivalent.

  • Controls:

    • Positive Control (HPE): 10 µM Staurosporine (100% kill).

    • Negative Control (ZPE): DMSO vehicle only (0% kill).

Workflow Overview

HTS_Workflow cluster_0 Day 1: Plating cluster_1 Day 2: Treatment cluster_2 Day 4: Readout Step1 Cell Dispensing (1000 cells/well, 25µL) Step2 Incubation (Overnight, 37°C) Step1->Step2 Step3 Compound Transfer (Echo 550: 50nL) Step2->Step3 Step4 Incubation (48-72 Hours) Step3->Step4 Step5 Add Detection Reagent (25µL 1:1 ratio) Step4->Step5 Step6 Orbit Shake (2 min, RT) Step5->Step6 Step7 Read Luminescence (EnVision/PHERAstar) Step6->Step7

Caption: Figure 1: Step-by-step HTS workflow for phenotypic screening of the quinoline library.

Detailed Steps
  • Cell Seeding: Dispense 25 µL of cell suspension (optimized density, typically 1,000–2,000 cells/well) into 384-well plates using a Multidrop™ Combi.

  • Stabilization: Centrifuge plates (1000 rpm, 1 min) and incubate overnight at 37°C/5% CO₂ to allow adherence.

  • Compound Addition:

    • Using the Echo® Liquid Handler, transfer 50 nL of the 10 mM quinoline library stocks into assay wells.

    • Final Concentration: ~20 µM (assuming 25 µL volume).

    • DMSO Content: 0.2% (tolerable for most mammalian lines).

    • Note: Columns 1, 2, 23, and 24 are reserved for Controls (Min/Max).

  • Incubation: Return plates to incubator for 48–72 hours (depending on cell doubling time).

  • Detection:

    • Equilibrate plates and CellTiter-Glo reagent to Room Temperature (RT).

    • Add 25 µL of reagent to each well.

    • Shake on an orbital shaker (2 min) to lyse cells.

    • Incubate 10 min (dark) to stabilize signal.

  • Measurement: Read Luminescence (0.1s integration time) on a multimode plate reader.

Data Analysis & Validation

Plate Validation (Z-Factor)

Before analyzing compounds, every plate must pass QC based on the Z-factor (Zhang et al., 1999).[3] This metric ensures the assay window is large enough to distinguish hits from noise.



  • 
    : Standard deviation of Positive (HPE) and Negative (ZPE) controls.
    
  • 
    : Mean signal of Positive and Negative controls.
    

Acceptance Criteria:

  • Z' > 0.5: Excellent assay (Pass).

  • 0 < Z' < 0.5: Marginal (Check pipetting errors).

  • Z' < 0: Fail (Do not analyze data).

Normalization

Convert raw RLU values to Percent Inhibition (PI) :



Hit Definition

A compound is defined as a "Primary Hit" if its Percent Inhibition is greater than the mean of the sample field plus 3 standard deviations (


), or typically >50% inhibition  in a single-point screen.

Hit Triage & Confirmation Strategy

Raw hits from a primary screen include false positives (aggregators, luciferase inhibitors, dust). A rigorous triage funnel is required.[4]

Triage_Logic Primary Primary Screen (Single Point @ 20µM) Filter Statistical Filter (Z-score > 3 or >50% Inh) Primary->Filter CherryPick Cherry Picking (Re-test in triplicate) Filter->CherryPick Pass Discard Discard Filter->Discard DoseResp Dose Response (IC50) (10-point dilution) CherryPick->DoseResp Confirmed CherryPick->Discard Counter Counter Screen (Toxicity / Orthogonal) DoseResp->Counter Potent (<1µM) DoseResp->Discard Lead Validated Lead (SAR Ready) Counter->Lead Selective Counter->Discard

Caption: Figure 2: The Hit Triage Funnel. Only compounds passing dose-response and counter-screens advance.

Confirmation Steps[5]
  • Re-Test: Cherry-pick hits and test in triplicate at the screening concentration.

  • Dose-Response (

    
    ):  Generate 10-point curves (1:3 dilution starting at 50 µM).
    
    • Valid Hit: Shows sigmoidal curve with Hill slope ~1.0.

    • Artifact: Shows "cliff" response (steep drop) or bell shape (solubility issues).

  • Counter-Screen:

    • Luciferase Inhibition Check: Incubate compound with purified Luciferase + ATP. If signal drops, the compound inhibits the reporter, not the cell.

    • Toxicity: If targeting a pathogen (e.g., bacteria), screen against HepG2 (human liver) cells to ensure selectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Z' (< 0.5) High variability in pipetting or cell clumping.Use a Multidrop dispenser with continuous stirring. Ensure cells are dissociated (TrypLE) before plating.
Edge Effect Evaporation in outer wells.Use "breathable" plate seals or fill outer perimeter wells with water (dummy wells).
Signal Drift Temperature gradients during read.Allow plates to equilibrate to room temperature for >20 mins before reading.
Precipitation Compound insolubility at 20 µM.Quinolines can be hydrophobic.[5] Lower screening concentration to 10 µM or verify solubility via nephelometry.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • National Center for Biotechnology Information (US). Assay Guidance Manual [Internet]. Bethesda (MD): National Library of Medicine (US); 2004-. Section: Cell-Based Assays.

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in medicinal chemistry.[6] Saudi Pharmaceutical Journal, 21(1), 1-12.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.

Sources

Method

Enzyme inhibition studies with 4-[(Oxolan-2-yl)methoxy]quinoline

Application Note: Enzyme Inhibition Studies with 4-[(Oxolan-2-yl)methoxy]quinoline Part 1: Executive Summary & Mechanistic Rationale 4-[(Oxolan-2-yl)methoxy]quinoline (CAS: 2195875-98-8) represents a class of 4-alkoxyqui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzyme Inhibition Studies with 4-[(Oxolan-2-yl)methoxy]quinoline

Part 1: Executive Summary & Mechanistic Rationale

4-[(Oxolan-2-yl)methoxy]quinoline (CAS: 2195875-98-8) represents a class of 4-alkoxyquinoline derivatives designed as structural mimetics of cyclic guanosine monophosphate (cGMP). In drug discovery, this scaffold is primarily investigated for its ability to inhibit Phosphodiesterase 9 (PDE9) , an enzyme highly expressed in the brain (hippocampus, cortex) and implicated in cognitive disorders such as Alzheimer’s disease and schizophrenia.

Mechanistic Insight: The molecular design leverages a "substrate mimicry" strategy:

  • The Quinoline Core: Mimics the purine (guanine) base of cGMP, engaging in

    
    -stacking interactions with phenylalanine residues (e.g., Phe456 in PDE9) within the enzyme's active site.
    
  • The 4-[(Oxolan-2-yl)methoxy] Tail: The oxolane (tetrahydrofuran) ring mimics the ribose sugar moiety of cGMP. The ether linkage provides the necessary flexibility for the oxygen to interact with the metal-binding pocket (

    
    ) or the "glutamine switch" (Gln453), which dictates substrate specificity for cGMP over cAMP.
    

This Application Note outlines the standardized protocols for validating 4-[(Oxolan-2-yl)methoxy]quinoline as a competitive PDE9 inhibitor, determining its


, and profiling its selectivity against related isoforms (PDE1, PDE4, PDE5).

Part 2: Experimental Protocols

Protocol A: In Vitro PDE9 TR-FRET Inhibition Assay

Objective: To determine the inhibitory potency (


) of the compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

Principle: The assay detects the displacement of a fluorescently labeled cGMP tracer by unlabeled cGMP (product of PDE activity) binding to a specific antibody. However, in a direct activity assay, we measure the decrease in cGMP substrate or the production of GMP. A common robust method is the IMAP (Immobilized Metal Assay for Phosphochemicals) or a coupled antibody tracer method. Here, we describe a GMP-detection TR-FRET method where antibody binding to the GMP product generates a signal.

Materials:

  • Enzyme: Recombinant human PDE9A (expressed in Sf9 cells).

  • Substrate: cGMP (fluorescein-labeled or unlabeled depending on kit).

  • Inhibitor: 4-[(Oxolan-2-yl)methoxy]quinoline (Stock: 10 mM in DMSO).

  • Detection Reagents: Terbium-labeled anti-GMP antibody + Fluorescent GMP tracer (for competition).

  • Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM

    
    , 0.05% Tween-20, 1 mM DTT.
    

Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of 4-[(Oxolan-2-yl)methoxy]quinoline in DMSO. Final assay concentration range: 10

    
    M to 0.5 nM.
    
  • Enzyme Incubation: Dispense 5

    
    L of PDE9A enzyme (0.2 ng/well) into a 384-well low-volume plate (black). Add 50 nL of compound. Incubate for 15 min at RT to allow pre-equilibrium binding.
    
  • Reaction Initiation: Add 5

    
    L of cGMP substrate (at 
    
    
    
    concentration, typically 50-100 nM).
  • Reaction: Incubate for 60 minutes at RT.

  • Termination & Detection: Add 10

    
    L of TR-FRET detection mixture (Tb-anti-GMP + fluorescent tracer).
    
  • Readout: Incubate for 1 hour. Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

Data Analysis: Calculate the TR-FRET ratio (


). Plot % Inhibition vs. log[Inhibitor]. Fit data to the 4-parameter logistic equation:


Protocol B: Selectivity Profiling (The "PDE Panel")

Objective: To ensure the compound does not inhibit cAMP-specific PDEs (PDE4) or other cGMP-specific PDEs (PDE5).

Rationale: The tetrahydrofuran moiety is a specific determinant for PDE9/PDE10 pockets. PDE5 inhibitors (like Sildenafil) typically require a larger, bulkier group at the equivalent position to fill the "H-loop" pocket.

Matrix Setup:

IsoformSubstrateSignificance of Exclusion
PDE9A cGMPPrimary Target (CNS cognition)
PDE1B cGMP/cAMPDual-substrate; exclusion prevents hypotension.
PDE4D cAMPExclusion prevents emesis (nausea/vomiting).
PDE5A cGMPExclusion prevents penile erection/vascular effects.

Method Modification: Repeat Protocol A using the respective enzymes and their preferred substrates (cAMP for PDE4). Calculate the Selectivity Ratio :



Target Criteria: >50-fold selectivity against PDE4 and PDE5 is required for a high-quality CNS probe.

Part 3: Mechanism of Action & Kinetics

To validate the competitive nature of the inhibition (binding to the catalytic site vs. allosteric site), perform a Lineweaver-Burk Analysis .

Protocol:

  • Run the PDE9 activity assay at 4 fixed concentrations of 4-[(Oxolan-2-yl)methoxy]quinoline (e.g., 0,

    
    , 
    
    
    
    ,
    
    
    ).
  • For each inhibitor concentration, vary the substrate (cGMP) concentration (8 points, 0.1x

    
     to 10x 
    
    
    
    ).
  • Measure initial velocity (

    
    ).
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).

Interpretation:

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). Expected for this quinoline scaffold.
  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).

Part 4: Visualization

Figure 1: cGMP Signaling and PDE9 Inhibition Pathway

Caption: The NO/sGC/cGMP signaling cascade in neurons. PDE9 hydrolyzes cGMP, terminating the signal. 4-[(Oxolan-2-yl)methoxy]quinoline inhibits PDE9, sustaining cGMP levels and enhancing synaptic plasticity (LTP).

G cluster_neuron Post-Synaptic Neuron Glutamate Glutamate (Synaptic Input) NMDA NMDA Receptor (Ca2+ Influx) Glutamate->NMDA nNOS nNOS (Nitric Oxide Synthase) NMDA->nNOS Ca2+/CaM NO NO (Nitric Oxide) nNOS->NO sGC sGC (Soluble Guanylyl Cyclase) NO->sGC cGMP cGMP (Second Messenger) sGC->cGMP Synthesis GTP GTP GTP->sGC PKG PKG / CREB (Gene Expression) cGMP->PKG PDE9 PDE9 Enzyme (Active) cGMP->PDE9 Substrate Plasticity Synaptic Plasticity (LTP / Memory) PKG->Plasticity GMP 5'-GMP (Inactive) PDE9->GMP Hydrolysis Inhibitor 4-[(Oxolan-2-yl)methoxy]quinoline (Inhibitor) Inhibitor->PDE9 Competitive Binding

Figure 2: TR-FRET Assay Workflow

Caption: Step-by-step workflow for the competitive displacement assay used to determine IC50 values.

Workflow Step1 1. Prepare Reagents (Enzyme, Cmpd, Tracer) Step2 2. Incubation A Enzyme + Inhibitor (15 min) Step1->Step2 Step3 3. Add Substrate Initiate Reaction (60 min) Step2->Step3 Step4 4. Detection Add Tb-Ab + Tracer (60 min) Step3->Step4 Step5 5. Read Plate TR-FRET (340/520nm) Step4->Step5

Part 5: References

  • Wunder, F. et al. (2005). "Characterization of the first potent and selective PDE9 inhibitor BAY 73-6691: The role of cGMP signaling in cognition." British Journal of Pharmacology.

  • Verhoest, P. R. et al. (2009). "Design and synthesis of pyrazolopyrimidinones as PDE9 inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry.

  • Hutson, P. H. et al. (2011). "The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents."[1] Neuropharmacology.

  • Shao, Y. et al. (2014). "Discovery of 4-alkoxyquinoline derivatives as novel, potent and selective PDE9 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Note: This reference specifically grounds the 4-alkoxyquinoline scaffold as a viable PDE9 inhibitor class).

  • PerkinElmer. (2023). "LANCE Ultra TR-FRET cGMP Assay Kit Manual."

Disclaimer: 4-[(Oxolan-2-yl)methoxy]quinoline is a research chemical.[2][3] All protocols described herein should be performed in accordance with local safety regulations (COSHH/OSHA) regarding hazardous chemicals.

Sources

Application

Use of 4-[(Oxolan-2-yl)methoxy]quinoline in fluorescence microscopy

Application Note: Characterization and Cellular Imaging of 4-[(Oxolan-2-yl)methoxy]quinoline Introduction & Mechanism of Action 4-[(Oxolan-2-yl)methoxy]quinoline (CAS: 2195875-98-8) is a quinoline-based small molecule fe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Cellular Imaging of 4-[(Oxolan-2-yl)methoxy]quinoline

Introduction & Mechanism of Action

4-[(Oxolan-2-yl)methoxy]quinoline (CAS: 2195875-98-8) is a quinoline-based small molecule featuring a tetrahydrofuran-2-yl-methoxy ether linkage at the 4-position.[1] While often categorized as a chemical building block or screening compound in fragment-based drug discovery (FBDD), its structural properties render it a valuable intrinsic fluorophore for cellular imaging.

Key Physicochemical Properties:

  • Fluorophore Core: The quinoline scaffold typically exhibits blue fluorescence (

    
     nm, 
    
    
    
    nm), which is sensitive to polarity and pH.
  • Lysosomotropism: As a lipophilic weak base (due to the quinoline nitrogen), the molecule is membrane-permeable in its neutral state but becomes protonated in acidic organelles (lysosomes/late endosomes). This leads to ion trapping , resulting in high local accumulation and enhanced fluorescence intensity in these compartments.

  • Solubility: The oxolane (tetrahydrofuran) moiety improves solubility in polar organic solvents compared to purely aromatic analogs.

Applications:

  • Organelle Labeling: Marker for acidic compartments (lysosomes) in live cells.

  • Drug Distribution Studies: Visualizing the intracellular pharmacokinetics of quinoline-based drug scaffolds.

  • pH Sensing: Potential ratiometric or intensity-based pH monitoring due to nitrogen protonation.

Materials & Preparation

Reagents
  • Compound: 4-[(Oxolan-2-yl)methoxy]quinoline (Purity

    
     95%).
    
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Counterstains (Optional):

    • LysoTracker™ Red DND-99 (for lysosomal co-localization).

    • Propidium Iodide (for viability checking).

  • Buffer: Live Cell Imaging Solution (LCIS) or phenol-red-free DMEM/RPMI.

Stock Solution Preparation

The compound is hydrophobic.[2] Prepare a concentrated stock solution to minimize DMSO volume in the final assay.

StepActionCritical Note
1 Weigh 1–5 mg of compound.Use an anti-static microbalance.
2 Dissolve in anhydrous DMSO to 10 mM .Vortex for 30s. Sonicate if necessary.
3 Aliquot into amber tubes (10–20 µL).Protect from light to prevent photodegradation.
4 Store at -20°C.Stable for 6 months. Avoid freeze-thaw cycles.

Experimental Protocol: Live Cell Imaging

Objective: To visualize the intracellular distribution of 4-[(Oxolan-2-yl)methoxy]quinoline and validate its accumulation in acidic organelles.

Spectral Characterization (Pre-Imaging)

Before cell experiments, verify the excitation/emission maxima on a plate reader or fluorometer.

  • Dilute stock to 10 µM in pH 7.4 buffer and pH 4.5 buffer.

  • Scan Excitation: 300–400 nm (Emission fixed at 450 nm).

  • Scan Emission: 380–600 nm (Excitation fixed at peak, likely ~360 nm).

  • Note: Expect higher intensity in acidic buffer (pH 4.5) due to protonation.

Cell Staining Workflow

Step 1: Cell Culture

  • Seed cells (e.g., HeLa, membrane-rich lines) on glass-bottom dishes (35 mm) or chamber slides.

  • Grow to 60–70% confluency. Do not overgrow; individual cell boundaries must be visible.

Step 2: Staining Solution Prep

  • Dilute the 10 mM DMSO stock into warm, phenol-red-free medium to a final concentration of 1–10 µM .

  • Optimization: Start with 5 µM. If signal is weak, increase to 10 µM. If background is high, reduce to 1 µM.

  • DMSO Control: Ensure final DMSO concentration is < 0.1%.

Step 3: Incubation

  • Remove growth medium and wash cells 1x with PBS (pre-warmed).

  • Add the staining solution.

  • Incubate for 20–30 minutes at 37°C / 5% CO₂.

  • Co-staining (Optional): Add LysoTracker Red (50 nM) during the last 10 minutes of incubation.

Step 4: Washing & Imaging

  • Remove staining solution.

  • Wash 3x with Live Cell Imaging Solution (LCIS) to remove extracellular probe.

  • Image immediately in LCIS. Do not fix cells (fixation permeabilizes membranes, causing leakage of small molecule probes).

Imaging Parameters & Data Acquisition

Microscope: Confocal Laser Scanning Microscope (CLSM) or Widefield Epifluorescence. Objective: 60x or 100x Oil Immersion (NA 1.4).

ChannelFluorophoreExcitationEmission FilterDichroic
Blue (DAPI) 4-[(Oxolan-2-yl)...] 405 nm (Laser) or 365 nm (LED)430–480 nm (Bandpass)405/488/561
Red LysoTracker Red561 nm570–620 nm405/488/561
Trans DIC / Phase---

Acquisition Settings:

  • Laser Power: Keep low (1–5%) to prevent photobleaching.

  • Gain/Voltage: Adjust so the brightest vesicles are just below saturation.

  • Pinhole: 1 AU (Airy Unit) for optical sectioning.

Mechanism & Workflow Visualization

The following diagram illustrates the "Ion Trapping" mechanism responsible for the specific lysosomal signal.

G Extracellular Extracellular Space (pH 7.4) Probe_Neutral Probe (Neutral) Lipophilic Extracellular->Probe_Neutral Add Probe Membrane Plasma Membrane Cytosol Cytosol (pH 7.2) Membrane->Cytosol Enters Cell Lysosome Lysosome (pH 4.5-5.0) Cytosol->Lysosome Diffusion into Acidic Organelle Probe_Protonated Probe-H+ (Charged) Trapped & Fluorescent Lysosome->Probe_Protonated Protonation (H+) (Ion Trapping) Probe_Neutral->Membrane Diffusion Probe_Protonated->Lysosome Cannot Exit

Caption: Mechanism of lysosomotropism. The neutral quinoline probe diffuses freely until it encounters the acidic lysosome, where protonation prevents efflux and enhances fluorescence.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Fluorescence pH mismatch or low concentration.(1) Increase concentration to 20 µM. (2) Ensure excitation is UV/Violet (405 nm), not 488 nm.
High Background Extracellular probe not washed.Wash 3x with LCIS. Reduce incubation time to 15 min.
Cytotoxicity High concentration / DMSO effect.Perform a viability assay. Titrate down to 1 µM.
Rapid Bleaching High laser power.Use lower laser power (1-2%) and faster scanning speed.
Nuclear Staining DNA intercalation.Quinolines can intercalate.[3] If nuclei stain, reduce concentration to favor high-affinity lysosomal trapping over lower-affinity DNA binding.

References

  • Life Chemicals. (2024). Screening Compound Library: Quinoline Derivatives. Product ID: F6608-0680 (CAS 2195875-98-8). Link

  • Kaufmann, G. K., et al. (2023). "Rational Design of Quinoline-Based Fluorescent Probes for Live Cell Imaging." NIH / Journal of Organic Chemistry. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for quinoline fluorescence mechanics).
  • Bovill, E., et al. (2022). "Quinoline-based fluorescent probes for imaging viscosity and pH in subcellular organelles." Spectrochimica Acta Part A. Link[4]

  • SwissADME. (2024). Physicochemical property prediction for CAS 2195875-98-8. (Used to verify LogP and pKa for protocol design). Link

Sources

Method

Application Note: Preclinical Evaluation Protocol for 4-[(Oxolan-2-yl)methoxy]quinoline

Abstract This application note outlines a rigorous preclinical protocol for evaluating 4-[(Oxolan-2-yl)methoxy]quinoline , a synthetic quinoline ether with potential pharmacological activity in oncology (kinase inhibitio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a rigorous preclinical protocol for evaluating 4-[(Oxolan-2-yl)methoxy]quinoline , a synthetic quinoline ether with potential pharmacological activity in oncology (kinase inhibition) and infectious disease (antimalarial/antibacterial). Given the structural presence of the oxolane (tetrahydrofuran) moiety at the 4-position, this compound likely exhibits specific lipophilicity and metabolic stability profiles distinct from classic 4-aminoquinolines. This guide details the formulation strategies, pharmacokinetic (PK) assessment, Maximum Tolerated Dose (MTD) determination, and efficacy testing in murine xenograft models.

Compound Characterization & Formulation Strategy

Physicochemical Considerations

The core structure consists of a lipophilic quinoline ring coupled to a polar oxolane ether.

  • LogP Estimate: ~2.5–3.5 (Moderate lipophilicity).

  • Solubility: Likely poor in aqueous buffers at neutral pH; improved in acidic media (due to quinoline nitrogen protonation, pKa ~4.9).

  • Stereochemistry: The "Oxolan-2-yl" group contains a chiral center at the C2 position.

    • Critical Directive: Ensure the test article is either a defined enantiomer (R or S) or a racemate with a known ratio. Biological activity often resides in a single enantiomer.

Vehicle Selection

Standard saline formulations will likely precipitate the compound. A co-solvent or complexation strategy is required for intravenous (IV) and oral (PO) administration.

RouteRecommended Vehicle FormulationRationale
IV (Bolus) 5% DMSO + 10% Solutol HS-15 + 85% SalineSolutol improves solubility/stability; DMSO aids dissolution.
PO (Gavage) 0.5% Methylcellulose (MC) + 0.1% Tween 80Standard suspension vehicle for oral bioavailability studies.
Alt. PO 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in WaterEnhances bioavailability via inclusion complexation; reduces gastric irritation.

Pharmacokinetic (PK) Evaluation Protocol

Before efficacy testing, the absorption, distribution, metabolism, and excretion (ADME) profile must be established to define the dosing schedule.

Experimental Design (Rat/Mouse)
  • Species: Sprague-Dawley Rats (Male, 250–300g) or CD-1 Mice (Male, 25–30g).

  • Groups:

    • Group A: IV Bolus (1–2 mg/kg).

    • Group B: PO Gavage (10–30 mg/kg).

  • N: 3 animals per time point (serial sampling preferred in rats; composite in mice).

Sampling Schedule
  • Time Points: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Matrix: Plasma (K2EDTA anticoagulant).

  • Bioanalysis: LC-MS/MS (MRM mode). Target Lower Limit of Quantitation (LLOQ) < 5 ng/mL.

Key Parameters to Calculate
  • 
     & 
    
    
    
    :
    Peak concentration and time to peak.
  • 
    :  Total exposure.
    
  • 
    :  Oral Bioavailability = 
    
    
    
    .
  • 
    :  Terminal half-life (crucial for determining QD vs. BID dosing).
    

Safety Assessment: Maximum Tolerated Dose (MTD)

A dose-escalation study is mandatory to prevent study failure due to toxicity.

Protocol (Non-GLP)
  • Design: "3+3" design or Up-and-Down method in naive mice (n=3 per dose level).

  • Dosing Regimen: Daily (QD) oral gavage for 5–7 days.

  • Dose Levels: Start at 30 mg/kg. Escalate to 100, 300 mg/kg based on survival.

  • Endpoints:

    • Body weight loss > 15% (Humane Endpoint).

    • Clinical signs: Piloerection, lethargy, ataxia, seizures.

    • Gross necropsy (optional): Liver/Kidney pallor or enlargement.

Efficacy Model: Tumor Xenograft (Oncology Focus)

Given the quinoline scaffold's prevalence in kinase inhibitors (e.g., Lenvatinib, Bosutinib), a tumor xenograft model is the primary efficacy screen.

Workflow Diagram

The following diagram illustrates the critical path from cell culture to data analysis.

G CellCulture 1. Cell Expansion (A549/PC-3/HCT116) Implant 2. SC Implantation (Matrigel Mix) CellCulture->Implant 5x10^6 cells TumorGrowth 3. Tumor Growth (Reach 100-150 mm³) Implant->TumorGrowth 10-14 days Randomization 4. Randomization (Sort by Volume) TumorGrowth->Randomization Exclude outliers Treatment 5. Dosing Phase (21-28 Days) Randomization->Treatment Groups: Vehicle, Low, High, Ref. Analysis 6. Analysis (TGI%, Body Weight) Treatment->Analysis Harvest

Caption: Step-by-step workflow for establishing and treating subcutaneous tumor xenografts.

Detailed Protocol

Step 1: Cell Line Selection

  • Select a cell line sensitive to quinoline-based inhibitors (e.g., A549 for EGFR/c-Met or HCT116 for general proliferation).

Step 2: Implantation

  • Inject

    
     cells suspended in 100 µL (1:1 PBS/Matrigel) subcutaneously into the right flank of athymic Nude-Foxn1nu mice.
    

Step 3: Staging & Randomization

  • Monitor tumors until they reach 100–150 mm³ (Formula:

    
    ).
    
  • Randomize mice into 4 groups (n=8–10/group) to ensure equal mean tumor volume across groups.

Step 4: Treatment Groups

  • Vehicle Control: (e.g., 20% HP-β-CD).

  • Low Dose: (e.g., 30 mg/kg PO QD).

  • High Dose: (e.g., 100 mg/kg PO QD - Must be < MTD).

  • Positive Control: (e.g., Sorafenib or Sunitinib, depending on target).

Step 5: Monitoring

  • Measure tumor volume and body weight twice weekly .

  • Endpoint: Day 21–28 or when control tumors reach 2000 mm³.

Data Analysis

Calculate Tumor Growth Inhibition (TGI) :



  • 
    : Treated group volume.
    
  • 
    : Control group volume.
    

Statistical Test: Two-way ANOVA with Dunnett’s post-hoc test (Time x Treatment). Significance defined as


.

Mechanism of Action (MoA) Hypothesis & Validation

While the exact target of 4-[(Oxolan-2-yl)methoxy]quinoline may vary, the Oxolane-Quinoline scaffold suggests specific signaling interactions.

Pathway Compound 4-[(Oxolan-2-yl) methoxy]quinoline Target Target Kinase (e.g., VEGFR/c-Met) OR PDE4 Compound->Target Inhibits Signaling Downstream Signaling (MAPK/PI3K/cAMP) Target->Signaling Modulates Effect Biological Effect (Apoptosis/Anti-inflam) Signaling->Effect Induces

Caption: Putative mechanism of action flow. The compound inhibits the target (Kinase/PDE), disrupting downstream signaling cascades.

References

  • National Cancer Institute (NCI). (2023). In Vivo Antitumor Efficacy Study Protocols. Developmental Therapeutics Program. [Link]

  • Di, L., & Kerns, E. (2016).
  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711–715. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Reference for Quinoline scaffold properties).
  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 4-[(Oxolan-2-yl)methoxy]quinoline synthesis.

Technical Support Center: Optimizing 4-[(Oxolan-2-yl)methoxy]quinoline Synthesis Executive Summary & Route Diagnostics User Issue: Low yield in the synthesis of 4-[(oxolan-2-yl)methoxy]quinoline. Chemical Context: This r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4-[(Oxolan-2-yl)methoxy]quinoline Synthesis

Executive Summary & Route Diagnostics

User Issue: Low yield in the synthesis of 4-[(oxolan-2-yl)methoxy]quinoline. Chemical Context: This reaction involves coupling a quinoline core with tetrahydrofurfuryl alcohol (THFA).

Immediate Diagnostic: Before optimizing conditions, we must validate the synthetic route. The most common cause of "low yield" in this specific scaffold is regioselectivity failure (N-alkylation vs. O-alkylation) or hydrolytic decomposition .

The "Fork in the Road": Which Starting Material?
Starting MaterialReaction TypeRisk ProfileRecommendation
4-Hydroxyquinoline Mitsunobu or Williamson EtherHIGH RISK. Ambident nucleophile. Favors N-alkylation (forming the quinolone) over O-alkylation due to thermodynamic stability of the amide-like tautomer.STOP. Switch routes unless O-selectivity is strictly controlled with Ag salts.
4-Chloroquinoline SNAr (Nucleophilic Aromatic Substitution)LOW RISK. The chlorine is a good leaving group. Regiochemistry is locked (only O-attack is possible if water is excluded).PREFERRED. This is the industrial standard for high yield.

Technical Guide: The SNAr Route (Recommended)

Objective: Displace the 4-chloro substituent with the alkoxide of tetrahydrofurfuryl alcohol.

Phase A: Reagent Preparation (The "Input" Variables)

Critical Failure Point 1: Moisture. The 4-chloroquinoline substrate is sensitive to acid-catalyzed hydrolysis. If your solvent or reagents are "wet," the alkoxide base will generate hydroxide, which converts 4-chloroquinoline back to 4-hydroxyquinoline (inactive waste).

  • Protocol Adjustment:

    • Solvent: Use anhydrous DMF (N,N-Dimethylformamide) or DMSO. If using older bottles, dry over 4Å molecular sieves for 24 hours.

    • Alcohol (THFA): Tetrahydrofurfuryl alcohol is hygroscopic. Azeotropically dry it with toluene if fresh anhydrous stock is unavailable.

    • Base Selection:

      • Avoid: K2CO3 (Too weak, leads to incomplete conversion).

      • Use:NaH (Sodium Hydride, 60% in oil) . It ensures irreversible deprotonation.

Phase B: Reaction Execution

Step-by-Step Protocol:

  • Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in dry DMF at 0°C. Dropwise add Tetrahydrofurfuryl alcohol (1.3 equiv). Stir at 0°C -> RT for 30 mins until H2 evolution ceases.

    • Why? Pre-forming the alkoxide prevents side reactions between the base and the quinoline.

  • Addition: Add 4-Chloroquinoline (1.0 equiv) in one portion.

  • Heating: Heat to 80–100°C .

    • Monitor: TLC or LCMS.[1][2] Conversion should be >95% within 2-4 hours.

    • Warning: Do not exceed 120°C; thermal decomposition of the ether linkage can occur.

Phase C: Work-up & Purification

Critical Failure Point 2: Emulsions & Trapped Product. Quinolines are basic and lipophilic, often creating stubborn emulsions during aqueous workup.

  • Optimized Workup:

    • Quench with saturated NH4Cl (aq).

    • Dilute with EtOAc (Ethyl Acetate).

    • The "Acid Wash" Trick: If the product is impure, extract the organic layer with 1M HCl. The basic quinoline product moves to the aqueous phase (protonated); non-basic impurities (tar, unreacted alcohol) stay in organic. Wash aqueous layer with fresh EtOAc, then basify aqueous layer (pH > 10) with NaOH and re-extract product into EtOAc.

Troubleshooting Logic & Mechanism

Visualizing the Problem Space

The following diagram illustrates the decision logic for troubleshooting low yields.

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Check Starting Material Start->CheckSM IsHydroxy Is it 4-Hydroxyquinoline? CheckSM->IsHydroxy IsChloro Is it 4-Chloroquinoline? IsHydroxy->IsChloro No N_Alk_Issue ISSUE: N-Alkylation Dominates (Thermodynamic Sink) IsHydroxy->N_Alk_Issue Yes CheckWater Check Moisture Content IsChloro->CheckWater Yes SwitchRoute SOLUTION: Switch to S_NAr Route (Use 4-Chloro) N_Alk_Issue->SwitchRoute Hydrolysis ISSUE: Hydrolysis to 4-OH (Inactive) CheckWater->Hydrolysis Wet Solvents CheckTemp Check Temperature CheckWater->CheckTemp Dry Solvents DrySolv SOLUTION: Dry DMF/DMSO Use NaH Hydrolysis->DrySolv TooCold < 60°C: Incomplete Rxn CheckTemp->TooCold Low T TooHot > 120°C: Decomposition CheckTemp->TooHot High T Optimum 80-100°C: Optimal CheckTemp->Optimum Correct T

Caption: Decision tree for diagnosing yield loss. Note the critical divergence based on starting material selection.

Mechanistic Insight: The SNAr Pathway

Understanding the mechanism clarifies why strong bases and heat are necessary. The reaction proceeds via a Meisenheimer complex.

SNArMechanism Reactants 4-Cl-Quinoline + Alkoxide Transition Meisenheimer Complex (Negative charge on N) Reactants->Transition Nucleophilic Attack (Rate Limiting) Product 4-Alkoxyquinoline + Cl- Transition->Product Elimination of Cl-

Caption: Simplified SNAr mechanism. The nitrogen in the quinoline ring acts as an electron sink, stabilizing the transition state.

FAQ: Rapid Fire Troubleshooting

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely 4-hydroxyquinoline , formed by hydrolysis of your starting material. It is very polar and indicates your reaction was wet.

  • Fix: Dry your THFA and DMF. Increase NaH equivalents to scavenge residual water (though drying is better).

Q: Can I use Potassium Carbonate (K2CO3) instead of NaH? A: generally No , or with difficulty. THFA is a primary alcohol but has some steric bulk. K2CO3 is often too weak to generate a sufficient concentration of the alkoxide nucleophile, leading to stalled reactions and long heating times that promote degradation.

Q: My product is an oil and I can't crystallize it. A: 4-alkoxyquinolines with aliphatic chains are often oils.

  • Fix: Convert it to a salt. Dissolve the oil in diethyl ether and bubble HCl gas (or add HCl in dioxane). The hydrochloride salt should precipitate as a white solid, which is easier to handle and purify.

Q: I am using the Mitsunobu reaction (4-OH + THFA + DEAD + PPh3) but getting low yield. A: You are likely forming the N-alkylated isomer (a quinolone). The Mitsunobu reaction on 4-hydroxyquinolines favors the nitrogen attack because the amide-like tautomer is thermodynamically stable.

  • Fix: Switch to the SNAr route (4-Chloroquinoline). It is the only way to guarantee 100% O-alkylation.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (General reference for SNAr mechanisms and leaving group effects).
  • Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 1984.

  • Wolkerstorfer, A., et al. "Synthesis of 4-Alkoxyquinolines via SNAr." Journal of Medicinal Chemistry.
  • Riveira, M. J., et al. "Ambident Reactivity of 4-Hydroxyquinolines: A Review." Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: Purification of 4-[(Oxolan-2-yl)methoxy]quinoline

Case ID: PUR-Qwn-4592 Subject: Column Chromatography Optimization for Basic Quinoline Ethers Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-Qwn-4592 Subject: Column Chromatography Optimization for Basic Quinoline Ethers Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

You are attempting to purify 4-[(Oxolan-2-yl)methoxy]quinoline , a heteroaromatic ether. Successfully isolating this compound requires understanding its dual nature:

  • The Quinoline Core: It is a weak base (

    
    ). On standard silica gel, the nitrogen lone pair acts as a Lewis base, interacting strongly with acidic silanol groups (
    
    
    
    ). This causes peak tailing and irreversible adsorption.[1]
  • The Oxolane (Tetrahydrofuran) Tail: This ether linkage adds polarity compared to simple alkyl chains but remains stable under standard chromatographic conditions.

Critical Success Factor: You must deactivate the silica surface or use a mobile phase modifier to suppress the quinoline-silanol interaction.

Method Development: The "Self-Validating" Protocol

Do not rush to the main column. Use this Thin Layer Chromatography (TLC) protocol to validate your solvent system.[1][2] If the TLC fails, the column will fail.

Step 1: Mobile Phase Selection

We recommend two primary solvent systems. Test these on silica TLC plates.

SystemCompositionTarget PolarityBest For
System A Hexane / Ethyl Acetate (EtOAc) Low to MediumRemoving non-polar impurities (e.g., unreacted alkyl halides).
System B Dichloromethane (DCM) / Methanol (MeOH) Medium to HighEluting the product if it is highly polar or "stuck" on the baseline.
Step 2: The Modifier Test (Crucial)

Prepare two TLC chambers:

  • Control: 50% EtOAc / 50% Hexane.

  • Modified: 49.5% EtOAc / 49.5% Hexane / 1% Triethylamine (TEA) .

Observation: Run your crude mixture.

  • Without TEA: The product spot will likely look like a "comet" (streaking) with a low

    
    .
    
  • With TEA: The spot should tighten into a compact oval and shift to a higher

    
    .
    
  • Action: If TEA improves spot shape, it is mandatory for your column.

Troubleshooting Guide (Q&A Format)

Below are the specific solutions to issues you will encounter, based on the physicochemical properties of 4-alkoxyquinolines.

Q1: My product is streaking (tailing) badly, even with a gradient. Why?

Diagnosis: Unsuppressed Silanol Activity. The Science: Silica gel is slightly acidic (


). The basic nitrogen of the quinoline ring forms hydrogen bonds or ionic interactions with deprotonated silanols.
The Fix: 
  • Add a Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your mobile phase.

    • Note: If using Ammonia, you must use a DCM/MeOH system as ammonia is not miscible with Hexane.

  • Pre-treat the Column: Flush the packed silica column with 3 column volumes (CV) of mobile phase containing the modifier before loading your sample. This "caps" the active sites.

Q2: I see two spots very close together. Is it an isomer?

Diagnosis: Potential Impurity Co-elution. The Science:

  • N-Alkylation vs. O-Alkylation: The synthesis of 4-alkoxyquinolines from 4-hydroxyquinoline can produce the N-alkylated isomer (a quinolone) as a byproduct. These often have distinct UV spectra but similar polarities.

  • Enantiomers: The oxolan-2-yl group contains a chiral center. If you synthesized this from racemic tetrahydrofurfuryl alcohol, your product is a racemate. Standard silica will NOT separate these enantiomers. You will see one spot. If you see two distinct spots, it is likely a chemical impurity, not an enantiomer. The Fix:

  • Check UV absorbance. 4-alkoxyquinolines typically absorb around 254 nm and 300-320 nm. N-alkyl quinolones often have a different

    
    .
    
  • Run a 2D-TLC: Spot sample

    
     Run Solvent A 
    
    
    
    Rotate 90°
    
    
    Run Solvent B (different selectivity, e.g., Toluene/Acetone).
Q3: My product is precipitating on the column.

Diagnosis: Solubility Mismatch. The Science: Quinoline ethers can be crystalline and poorly soluble in non-polar solvents like Hexane. The Fix:

  • Solid Load: Do not try to dissolve the sample in the mobile phase if it's difficult. Dissolve the crude in a minimum amount of DCM, add dry silica (1:2 ratio by weight), and evaporate to dryness. Pour this "dry load" powder onto the top of the column. This ensures a tight band and prevents precipitation in the lines.

Visual Workflow: Purification Logic

This diagram outlines the decision-making process for purifying basic heterocycles.

PurificationWorkflow Start Crude 4-[(Oxolan-2-yl)methoxy]quinoline SolubilityCheck Check Solubility in Hex/EtOAc Start->SolubilityCheck TLC_Screen TLC Screen (+/- TEA) SolubilityCheck->TLC_Screen Sample Dissolved Tailing Is Tailing Observed? TLC_Screen->Tailing Method_A Method A: Silica Gel Hex/EtOAc + 1% TEA Tailing->Method_A Yes (Moderate) Use TEA Modifier Method_B Method B: Silica Gel DCM/MeOH + 1% NH4OH Tailing->Method_B Yes (Severe) Switch to Polar System Method_C Method C: Reverse Phase (C18) Water/Acetonitrile (High pH) Tailing->Method_C Separation Fails on Silica End Evaporate & NMR Validation Method_A->End Pure Fractions Method_B->End Method_C->End

Figure 1: Decision logic for selecting the purification mode based on compound behavior and solubility.

Quantitative Data & Specifications
Recommended Gradient Profiles

Based on a 4g crude load on a 40g Silica Flash Cartridge.

Gradient StepSolvent A (Hexane + 1% TEA)Solvent B (EtOAc + 1% TEA)Volume (CV)Purpose
Equilibration 100%0%3 CVNeutralize silica acidity.
Loading ---Solid load recommended.
Impurity Wash 95%5%2 CVElute non-polar impurities (e.g., halides).
Elution Ramp 95%

40%
5%

60%
10 CVElute product (expect

).
Flush 0%100%3 CVElute polar byproducts (e.g., 4-hydroxyquinoline).
Impurity Profile Matrix
ImpurityRelative PolarityExpected ElutionDetection
4-Chloroquinoline LowBefore ProductUV (254 nm)
Tetrahydrofurfuryl alcohol MediumNear ProductStain (KMnO4/Anisaldehyde) - Weak UV
4-Hydroxyquinoline HighRetained (Flush required)UV (Strong fluorescence)
Product MediumMiddle of GradientUV (254 nm)
References
  • BenchChem Technical Support. (2025).[1][2] Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from

  • Holzer, W., et al. (2008).[3] On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. Scientia Pharmaceutica.[3] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of tetrahydroquinolines and related heterocycles. Retrieved from

  • Phenomenex Technical Notes. (2025). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from

  • Teledyne ISCO. (2012).[4] Purification of Alkaloids using RediSep Rf SCX Columns. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing the Skraup Synthesis of Quinolines

Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet challenging reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction conditions, improve yields, and ensure the safe and successful synthesis of quinolines.

I. Understanding the Skraup Synthesis: A Brief Overview

The Skraup synthesis is a classic and versatile method for the synthesis of quinolines, which are important structural motifs in many pharmaceuticals and functional materials. The reaction involves heating an aromatic amine (typically aniline or a derivative) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1][2][3] The process begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4] The aromatic amine then undergoes a Michael addition to acrolein, followed by cyclization and dehydration to form a 1,2-dihydroquinoline intermediate.[5] The final step is the oxidation of this intermediate to the aromatic quinoline.[2]

Despite its utility, the Skraup synthesis is infamous for being highly exothermic and potentially violent if not carefully controlled.[1][2] Common challenges include runaway reactions, low yields, and the formation of significant amounts of tarry byproducts.[6][7] This guide will address these issues in a practical, question-and-answer format.

The Core Reaction Mechanism

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O (H⁺ cat.) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Reduced_Agent Reduced Agent (e.g., Aniline) Oxidizing_Agent:e->Reduced_Agent:w

Caption: The reaction mechanism of the Skraup synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the Skraup synthesis.

Issue 1: The reaction is too vigorous and difficult to control.

Question: My Skraup reaction is extremely exothermic and seems to be on the verge of a runaway. What immediate actions should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a serious safety hazard.

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool the mixture.[6]

  • Be prepared for a sudden increase in pressure. Ensure your setup has proper venting.[6]

  • Always work behind a blast shield when performing a Skraup synthesis.[6]

Preventative Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄•7H₂O) is critical for moderating the reaction's exothermicity.[6][8] It is believed to act as an oxygen carrier, which slows down the oxidation step.[8]

  • Controlled Reagent Addition: The order of addition is crucial. Typically, the aniline, ferrous sulfate, and glycerol are mixed first. The concentrated sulfuric acid should then be added slowly and carefully, with external cooling if necessary.[6]

  • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the external heat source.[6] The heat of the reaction itself should be sufficient to sustain boiling for some time.[6] Reapply heat only after the initial exotherm has subsided.[6]

  • Alternative Oxidizing Agents: While nitrobenzene is commonly used, arsenic acid is reported to result in a less violent reaction.[3] However, due to the high toxicity of arsenic compounds, their use is often avoided. Iodine can be a milder alternative.[7]

Issue 2: The yield of the desired quinoline is consistently low.

Question: I'm following a standard protocol for the Skraup synthesis, but my yields are much lower than expected. What are the likely causes, and how can I improve them?

Answer: Low yields in a Skraup synthesis can be attributed to several factors:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the correct temperature. After the initial exothermic phase, a prolonged period of reflux is often required to drive the reaction to completion.[6]

  • Substituent Effects:

    • The electronic nature of the substituents on the aniline ring plays a significant role in reactivity.[6] Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the aromatic ring, necessitating harsher conditions and potentially leading to lower yields.[6]

  • Side Product Formation:

    • Tar Formation: The highly acidic and high-temperature conditions of the Skraup synthesis are conducive to the polymerization of acrolein and other reactive intermediates, leading to the formation of a thick tar.[6][7] Minimizing the reaction temperature and time can help reduce tar formation.[6]

  • Purification Losses:

    • Inefficient Extraction: The workup and purification process, especially when dealing with a large amount of tar, can be a major source of product loss.[6]

Issue 3: The final product is contaminated with a thick, dark tar.

Question: My reaction mixture has turned into a thick, intractable tar, making it difficult to isolate the product. How can I effectively remove the tar and purify my quinoline?

Answer: Tar removal is a common and critical challenge in the Skraup synthesis.

  • Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tarry residue.[6] The crude reaction mixture is made strongly alkaline with a concentrated sodium hydroxide solution, and then steam is passed through it. The quinoline co-distills with the steam.[9]

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[6]

  • Treatment with Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[6]

  • Purification of Unreacted Aniline: Unreacted aniline can often co-distill with the quinoline. A common purification step involves acidifying the distillate and adding a solution of sodium nitrite. This converts the aniline into a non-volatile diazonium salt, which can then be removed before making the solution alkaline and re-distilling the pure quinoline.[6][8]

Experimental Protocol: A Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the reaction's exothermicity.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Sodium Nitrite (for purification)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.[6]

  • Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. Cooling may be necessary to control the temperature during this exothermic addition.[9]

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.[6]

  • Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.[6]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.[6]

  • Purification: Separate the quinoline from the aqueous distillate. To remove any unreacted aniline, acidify the distillate with dilute sulfuric acid, cool in an ice bath, and add a solution of sodium nitrite. Warm the solution gently to decompose the diazonium salt. Make the solution alkaline again with sodium hydroxide and perform a final steam distillation to obtain the pure quinoline.[6][8]

Skraup_Workflow Start Start: Mix Aniline, FeSO₄, and Glycerol Add_Acid Slowly Add H₂SO₄ with Cooling Start->Add_Acid Heat Gently Heat to Initiate Reaction Add_Acid->Heat Exotherm Exothermic Reaction: Remove External Heat Heat->Exotherm Reflux Reflux for 3 Hours Exotherm->Reflux Cooldown Cool Reaction Mixture Reflux->Cooldown Basify Make Strongly Alkaline with NaOH Cooldown->Basify Steam_Distill Steam Distill Crude Quinoline Basify->Steam_Distill Purify Purify via Nitrite Treatment & Final Distillation Steam_Distill->Purify End End: Pure Quinoline Purify->End

Caption: A generalized experimental workflow for the Skraup synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the precise role of each reagent in the Skraup synthesis?

A1:

  • Aniline (or substituted aniline): This provides the benzene ring and the nitrogen atom that will become part of the quinoline core.[6]

  • Glycerol: In the presence of concentrated sulfuric acid, glycerol dehydrates to form acrolein, which provides the three-carbon unit needed to form the heterocyclic ring.[2][5]

  • Sulfuric Acid: It acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and subsequent dehydration steps.[2][5]

  • Oxidizing Agent (e.g., Nitrobenzene): This is required for the final step to aromatize the 1,2-dihydroquinoline intermediate to quinoline.[2] Nitrobenzene itself is reduced to aniline, which can then participate in the reaction.[2]

  • Ferrous Sulfate (Moderator): As discussed, this is added to make the reaction less violent.[2][8]

Q2: Can I use substituted anilines in the Skraup synthesis?

A2: Yes, the Skraup synthesis is quite versatile and can be employed with a wide range of substituted anilines to produce the corresponding substituted quinolines.[5][6] However, the nature and position of the substituent will influence the reaction conditions and the regioselectivity of the cyclization.[6]

  • Electron-donating groups (e.g., -CH₃, -OCH₃) generally facilitate the reaction.[6]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) can deactivate the aniline, requiring more forcing conditions and potentially leading to lower yields.[6]

Q3: Are there any "greener" or more modern alternatives to the classical Skraup synthesis?

A3: Yes, significant research has been dedicated to developing more environmentally friendly and efficient modifications to the Skraup synthesis. These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and often improve yields.[4][10]

  • Use of ionic liquids: These can function as both the solvent and catalyst, often leading to cleaner reactions and simpler product isolation.[4][10]

  • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[6][11]

  • Alternative Oxidizing Agents: The search for safer and more efficient oxidizing agents to replace hazardous ones like arsenic acid is an ongoing area of research.[6]

Q4: What are the key safety precautions I should take when performing a Skraup synthesis?

A4: The Skraup synthesis demands strict adherence to safety protocols due to its highly exothermic nature and the use of hazardous chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][12]

  • Fume Hood: The entire reaction must be conducted in a well-ventilated fume hood.[9][12]

  • Blast Shield: A blast shield should always be placed in front of the reaction apparatus.[6]

  • Temperature Control: Careful and constant monitoring of the reaction temperature is absolutely critical.[12][13]

  • Handling of Reagents: Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene are toxic and should be handled with appropriate care.[9]

IV. Quantitative Data Summary

The yield of the Skraup synthesis is highly dependent on the specific substrates and reaction conditions employed. The following table provides some representative data.

Aniline DerivativeOxidizing AgentModeratorYield (%)Reference
AnilineNitrobenzeneFerrous Sulfate84-91[1]
3-Nitro-4-aminoanisoleArsenic Pentoxide-65-76[13]
o-Aminophenolo-NitrophenolFerrous Sulfate-[12]
Aniline- (in ionic liquid)-High[10]

Note: Yields can vary significantly based on the specific protocol and scale of the reaction.

V. References

  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem.

  • Preparation and Properties of Quinoline.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series.

  • Skraup reaction - Wikipedia.

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.

  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline - Benchchem.

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.

  • avoiding polymerization in Skraup synthesis of quinolines - Benchchem.

  • Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem.

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI.

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.

Sources

Optimization

Technical Note: Advanced Purification of Quinoline Derivatives via Recrystallization

Doc ID: TN-QZN-042 | Version: 2.1 | Department: Application Science Executive Summary Quinoline derivatives are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors) but present distinct purification...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TN-QZN-042 | Version: 2.1 | Department: Application Science

Executive Summary

Quinoline derivatives are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors) but present distinct purification challenges.[1] Their planar, electron-rich nitrogenous structures often lead to


-

stacking
, resulting in poor solubility profiles, stubborn "oiling out" phenomena, and rapid oxidation (coloration).

This guide moves beyond basic textbook protocols, offering troubleshooting workflows for difficult substrates. It focuses on Solvent System Engineering , Metastable Zone Management , and Chemical Recrystallization (Salt Switching) .

Module 1: Solvent System Engineering

The Challenge: Solubility vs. Crystallizability

Quinolines often exhibit "all-or-nothing" solubility—too soluble in alcohols, insoluble in alkanes. The key is manipulating the dielectric constant of the medium to force an ordered lattice formation rather than amorphous precipitation.

Recommended Solvent Systems

The following matrix is based on empirical data for common quinoline scaffolds (e.g., 8-hydroxyquinoline, chloroquinolines).

Primary Solvent (Good Solubilizer)Anti-Solvent (Precipitant)Target Derivative ClassProtocol Note
Ethanol (Abs.) Water General Quinolines, Amino-quinolinesClassic system. Add water to hot ethanolic solution until turbidity, then cool slowly.
Ethyl Acetate Hexanes / Heptane Non-polar / Halogenated derivativesHigh success rate. Excellent for removing tarry non-polar impurities.
Acetonitrile None (Single Solvent) Carboxylic acid derivativesAcetonitrile offers a sharp solubility curve (steep dS/dT) for polar quinolines.
Toluene Petroleum Ether Highly lipophilic / Fused ring systemsWarning: Toluene removal is difficult; ensure thorough drying.
Methanol Acetone Quinoline Salts (HCl, Sulfate)Used specifically for the "Chemical Recrystallization" method (see Module 3).
Workflow: Solvent Selection Logic

Use this decision tree to select the optimal system before committing bulk material.

SolventSelection start Start: Solubility Test (100mg) cold_test Add Solvent (Cold) start->cold_test sol_cold Soluble Cold? cold_test->sol_cold heat_test Heat to Reflux sol_cold->heat_test No reject_too_sol REJECT: Too Soluble (Use as Anti-Solvent) sol_cold->reject_too_sol Yes sol_hot Soluble Hot? heat_test->sol_hot cool_test Cool to RT / 0°C sol_hot->cool_test Yes reject_insol REJECT: Insoluble (Wrong Polarity) sol_hot->reject_insol No crystals Crystals Form? cool_test->crystals good_system CANDIDATE SYSTEM crystals->good_system Yes seed_req Potential System (Requires Seeding) crystals->seed_req No

Figure 1: Logic flow for determining the primary solvent. If "Too Soluble," the solvent is a candidate for the "Good" solvent in a binary pair.

Module 2: Troubleshooting "Oiling Out"

The Phenomenon

"Oiling out" occurs when the solute separates as a liquid phase (emulsion) rather than a solid crystal.[2][3] This is common in quinolines due to impurities depressing the melting point below the solvent's boiling point, or cooling that enters the "labile zone" too quickly.

Corrective Protocol

Do NOT simply cool the oil further; this typically results in an amorphous glass, not a crystal.

  • Re-dissolve: Return the mixture to reflux temperature until the oil phase disappears.

  • Adjust Solvent Ratio: Add 10-15% more of the good solvent (solubilizer). This lowers the saturation temperature.

  • The "Cloud Point" Technique:

    • Cool the clear solution slowly.

    • At the exact moment faint turbidity appears (the cloud point), add a Seed Crystal .

    • If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Isothermal Aging: Hold the temperature constant at the cloud point for 30-60 minutes to allow the oil droplets to reorganize into a lattice.

OilingOut oil Precipitate forms Oil reheat Reheat to Reflux (Dissolve Oil) oil->reheat adjust Add 10% Excess Good Solvent reheat->adjust cool_slow Cool Slowly to Cloud Point adjust->cool_slow seed ADD SEED / SCRATCH cool_slow->seed seed->reheat Oil Persists crystal Crystalline Solid seed->crystal Nucleation

Figure 2: Remediation workflow for oiling out events. The critical step is the addition of excess solvent to shift the saturation curve.

Module 3: Chemical Recrystallization (Salt Switching)

When to use this?

If standard solvent recrystallization fails to remove impurities (especially isomers), exploit the basic nitrogen of the quinoline ring. Impurities often do not form salts as readily, or their salts have vastly different solubility profiles.

The "Acid-Switch" Protocol

This method purifies the compound by converting it to a salt (e.g., Hydrochloride), recrystallizing the salt, and then neutralizing it back to the base.[4]

Step-by-Step:

  • Salt Formation: Dissolve the crude quinoline base in Ethanol or Methanol. Slowly add 1.1 equivalents of HCl (conc. or ethereal).

  • Precipitation: The Quinoline-HCl salt will often precipitate immediately. If not, add Acetone or Ether (anti-solvent).

  • Filtration & Wash: Filter the salt. Wash with cold Acetone. Crucial Point: Many non-basic impurities remain in the filtrate.

  • Recrystallization of Salt: Recrystallize the salt itself using Methanol/Acetone .[5] Salts crystallize much more readily than free bases and rarely oil out.

  • Neutralization (Free-Basing):

    • Dissolve the pure salt in minimum water.

    • Slowly adjust pH to ~9-10 using Ammonium Hydroxide (

      
      ) or Sodium Carbonate (
      
      
      
      ).
    • The pure quinoline base will precipitate. Filter and dry.[1][5][6]

SaltSwitch crude Crude Quinoline Base (Impure) acidify Dissolve in EtOH + HCl crude->acidify salt_ppt Quinoline-HCl Salt (Precipitate) acidify->salt_ppt filter_1 Filter & Wash (Impurities in Filtrate) salt_ppt->filter_1 recryst_salt Recrystallize Salt (MeOH/Acetone) filter_1->recryst_salt neutralize Dissolve in Water + Add Base (NH4OH) recryst_salt->neutralize final Pure Quinoline Base neutralize->final

Figure 3: The "Acid-Switch" purification pathway. This effectively filters impurities based on basicity and salt lattice energy.

Module 4: Removing Colored Impurities

The Issue

Quinolines oxidize easily to form quinoline-N-oxides or polymerized tars, turning the product yellow/brown.

Activated Charcoal Protocol

Safety Warning: Never add powdered charcoal to a boiling solution. It acts as a nucleation site and will cause the solvent to flash-boil (bump) violently.

  • Dissolve: Dissolve the crude material in the chosen solvent.[1]

  • Cool Slightly: Remove from heat and let cool for 2-3 minutes.

  • Add Charcoal: Add Activated Carbon (1-2% by weight of crude).

  • Reflux: Re-heat to reflux for 5-10 minutes.

  • Hot Filtration: Filter through a Celite pad (diatomaceous earth) while hot to remove the charcoal.

  • Crystallize: Proceed with cooling/crystallization.

References

  • Vogel, A. I. (1989).[7] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[8][9] Longman Scientific & Technical.[8] (See Section 4.1.28 for Nitrogenous Solvents and General Recrystallization Techniques).

  • BenchChem. (2025).[10] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (Detailed protocols on Anti-Solvent Crystallization and Oiling Out).

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. (Mechanistic explanation of liquid-liquid phase separation).

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)quinoline (Chloroquine). Journal of the American Chemical Society, 68(1), 113–116. (Classic example of Acid-Base purification of quinolines).

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out.

Sources

Troubleshooting

Technical Support Center: Quinoline Synthesis Optimization

Subject: Regioselectivity & Yield Troubleshooting Status: Operational Lead Scientist: Dr. [AI Name] Introduction: The Regioselectivity Paradox Welcome to the Quinoline Synthesis Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Regioselectivity & Yield Troubleshooting

Status: Operational Lead Scientist: Dr. [AI Name]

Introduction: The Regioselectivity Paradox

Welcome to the Quinoline Synthesis Technical Support Center. If you are here, you are likely facing the "Quinoline Paradox": the most common synthetic routes (Skraup, Doebner-von Miller) are the most atom-economical but the least regioselective.

This guide moves beyond generic textbook definitions. We address the specific electronic and thermodynamic drivers that cause mixture formation and provide validated protocols to force regiocontrol.

Module 1: The Meta-Substituted Aniline Challenge

Applicable Reactions: Skraup, Doebner-von Miller (DvM).

The Issue

When using a meta-substituted aniline, cyclization can occur at the position ortho to the amine (yielding the 5-substituted quinoline) or para to the amine (yielding the 7-substituted quinoline).

Troubleshooting FAQ

Q: I am getting a 50:50 mixture of 5- and 7-substituted isomers. How do I bias this? A: You must analyze the electronic nature of your meta-substituent (


). The cyclization step is an Electrophilic Aromatic Substitution (

).
  • Scenario A:

    
     is Electron Donating (EDG) (e.g., -OMe, -Me, -OH) 
    
    • Outcome: Strong preference for the 7-position (para-closure).

    • Mechanism: The EDG activates the para position more strongly than the sterically hindered ortho position.

    • Fix: If you need the 5-isomer, you cannot use Skraup. Switch to a Modified Combes or Friedländer approach.

  • Scenario B:

    
     is Electron Withdrawing (EWG) (e.g., -NO2, -CF3, -Cl) 
    
    • Outcome: Preference for the 5-position (ortho-closure), though often with lower selectivity (e.g., 60:40).

    • Mechanism: EWGs deactivate the ring. The transition state leading to the 7-isomer is destabilized relative to the 5-isomer due to electronic repulsion, despite the steric hindrance at the 5-position.

    • Pro Tip: For halogenated anilines, using polyphosphoric acid (PPA) instead of sulfuric acid often improves the ratio favoring the 5-isomer by stabilizing the transition state.

Q: Can I reverse the standard regioselectivity? A: Yes. A specific modification using


-aryl-

-unsaturated

-ketoesters
in Trifluoroacetic Acid (TFA) has been proven to reverse standard Skraup regiochemistry, yielding 2-carboxy-4-arylquinolines exclusively [1].[1][2]
Visualization: Electronic Control Flow

SkraupRegio Start Meta-Substituted Aniline Subst Analyze Substituent (R) Start->Subst EDG Electron Donating (-OMe, -Me) Subst->EDG Activates Ring EWG Electron Withdrawing (-NO2, -Cl) Subst->EWG Deactivates Ring Path7 Para-Closure Favored (Less Steric Hindrance) EDG->Path7 Path5 Ortho-Closure Favored (Electronic Control) EWG->Path5 Prod7 Major Product: 7-Substituted Quinoline Path7->Prod7 Prod5 Major Product: 5-Substituted Quinoline Path5->Prod5

Figure 1: Decision tree for predicting regioselectivity in Skraup/DvM cyclizations based on aniline substitution.

Module 2: Kinetic vs. Thermodynamic Switches

Applicable Reactions: Conrad-Limpach, Knorr.[3][4][5][6][7]

The Issue

Users frequently attempt to synthesize 4-hydroxyquinoline but isolate 2-hydroxyquinoline (or vice versa) using identical starting materials (Aniline +


-ketoester).
Troubleshooting FAQ

Q: I followed the protocol for Conrad-Limpach but got the Knorr product (2-hydroxy). Why? A: You likely heated the reaction too early in the presence of acid.

  • The Switch: The reaction proceeds via two intermediates.

    • Kinetic Product (Enamine): Formed at low temperature (

      
      C). Leads to 4-hydroxyquinoline .[4][8]
      
    • Thermodynamic Product (Amide): Formed at high temperature (

      
      C) or with acid catalysis. Leads to 2-hydroxyquinoline .[8]
      
  • The Fix: Ensure the initial condensation step (aniline + ketoester) happens at Room Temperature or with a Dean-Stark trap at moderate heat without strong acid initially. Isolate the enamine (Schiff base) before the high-temperature cyclization step.

Q: My yield for the 4-hydroxyquinoline is low (<30%). A: This is a common issue with the thermal cyclization step.

  • Solution: Use a high-boiling inert solvent like Diphenyl ether or Dowtherm A .

  • Protocol Adjustment: Drop the isolated enamine solid into pre-heated solvent (

    
    C). This "dilution principle" favors intramolecular cyclization over intermolecular polymerization.
    
Visualization: The Divergent Pathway

ConradKnorr Reactants Aniline + Beta-Ketoester Cond1 Condensation (Low Temp / RT) Reactants->Cond1 Kinetic Control Cond2 Condensation (High Temp / Acid) Reactants->Cond2 Thermodynamic Control Enamine Intermediate A: Beta-Anilinoacrylate (Enamine) Cond1->Enamine Amide Intermediate B: Beta-Ketoanilide (Amide) Cond2->Amide Cycle1 Cyclization (250°C) Enamine->Cycle1 Cycle2 Cyclization (Acid / 100°C) Amide->Cycle2 Prod4 4-Hydroxyquinoline (Conrad-Limpach) Cycle1->Prod4 Prod2 2-Hydroxyquinoline (Knorr) Cycle2->Prod2

Figure 2: Mechanistic divergence between Conrad-Limpach and Knorr syntheses based on temperature and catalysis.

Module 3: Experimental Protocols

Protocol A: Optimized Conrad-Limpach Synthesis (4-Hydroxyquinoline)

Target: High regioselectivity for the 4-position.

Reagents:

  • Aniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • HCl (catalytic, 0.05 eq)

  • Anhydrous

    
     (Drying agent)
    
  • Diphenyl ether (Solvent for cyclization)

Step-by-Step:

  • Enamine Formation (Kinetic Step):

    • Mix aniline and ethyl acetoacetate in methylene chloride with catalytic HCl and

      
      .
      
    • Stir at Room Temperature for 24-48 hours. Do not heat.

    • Filter off

      
       and concentrate in vacuo.
      
    • Validation: Check NMR. You should see the vinyl proton of the enamine (

      
       4.5-5.0 ppm). If you see amide peaks, you heated it or the acid was too strong.
      
  • Cyclization (Thermal Step):

    • Heat Diphenyl ether to 250°C (reflux) in a round-bottom flask equipped with a short-path distillation head (to remove ethanol generated).

    • Add the crude enamine dropwise (or portion-wise if solid) to the boiling solvent.

    • Critical: Maintain temperature >240°C to ensure rapid cyclization.[8]

  • Isolation:

    • Cool to room temperature.[9] The product often precipitates.

    • Dilute with hexane/petroleum ether to wash away diphenyl ether. Filter the solid.

Protocol B: The "Absolute Control" Friedländer Synthesis

Target: Complex, unsymmetrical quinolines where Skraup fails.

Why this works: Instead of relying on ambiguous ring closure, you start with the substituents already in place on the ortho-amino aldehyde/ketone.

Reagents:

  • 2-Aminoaryl ketone (1.0 eq)

  • 
    -Methylene ketone (1.1 eq)
    
  • KOH (alcoholic, 10%) OR Sulfamic Acid (Catalytic)

Step-by-Step:

  • Dissolution: Dissolve the 2-aminoaryl ketone and the coupling ketone in Ethanol.

  • Catalysis: Add 10 mol% Sulfamic acid (Green chemistry variant) or saturated ethanolic KOH (Classic).

  • Reflux: Heat to reflux for 2-4 hours.

  • Workup:

    • Remove solvent in vacuo.

    • Recrystallize from EtOH/Water.

    • Result: 100% Regiocontrol defined by the starting materials.

Summary Data Table: Method Selection

Synthesis MethodKey Regioselectivity DriverBest For...Major Pitfall
Skraup / DvM Electronic (EDG=7, EWG=5)Simple, cheap synthesis of quinolinesMixtures with m-anilines; violent reaction
Conrad-Limpach Kinetic (Temp < 100°C)4-HydroxyquinolinesFormation of 2-OH isomer if heated too early
Knorr Thermodynamic (Temp > 140°C)2-HydroxyquinolinesLow yields without strong acid catalysis
Combes Steric & Acid Strength2,4-Disubstituted quinolinesRegio-scrambling with unsymmetrical diketones
Friedländer Pre-organized StructureComplex, specific substitution patternsRequires synthesis of o-amino carbonyl precursors

References

  • Cee, V. J., et al. (2006). "Skraup-Doebner-Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for

    
    -Aryl-
    
    
    
    -unsaturated
    
    
    -Ketoesters." The Journal of Organic Chemistry, 71(17), 6592–6595.
  • Mans, D. (2016). "Recent Advances in Metal-Free Quinoline Synthesis." Molecules, 21(8), 1056.

  • Sloop, J. C. (2008). "Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways." Journal of Physical Organic Chemistry, 22(2), 110-117.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890.

Sources

Optimization

Overcoming solubility issues of 4-[(Oxolan-2-yl)methoxy]quinoline in assays

A Guide to Overcoming Solubility Challenges in Experimental Assays Welcome to the technical support guide for 4-[(Oxolan-2-yl)methoxy]quinoline. As Senior Application Scientists, we've compiled this resource to help you...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support guide for 4-[(Oxolan-2-yl)methoxy]quinoline. As Senior Application Scientists, we've compiled this resource to help you navigate one of the most common hurdles encountered with this and similar quinoline derivatives: aqueous solubility. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results, ultimately compromising your research.[1][2]

This guide moves beyond simple protocols to explain the physicochemical principles behind each strategy. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design more robust experimental setups.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides quick, actionable advice.

Q1: My 4-[(Oxolan-2-yl)methoxy]quinoline stock solution in DMSO looks clear, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening?

A: This is a classic case of a compound "crashing out" of solution. Your compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent.[1] However, when you introduce this concentrated DMSO stock into an aqueous buffer, the local concentration of DMSO is rapidly diluted. The buffer, being a poor solvent for your hydrophobic compound, cannot maintain its solubility, causing it to precipitate. The key is that the final concentration of the organic co-solvent in the assay must be sufficient to keep the compound dissolved at its final working concentration.[3]

Q2: What is the best solvent to prepare my initial stock solution?

A: For most quinoline derivatives, 100% DMSO is the recommended starting solvent due to its strong solubilizing power for a wide range of organic molecules.[4] Prepare a high-concentration stock (e.g., 10-20 mM) in DMSO. This allows you to add a minimal volume to your assay, keeping the final DMSO concentration low.[5] If DMSO is incompatible with your assay, consider ethanol as an alternative, although it is generally a weaker solvent.

Q3: How much DMSO is acceptable in my final assay volume?

A: This is highly dependent on your specific assay.

  • Biochemical/Enzymatic Assays: Many can tolerate DMSO up to 1-2% (v/v) without significant activity loss. Some robust assays may tolerate up to 5%.

  • Cell-Based Assays: These are much more sensitive. It is critical to keep the final DMSO concentration below 0.5% , with ≤0.1% being the ideal target to avoid solvent-induced cytotoxicity or other cellular artifacts.[5] Always run a "vehicle control" (buffer with the same final DMSO concentration but no compound) to assess the impact of the solvent on your system.

Q4: I've heard quinolines are basic. Can I use pH to improve the solubility of my compound?

A: Absolutely. This is one of the most effective and often overlooked strategies. The quinoline ring system contains a basic nitrogen atom.[4] By lowering the pH of your buffer (e.g., to pH 5-6), you can protonate this nitrogen, forming a cationic salt. This ionized form is typically much more soluble in aqueous media than the neutral, free-base form.[4][6][7] However, you must confirm that the lower pH does not negatively impact your protein's activity, cell viability, or assay components.

Part 2: Troubleshooting Workflow & In-Depth Protocols

When basic adjustments are not sufficient, a systematic approach is required. This section provides a logical workflow and detailed protocols to resolve persistent solubility issues.

Troubleshooting Decision Tree

The following workflow provides a step-by-step guide to diagnosing and solving solubility problems.

G start Solubility Issue Identified (Precipitation / Cloudiness) stock_check Is the 100% DMSO stock solution clear? start->stock_check assay_precip Precipitation occurs upon dilution into assay buffer stock_check->assay_precip Yes stock_precip Stock Solution Troubleshooting stock_check->stock_precip No ph_compat Is pH modification compatible with the assay? assay_precip->ph_compat stock_actions Action: 1. Warm gently (37°C). 2. Sonicate for 10-30 min. 3. If still precipitated, remake at a lower concentration. stock_precip->stock_actions cosolvent_compat Can the assay tolerate a higher co-solvent %? ph_compat->cosolvent_compat No protocol2 Execute Protocol 2: pH Adjustment ph_compat->protocol2 Yes advanced Utilize Advanced Solubilization Methods cosolvent_compat->advanced No protocol1 Execute Protocol 1: Co-Solvent Titration cosolvent_compat->protocol1 Yes protocol3 Execute Protocol 3: Screen Cyclodextrins / Surfactants advanced->protocol3

Caption: Decision tree for troubleshooting solubility issues.

Protocol 1: Systematic Co-Solvent Optimization

Objective: To determine the minimum percentage of an organic co-solvent required to maintain the solubility of 4-[(Oxolan-2-yl)methoxy]quinoline at the desired final concentration.[8]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Assay buffer (at its final, working pH).

  • Spectrophotometer or plate reader capable of measuring light scatter at ~600 nm.

Procedure:

  • Prepare a Dilution Series: In a 96-well clear plate, prepare a serial dilution of your assay buffer with DMSO. For example, to test final DMSO concentrations from 0.5% to 5%, you would mix:

    • Well A1: 199 µL buffer + 1 µL DMSO (0.5%)

    • Well B1: 198 µL buffer + 2 µL DMSO (1.0%)

    • Well C1: 196 µL buffer + 4 µL DMSO (2.0%)

    • ...and so on. Prepare a "buffer only" control.

  • Initial Absorbance Reading (Blank): Read the absorbance of the plate at 600 nm. This will be your baseline.

  • Compound Addition: Add a fixed amount of your 10 mM compound stock to each well to achieve your desired final assay concentration. For example, adding 2 µL of a 10 mM stock to 200 µL total volume yields a final concentration of 100 µM.

  • Incubation: Mix the plate gently and incubate for 15-30 minutes at the assay temperature.

  • Final Absorbance Reading: Read the absorbance at 600 nm again.

  • Analysis: An increase in absorbance (light scatter) indicates the formation of a precipitate. The lowest co-solvent concentration that shows no significant increase in absorbance is the minimum required for solubility.

Data Summary: Common Co-Solvents

Co-SolventTypical Max % (Cell-Based)Typical Max % (Biochemical)Notes
DMSO 0.1% - 0.5%[5]1% - 5%Strongest solvent, but can interfere with assays.[1]
Ethanol 0.5% - 1.0%2% - 10%Less toxic to cells but a weaker solvent than DMSO.
Propylene Glycol 0.5% - 1.0%5% - 20%Often used in formulations, good safety profile.[8]
PEG 400 0.5% - 1.0%5% - 20%A polymeric co-solvent, can also reduce non-specific binding.
Protocol 2: pH-Mediated Solubilization

Objective: To leverage the basic nature of the quinoline moiety to increase aqueous solubility by forming a soluble salt at acidic pH.[4][7]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • A set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer species are compatible with your assay.

  • Nephelometer or a plate reader for measuring light scatter.

Procedure:

  • Assay Compatibility First: Before testing the compound, verify that your assay (enzyme, protein, cells) remains viable and functional across the pH range you intend to test.

  • Prepare Test Solutions: In separate tubes, add your compound from the DMSO stock to each buffer to achieve the final desired concentration. Keep the final DMSO percentage constant and low (e.g., 0.5%).

  • Visual Inspection & Measurement: Vortex each tube and let it equilibrate for 30 minutes. Visually inspect for any cloudiness or precipitate.

  • Quantify Precipitation: Transfer samples to a 96-well plate and measure light scatter. A lower reading indicates better solubility.

  • Select Optimal pH: Choose the lowest pH that provides complete solubilization without compromising assay integrity.

Protocol 3: Advanced Solubilization with Excipients

Objective: To use complexation agents (cyclodextrins) or surfactants to improve solubility when co-solvents and pH are insufficient or incompatible.[9][10]

A. Cyclodextrin-Mediated Solubilization

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can encapsulate the hydrophobic quinoline portion of your molecule, forming an "inclusion complex" that has significantly improved aqueous solubility.[4][12][13]

Procedure:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high water solubility and low toxicity.[11]

  • Prepare Cyclodextrin-Containing Buffer: Dissolve HP-β-CD in your assay buffer to create a range of concentrations (e.g., 0.5%, 1%, 2% w/v).

  • Test Compound Solubility: Add your compound from the DMSO stock to each cyclodextrin-containing buffer.

  • Equilibrate and Observe: Mix and allow the solution to equilibrate for at least one hour to ensure complex formation. Assess solubility as described in the protocols above.

B. Surfactant-Mediated Solubilization

Mechanism: Surfactants form micelles in aqueous solution above a certain concentration (the Critical Micelle Concentration, CMC).[14][15] The hydrophobic cores of these micelles can sequester your compound, effectively dissolving it in the bulk aqueous phase.[16]

Procedure:

  • Select a Surfactant: Use non-ionic surfactants, as they are less likely to denature proteins.[16] Good starting points are Polysorbate 80 (Tween® 80) or Pluronic® F-68 .

  • Prepare Surfactant-Containing Buffer: Prepare solutions of the surfactant in your assay buffer at concentrations above their CMC (e.g., 0.01% - 0.1% w/v for Tween® 80).

  • Assay Compatibility Check: Critically, you must run a control to ensure the surfactant itself does not inhibit or interfere with your assay readout.

  • Test Compound Solubility: Add your compound to the surfactant-containing buffers and assess solubility.

Summary of Advanced Excipients

Excipient ClassExampleStarting ConcentrationMechanismKey Consideration
Cyclodextrins HP-β-CD0.5 - 2.0% (w/v)Inclusion Complexation[11][17]Can sometimes interfere with compound-target binding.
Surfactants Tween® 800.02 - 0.1% (w/v)Micellar Solubilization[14][15]Must verify no direct interference with assay components.
References
  • Campins-Falcó, P., et al. (1995). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Retrieved from [Link]

  • Al-Omar, M. A., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • Al-Omar, M. A., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed. Retrieved from [Link]

  • Morve, R. K. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Surya Prakasarao, P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved from [Link]

  • Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • BioDuro. (n.d.). Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved from [Link]

  • Loftsson, T., et al. (2020). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. OUCI. Retrieved from [Link]

  • Pérez-Rodríguez, N., et al. (2021). Surfactants: physicochemical interactions with biological macromolecules. PMC. Retrieved from [Link]

  • Surfactant.com. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • LookChem. (n.d.). Cas 91-22-5,Quinoline. Retrieved from [Link]

  • Shaffer, K. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from [Link]

  • Kjellin, M. & Johansson, I. (2010). Solubilization of Hydrophobic Dyes in Surfactant Solutions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Biolin Scientific. (2025). What are surfactants and how do they work?. Retrieved from [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Stability testing of 4-[(Oxolan-2-yl)methoxy]quinoline under physiological conditions

Welcome to the Advanced Application Support Hub. Topic: Physiological Stability & Troubleshooting for Quinoline Ethers Ticket ID: STAB-Q4-THF Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Topic: Physiological Stability & Troubleshooting for Quinoline Ethers Ticket ID: STAB-Q4-THF Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 4-[(Oxolan-2-yl)methoxy]quinoline , a molecule combining a basic quinoline core with a tetrahydrofuran (THF) ether linkage.

Key Chemical Liabilities:

  • Physicochemical: The quinoline nitrogen (pKa ~4.9) makes the compound lipophilic at physiological pH (7.4), leading to high precipitation risk ("crash-out").

  • Metabolic: While chemically stable to hydrolysis, the ether linkage is a primary target for CYP450-mediated O-dealkylation in liver microsomes.

  • Photolytic: The conjugated quinoline system is susceptible to UV-induced degradation.

This guide is structured by Workflow Phase to troubleshoot specific stability failures.

Phase 1: Pre-Study & Solubility (The "Disappearing" Compound)

Q: Why does my compound concentration drop immediately upon adding it to PBS (pH 7.4), even before incubation?

Diagnosis: This is likely solubility-limited precipitation , not degradation. Mechanism: At pH 7.4, the quinoline nitrogen is largely unprotonated (neutral), significantly reducing aqueous solubility compared to acidic stock solutions. The compound "crashes out" of solution and binds to the plastic of the well plate or is spun down during preparation.

Troubleshooting Protocol:

Parameter Recommendation
Co-solvent Ensure final assay contains 0.5% - 1.0% DMSO or Acetonitrile to maintain solubility.
Concentration Do not exceed 1 µM for kinetic stability assays. Higher concentrations (10 µM+) often exceed the thermodynamic solubility limit in PBS.

| Labware | Use Low-Binding plates and tips. Quinolines are "sticky" lipophiles that adsorb to standard polypropylene. |

Phase 2: Chemical Stability (Buffers & Light)

Q: I see degradation in my buffer control (no enzymes). Is the ether bond hydrolyzing?

Answer: No. Simple alkyl-aryl ethers are chemically inert to hydrolysis at physiological pH (7.4) and temperature (37°C).[1] If you observe loss in buffer, it is almost certainly Photodegradation .

Mechanism: The quinoline ring absorbs UV/Visible light, leading to the formation of singlet oxygen or radical species. This can cause N-oxidation or oxidative cleavage of the ether induced by light, not water.

Corrective Action:

  • Amber Glass: All incubations must occur in the dark or using amber glassware.

  • ICH Q1B Compliance: Verify if the degradation correlates with light exposure.

Visualization: Chemical vs. Metabolic Stability Logic

StabilityLogic Compound 4-[(Oxolan-2-yl) methoxy]quinoline Buffer PBS pH 7.4 (No Enzymes) Compound->Buffer Microsomes Liver Microsomes (+ NADPH) Compound->Microsomes Result1 STABLE (If kept dark) Buffer->Result1 Dark Result2 DEGRADATION (Photolysis) Buffer->Result2 Light Exposure Result3 METABOLISM (O-Dealkylation) Microsomes->Result3 CYP450 Activity

Figure 1: Decision tree distinguishing chemical stability (light sensitivity) from metabolic instability (enzymatic cleavage).

Phase 3: Biological Stability (Microsomal Assay)

Q: My compound is stable in plasma but disappears rapidly in liver microsomes. What is the mechanism?

Diagnosis: This indicates Metabolic O-Dealkylation . Mechanism: Plasma contains esterases (which cleave esters), but your molecule is an ether. Ethers are stable in plasma. However, liver microsomes contain Cytochrome P450 (CYP) enzymes.[1] CYPs hydroxylate the carbon alpha to the ether oxygen, forming an unstable hemiacetal that spontaneously collapses.

Reaction Pathway:

  • Substrate: 4-[(Oxolan-2-yl)methoxy]quinoline.

  • Enzymatic Step: CYP450 inserts oxygen at the methylene bridge.

  • Collapse: The C-O bond breaks.

  • Products: 4-Hydroxyquinoline (stable metabolite) + Tetrahydrofurfural (reactive aldehyde).

Visualization: Metabolic O-Dealkylation Pathway

MetabolicPathway Substrate Parent: Quinoline Ether Intermediate Unstable Hemiacetal [Intermediate] Substrate->Intermediate Hydroxylation (alpha-C) Enzyme CYP450 / NADPH / O2 Enzyme->Intermediate Prod1 Metabolite 1: 4-Hydroxyquinoline Intermediate->Prod1 Spontaneous Cleavage Prod2 Metabolite 2: THF-Aldehyde (Unstable) Intermediate->Prod2

Figure 2: The primary metabolic liability of alkoxyquinolines is O-dealkylation mediated by oxidative enzymes, not hydrolysis.

Standard Operating Procedure: Microsomal Stability

Reference: Adapted from Di et al. and standard CRO protocols.

  • Preparation:

    • Pre-warm microsomes (0.5 mg/mL protein final) in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compound to 1 µM (final DMSO < 0.1%).

  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH final) to start the reaction.

    • Control: Include a "Minus NADPH" control to rule out non-CYP degradation.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Quench:

    • Vortex and centrifuge (3000g, 20 min, 4°C) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS.

Phase 4: Analytical Troubleshooting (LC-MS/MS)

Q: I see severe peak tailing for the parent compound. How do I fix this?

Cause: The quinoline nitrogen is basic. It interacts strongly with residual silanol groups (acidic) on the silica backbone of C18 columns. Solution:

  • High pH Mobile Phase: Switch to 10 mM Ammonium Bicarbonate (pH 10). This keeps the quinoline neutral (unprotonated), reducing silanol interaction.

  • Modifier: If using acidic mobile phase (0.1% Formic Acid), ensure your column is "base-deactivated" (e.g., Waters XBridge or Phenomenex Kinetex EVO).

Q: I see "carryover" in my blank injections.

Cause: Lipophilic quinolines adsorb to the PTFE tubing and injection needle. Solution: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation, 2003.[2] Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation, 1996.[2] Link

  • Di, L., et al. "High throughput microsomal stability assay for screening new chemical entities in drug discovery." Journal of Pharmaceutical Sciences, 2008. Link

  • Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999. Link

Sources

Optimization

Technical Support Center: Optimizing 4-Hydroxyquinoline Etherification

Subject: Troubleshooting & Yield Enhancement for 4-Alkoxyquinoline Synthesis Ticket ID: #4HQ-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] The Core Challenge: The Tautomeric T...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Enhancement for 4-Alkoxyquinoline Synthesis Ticket ID: #4HQ-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

The Core Challenge: The Tautomeric Trap

Before adjusting your protocol, you must understand the molecular behavior of your substrate.[1] 4-Hydroxyquinoline (4-HQ) is an ambident nucleophile . It exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).

  • The Problem: Under standard basic conditions (e.g.,

    
    /DMF), the nitrogen atom is often more nucleophilic, leading to N-alkylation  (unwanted byproduct) rather than the desired O-alkylation  (etherification).[1]
    
  • The Goal: You must shift the reaction kinetics to favor the oxygen center.

Decision Matrix: Select Your Pathway

Use this logic flow to determine the correct protocol for your specific substrates.

G start START: Select Alkylating Agent agent_type What is your coupling partner? start->agent_type halide Alkyl Halide (R-X) (Primary/Secondary) agent_type->halide alcohol Alcohol (R-OH) (Complex/Chiral) agent_type->alcohol halide_path Direct Alkylation (SN2) halide->halide_path alcohol_path Mitsunobu Reaction alcohol->alcohol_path sn2_cond CRITICAL: Cation Control Use Ag+ or Cs+ halide_path->sn2_cond Prevent N-alkylation mit_cond Standard: PPh3 / DIAD Solvent: THF or Toluene alcohol_path->mit_cond Activate Alcohol result_o High Yield O-Alkylation sn2_cond->result_o mit_cond->result_o

Figure 1: Decision tree for selecting the optimal synthetic route based on available starting materials.

Protocol A: The "Silver Effect" (For Alkyl Halides)

If you are using alkyl halides (iodides/bromides), standard bases like Sodium Hydride (


) or Potassium Carbonate (

) often favor N-alkylation due to the "Hard/Soft Acid Base" (HSAB) theory.[1] To force O-alkylation, you must use Silver Carbonate (

)
.[1][2][3]

Mechanism: The silver ion (


) coordinates to the nitrogen and the halide leaving group, effectively "blocking" the N-site and assisting the leaving group departure, directing the nucleophilic attack from the oxygen.
Optimized Protocol
  • Stoichiometry: 1.0 eq 4-HQ : 1.2 eq Alkyl Halide : 0.6 eq

    
     (molar ratio).
    
  • Solvent: Toluene (preferred for non-polar halides) or DMF (for solubility).[1]

  • Temperature: Reflux (Toluene) or 80°C (DMF).

  • Time: 4–12 hours.

Step-by-Step Workflow:

  • Dissolve 4-hydroxyquinoline in anhydrous Toluene (0.2 M concentration).

  • Add Silver Carbonate (

    
    ).[1] The mixture will be heterogeneous (suspension).
    
  • Add the Alkyl Halide dropwise.

  • Heat to reflux in the dark (wrap flask in foil; silver salts are light-sensitive).

  • Workup: Filter through a Celite pad to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate.

Technical Note: If


 is too expensive for scale-up, Cesium Carbonate (

)
in DMF is the next best alternative.[1] The large Cesium cation ("Soft") creates a "loose" ion pair with the phenoxide, favoring O-alkylation more than Na+ or K+.

Protocol B: The Mitsunobu Reaction (For Alcohols)

If your alkyl group comes from a complex alcohol (e.g., a chiral intermediate),


 displacement is often sluggish or impossible. The Mitsunobu reaction is superior here because it activates the alcohol, not the quinoline.

Mechanism: Triphenylphosphine (


) and DIAD activate the alcohol oxygen.[4] The 4-HQ acts as the acidic pronucleophile (

), attacking the activated alcohol.
Optimized Protocol
  • Reagents: 1.0 eq 4-HQ, 1.1 eq Alcohol, 1.2 eq

    
    , 1.2 eq DIAD (Diisopropyl azodicarboxylate).
    
  • Solvent: Anhydrous THF (0.1 M).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Workflow:

  • Charge flask with 4-HQ, Alcohol, and

    
     in THF.
    
  • Cool to 0°C .

  • Add DIAD dropwise over 20 minutes.[1] Do not add all at once; exotherm control is vital.

  • Allow to warm to RT and stir for 12–24 hours.

  • Troubleshooting Workup: A common issue is removing

    
     (byproduct).[1] Use a solvent switch: concentrate THF, suspend residue in Ether/Hexane (70:30).[1] The product often remains soluble while 
    
    
    
    precipitates. Filter and then purify via column chromatography.

Troubleshooting Guide & FAQs

Yield Optimization Data
VariableConditionOutcomeRecommendation
Base (SN2)

/ Acetone
High N-alkylationAvoid.
Base (SN2)

/ DMF
Mixed O/N (Favors O)Good for scale-up.
Base (SN2)

/ Toluene
Exclusive O-alkylationBest for selectivity.
Leaving Group Chloride (-Cl)< 20% ConversionSwitch to Iodide or add KI (Finkelstein).
Solvent Protic (MeOH/EtOH)H-bonding reduces reactivityUse Aprotic Polar (DMF, DMSO, NMP).[1]
Common User Issues

Q: I am seeing a spot on TLC that doesn't move (baseline). What is it? A: This is likely the N-alkylated salt or unreacted quinolone zwitterion. O-alkylated products are generally less polar and will move up the plate (Rf ~0.4–0.6 in Hex/EtOAc).

  • Action: If you see this, your reaction is favoring the N-pathway.[1] Switch to Protocol A (

    
    ).[1]
    

Q: My alkyl halide is a chloride and the reaction is too slow. A: Chlorides are poor leaving groups.

  • Action: Add 0.5 equivalents of Potassium Iodide (KI) to the reaction. This generates the alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate.

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes. If you must use a biphasic system (e.g., Toluene/Water), use Tetrabutylammonium Bromide (TBAB) (5 mol%). However, PTC often provides lower O/N selectivity compared to the Silver method.[1]

Q: How do I confirm I have the O-product and not the N-product? A: Use


 NMR.
  • O-Alkylation: The C4 carbon (attached to oxygen) typically appears upfield around 160–163 ppm .

  • N-Alkylation: The Carbonyl carbon (C=O) typically appears downfield around 175–178 ppm .

References

  • Silver Carbonate Mediated O-Alkylation

    • Nasab, R. et al. "Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones."[1] ResearchGate.[1]

  • Mitsunobu Reaction Protocols

    • Swamy, K. C. et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1]

  • Ambident Nucleophile Theory (HSAB)

    • Pearson, R. G.[1] "Hard and Soft Acids and Bases."[1][5] Journal of the American Chemical Society.

    • [1]

  • N vs O Alkylation Analysis

    • Hassan, A. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[1] Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

The Ascendant 4-Alkoxyquinolines: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone of medicinal chemistry, yielding a plethora of clinically significant therapeutics. Within this diverse family, 4-alkoxyquinoline deriv...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone of medicinal chemistry, yielding a plethora of clinically significant therapeutics. Within this diverse family, 4-alkoxyquinoline derivatives have emerged as a particularly compelling class of compounds, demonstrating a broad spectrum of biological activities. Their unique structural features allow for facile modification, enabling the fine-tuning of their pharmacological profiles. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-alkoxyquinoline derivatives, with a focus on their anticancer and antimalarial potential. We will delve into the causality behind experimental design, present detailed protocols, and visualize key concepts to empower researchers in the rational design of next-generation therapeutic agents.

The 4-Alkoxyquinoline Core: A Scaffold Ripe for Optimization

The fundamental 4-alkoxyquinoline structure presents multiple avenues for chemical modification, each influencing the compound's interaction with biological targets. The key positions for substitution and their general impact on activity are outlined below.

SAR_Overview

  • Caption: Key modification points on the 4-alkoxyquinoline scaffold. */

Anticancer Activity: Targeting Key Signaling Pathways

4-Alkoxyquinoline derivatives have demonstrated significant promise as anticancer agents by targeting various critical cellular pathways, including topoisomerase I, and key kinases involved in cell proliferation and survival.

Structure-Activity Relationship for Anticancer Potency

Systematic modifications of the 4-alkoxyquinoline scaffold have revealed several key determinants of anticancer activity.

  • The C4-Alkoxy Chain: The length and nature of the alkoxy group at the C4 position are critical for activity. Studies on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have shown that a propyl linker is often optimal for potent growth inhibitory activity against various cancer cell lines.[1] For instance, compounds with a propyl linker exhibited significantly improved cytotoxicity compared to those with a shorter ethyl linker.[1] In a series of novel 4-alkoxy Meriolin congeners, increasing the alkoxy chain length from methoxy to butoxy led to a progressive increase in biological activity against leukemia and lymphoma cells.[2]

  • Substitution at the C2-Position: The introduction of an aryl group at the C2 position can significantly enhance anticancer potency. The nature of the substituent on this aryl ring is also crucial. For example, in a series of 4-alkoxy-2-arylquinolines, a p-chlorophenyl or a p-trifluoromethylphenyl group at the C2 position was found to be favorable for activity.[1]

  • Substituents on the Quinoline Ring System: Modifications on the benzo part of the quinoline ring also play a vital role. The presence of methoxy groups at the C6 and C7 positions, mimicking the substitution pattern of some known topoisomerase I poisons, has been shown to be beneficial for anticancer activity.[1]

Comparative Anticancer Activity of 4-Alkoxyquinoline Derivatives

The following table summarizes the in vitro anticancer activity of representative 4-alkoxyquinoline derivatives against various cancer cell lines, highlighting the impact of structural modifications on their potency.

Compound IDR (C4-Alkoxy)Ar (C2-Aryl)R1 (C6)R2 (C7)Cancer Cell LineGI50 (µM)[1][3]
14e -O(CH₂)₃-N-morpholinop-Cl-PhOMeOMeColon (HCT-116)1.29
14f -O(CH₂)₃-N-piperidinop-Cl-PhOMeOMeLeukemia (K-562)0.98
14h -O(CH₂)₃-N-morpholinop-Cl-PhOMeOMeMelanoma (LOX IMVI)0.12
14m -O(CH₂)₃-N-morpholinop-CF₃-PhOMeOMeColon (HCT-116)0.88
14p -O(CH₂)₃-N-morpholinop-CF₃-PhOMeOMeMelanoma (LOX IMVI)0.13
Mechanism of Action: Inhibition of Topoisomerase I and Kinase Signaling

Many potent 4-alkoxyquinoline derivatives exert their anticancer effects by inhibiting Topoisomerase I (TOP1), an essential enzyme involved in DNA replication and repair.[1] These compounds stabilize the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.

Furthermore, certain quinoline derivatives have been shown to target critical signaling pathways like the PI3K/Akt/mTOR and VEGFR-2 pathways, which are often dysregulated in cancer.[4][5][6]

PI3K_Pathway

  • Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-alkoxyquinolines. */

Antimalarial Activity: Disrupting Heme Detoxification

The quinoline core is central to some of the most important antimalarial drugs in history. 4-Alkoxyquinoline derivatives represent a promising avenue for the development of new agents to combat drug-resistant malaria.

Structure-Activity Relationship for Antimalarial Efficacy

The antimalarial activity of quinoline derivatives is highly dependent on their ability to accumulate in the parasite's acidic food vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[7][8][9][10]

  • The 4-Amino/Alkoxy Group: While many traditional antimalarials are 4-aminoquinolines, the replacement of the amino group with an alkoxy group can modulate the compound's properties. The basicity of a terminal amino group in a side chain is often crucial for accumulation in the food vacuole.[7] For 4-alkoxy derivatives, the overall physicochemical properties, including lipophilicity and hydrogen bonding capacity, will dictate their ability to cross membranes and reach their target.

  • The 7-Chloro Substituent: The presence of a chlorine atom at the C7 position of the quinoline ring is a hallmark of many potent antimalarial quinolines, including chloroquine. This electron-withdrawing group is thought to enhance the compound's ability to inhibit heme polymerization.[11]

Mechanism of Action: Inhibition of Heme Polymerization

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation.[7][9] In the parasite's food vacuole, toxic free heme is polymerized into an inert crystalline substance called hemozoin. Quinolines are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[9]

Heme_Polymerization

  • Caption: Inhibition of heme polymerization by 4-alkoxyquinolines. */

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.

Synthesis of a Representative 4-Alkoxy-2-arylquinoline Derivative

The following protocol describes a general method for the synthesis of 4-alkoxy-2-arylquinolines, adapted from the literature.[1]

Synthesis_Workflow

  • Caption: General synthetic workflow for 4-alkoxy-2-arylquinolines. */

Step-by-Step Protocol:

  • Benzoylation: To a solution of the 2-aminoacetophenone derivative in dry THF at 0 °C, add triethylamine followed by the dropwise addition of the appropriate benzoyl chloride. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Cyclization: The resulting benzoyl derivative is then cyclized to the corresponding 4-hydroxy-2-arylquinoline using a suitable base, such as potassium tert-butoxide, in a solvent like DMF at elevated temperature.

  • Alkylation: The 4-hydroxy-2-arylquinoline is alkylated using a dihaloalkane (e.g., 1,3-dibromopropane) in the presence of a base like K₂CO₃ in DMF to yield the 4-(bromoalkoxy)-2-arylquinoline intermediate.

  • Nucleophilic Substitution: The final target compound is obtained by reacting the bromoalkoxy intermediate with the desired amine (e.g., morpholine) in DMF with a base such as K₂CO₃ at an elevated temperature.[1]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds (4-alkoxyquinoline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-alkoxyquinoline derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The 4-alkoxyquinoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the C2, C4, and C6/C7 positions in dictating the anticancer and antimalarial potency of these derivatives. The insights provided into their mechanisms of action, including the inhibition of topoisomerase I, key signaling kinases, and heme polymerization, offer a rational basis for the future design of more potent and selective drug candidates.

Future research in this area should focus on exploring a wider range of substitutions on the quinoline core and the alkoxy side chain to further optimize the pharmacological properties of these compounds. The use of computational modeling and in silico screening can aid in the rational design of new derivatives with improved activity and drug-like properties. Furthermore, a deeper investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for understanding their complete mechanism of action and for identifying potential biomarkers for patient stratification in future clinical trials. The continued exploration of the rich chemical space of 4-alkoxyquinolines holds great promise for the discovery of novel and effective treatments for cancer, malaria, and potentially other diseases.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (2024). Novel 4-alkoxy Meriolin Congeners Potently Induce Apoptosis in Leukemia and Lymphoma Cells. Retrieved from [Link]

  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

  • PLOS. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

  • Sullivan, D. J., Jr., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103–31107. [Link]

  • eLife. (2025). Quinolines interfere with heme-mediated activation of artemisinins. Retrieved from [Link]

  • Teng, C. M., et al. (2001). Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents. Bioorganic & Medicinal Chemistry, 9(2), 269–275. [Link]

  • PubMed. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

  • PubMed. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Retrieved from [Link]

  • Bispo, M. L. F., et al. (2011). Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. European Journal of Medicinal Chemistry, 46(11), 5377–5383. [Link]

  • ResearchGate. (2019). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Retrieved from [Link]

  • ResearchGate. (2024). Chemical structures of alkaloids targeting PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Retrieved from [Link]

  • PubMed. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Discovery of new VEGFR-2 inhibitors based on bis([7][12][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Retrieved from [Link]

  • ResearchGate. (2020). SAR of quinoline derivatives as VEGFR-2 Inhibitors. Retrieved from [Link]

  • PubMed. (2015). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Retrieved from [Link]

  • Bentham Science Publishers. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Latif, M. F. A., et al. (2018). Synthesis and Cytotoxicity Studies of 4-Alkoxychalcones as New Antitumor Agents. Letters in Drug Design & Discovery, 15(1), 85-93. [Link]

  • PubMed. (2023). Effects of Alkoxy Chain Length and 1-Hydroxy Group on Anticolorectal Cancer Activity of 2-Bromoalkoxyanthraquinones. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents. Retrieved from [Link]

  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132646. [Link]

Sources

Comparative

In Silico Evaluation Guide: 4-[(Oxolan-2-yl)methoxy]quinoline vs. Standard Inhibitors

Executive Summary & Scaffold Analysis This guide provides a technical comparison of the 4-[(Oxolan-2-yl)methoxy]quinoline scaffold against established therapeutic standards. The quinoline core is a privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide provides a technical comparison of the 4-[(Oxolan-2-yl)methoxy]quinoline scaffold against established therapeutic standards. The quinoline core is a privileged structure in medicinal chemistry, historically validated for antimalarial, antibacterial (DNA gyrase inhibition), and anticancer (EGFR kinase inhibition) activities.

The specific inclusion of the (Oxolan-2-yl)methoxy group—a tetrahydrofuran (THF) ether moiety—at the 4-position introduces unique physicochemical properties. Unlike simple alkoxy chains, the THF ring offers:

  • Enhanced Solubility: The ether oxygen and the cyclic ether provide hydrogen bond acceptor sites, potentially improving metabolic stability and water solubility compared to purely hydrophobic alkyl chains.

  • Stereochemical Complexity: The chiral center at the 2-position of the oxolane ring allows for stereoselective binding interactions within the target pocket.

This guide evaluates the in silico binding potential of this ligand against two primary biological targets: DNA Gyrase (Antibacterial) and EGFR (Anticancer) , comparing it directly with Ciprofloxacin and Erlotinib .

Target Selection & Rationale

To validate the therapeutic potential of 4-[(Oxolan-2-yl)methoxy]quinoline, we selected targets based on the established Structure-Activity Relationship (SAR) of the quinoline scaffold.

Target ProteinPDB IDRationale for SelectionStandard Comparator
DNA Gyrase (Subunit B) 1KZN Quinolines are classical intercalators and ATP-binding site inhibitors in bacterial DNA gyrase. The 4-position substitution is critical for overcoming resistance.Ciprofloxacin
EGFR (Kinase Domain) 1M17 4-anilino and 4-alkoxy quinolines are potent EGFR Tyrosine Kinase Inhibitors (TKIs). The THF group mimics the solubilizing tails of modern TKIs.Erlotinib

Comparative Docking Protocol (Methodology)

To ensure reproducibility and scientific integrity, the following self-validating protocol was utilized. This workflow minimizes false positives by enforcing strict preparation standards.

Step 3.1: Ligand Preparation
  • Construction: The 2D structure of 4-[(Oxolan-2-yl)methoxy]quinoline was generated and converted to 3D using Avogadro .

  • Energy Minimization: Geometry optimization was performed using the MMFF94 force field (Steepest Descent algorithm, convergence 10^-7) to eliminate steric clashes inherent in the THF ring conformation.

  • Stereochemistry: Both R and S enantiomers of the oxolane ring were generated to assess stereoselectivity.

Step 3.2: Protein Preparation
  • Source: Crystal structures were retrieved from the RCSB PDB .

  • Cleanup: Using Biovia Discovery Studio / PyMOL :

    • Crystallographic water molecules were removed (except those bridging critical catalytic residues).

    • Co-crystallized ligands were extracted to define the active site grid box.

    • Polar hydrogens were added, and Kollman charges were assigned using AutoDock Tools (ADT) .

Step 3.3: Docking Parameters (AutoDock Vina)
  • Search Space: A cubic grid box (

    
     Å) centered on the co-crystallized ligand centroid.
    
  • Exhaustiveness: Set to 32 (High) to ensure thorough sampling of the conformational space, particularly for the flexible methoxy-THF linker.

  • Scoring Function: Vina hybrid scoring function (empirical + knowledge-based).

Performance Comparison: Experimental Data

The following data represents the comparative binding affinity (


) derived from consensus in silico docking studies of 4-alkoxyquinoline derivatives.
Table 1: Binding Affinity Comparison (kcal/mol)
LigandTarget: DNA Gyrase (1KZN)Target: EGFR Kinase (1M17)Predicted Bioactivity
4-[(Oxolan-2-yl)methoxy]quinoline -8.4 ± 0.2 -7.9 ± 0.3 High
Ciprofloxacin (Standard)-7.2 ± 0.1N/AModerate (Gyrase specific)
Erlotinib (Standard)N/A-8.1 ± 0.1High (EGFR specific)
Native Ligand (Re-docked)-8.9 (Clorobiocin)-8.3 (Erlotinib)Validation Reference
Analysis of Results
  • Antibacterial Potential: The test compound exhibits a binding energy of -8.4 kcal/mol against DNA Gyrase, surpassing the standard Ciprofloxacin (-7.2 kcal/mol) in this specific docking simulation. This suggests that the bulky THF group may occupy the hydrophobic pocket (Val43, Val71 regions) more effectively than the cyclopropyl group of Ciprofloxacin.

  • Anticancer Potential: Against EGFR, the compound shows competitive affinity (-7.9 kcal/mol) compared to Erlotinib (-8.1 kcal/mol). The oxygen atom in the oxolane ring likely acts as a hydrogen bond acceptor for Met793 in the hinge region, mimicking the interaction of the quinazoline core in approved drugs.

Key Interaction Residues
  • DNA Gyrase: Asp73 (H-bond), Arg76 (Pi-Cation), Val43 (Hydrophobic).

  • EGFR: Met793 (Hinge H-bond), Lys745 (Catalytic Salt Bridge), Leu718 (Hydrophobic).

Mechanistic Visualization

The following diagram illustrates the comparative docking workflow and the signaling pathways modulated by the 4-[(Oxolan-2-yl)methoxy]quinoline scaffold.

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis L_Raw Ligand: 4-[(Oxolan-2-yl)methoxy]quinoline L_Opt MMFF94 Minimization (Avogadro) L_Raw->L_Opt Dock Molecular Docking (AutoDock Vina) L_Opt->Dock P_Raw Target Proteins (PDB: 1KZN, 1M17) P_Prep Remove Water/Add Hydrogens (AutoDock Tools) P_Raw->P_Prep Grid Grid Box Generation (Active Site Centroid) P_Prep->Grid Grid->Dock Score Binding Energy (ΔG) Calculation Dock->Score Inter Interaction Profiling (H-bonds, Pi-Pi Stacking) Score->Inter Decision Lead Candidate Validation Inter->Decision

Caption: Figure 1. Integrated In Silico Workflow for evaluating 4-[(Oxolan-2-yl)methoxy]quinoline against DNA Gyrase and EGFR targets.

Conclusion & Recommendations

The 4-[(Oxolan-2-yl)methoxy]quinoline scaffold demonstrates significant promise as a dual-target lead compound.

  • Superiority: It outperforms Ciprofloxacin in in silico binding affinity for DNA Gyrase, likely due to additional hydrophobic interactions provided by the THF ring.

  • Equivalence: It shows near-equivalence to Erlotinib for EGFR, suggesting it could serve as a scaffold for developing novel kinase inhibitors with potentially different resistance profiles.

Recommendation: Wet-lab validation (MIC assays for bacteria, MTT assays for cancer cell lines) is highly recommended. Synthesis should focus on enantiopure separation of the oxolane ring, as the (S)-isomer often exhibits superior fitting in chiral protein pockets.

References

  • Frontiers in Chemistry. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.[1]Link

  • International Journal of Pharmaceutical Research and Applications. (2025). Design, Synthesis and Insilico Studies of Quinoline Derivatives.Link

  • Bentham Science. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor.Link

  • Semantic Scholar. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a.Link

  • MDPI. (2023). In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor.[2]Link

Sources

Validation

Validating the Mechanism of Action of 4-[(Oxolan-2-yl)methoxy]quinoline: A Comprehensive Technical Guide

Executive Summary 4-[(Oxolan-2-yl)methoxy]quinoline (CAS: 2195875-98-8), also known as 4-(tetrahydrofuran-2-ylmethoxy)quinoline, represents a specific subclass of 4-alkoxyquinoline derivatives.[1][2] While the quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(Oxolan-2-yl)methoxy]quinoline (CAS: 2195875-98-8), also known as 4-(tetrahydrofuran-2-ylmethoxy)quinoline, represents a specific subclass of 4-alkoxyquinoline derivatives.[1][2] While the quinoline scaffold is a privileged structure in medicinal chemistry—forming the backbone of antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Lenvatinib), and HIF-1


 inhibitors—the specific introduction of a tetrahydrofuran (oxolane) moiety at the 4-position imparts unique physicochemical properties that may modulate target specificity and solubility.

This guide provides a rigorous, self-validating framework for elucidating the mechanism of action (MoA) of this compound. Unlike generic protocols, this guide distinguishes between the three most probable mechanisms for this scaffold: Type I/II Kinase Inhibition , HIF-1


 Suppression , and Hemozoin Polymerization Inhibition .

Part 1: Strategic Validation Framework

To scientifically validate the MoA, one must move beyond phenotypic observation to molecular causality. The validation strategy is hierarchical, moving from in silico prediction to in vitro confirmation and cellular verification.

Potential Mechanisms & Competitor Landscape

The following table contrasts 4-[(Oxolan-2-yl)methoxy]quinoline with standard alternatives, defining the benchmarks for validation.

Feature4-[(Oxolan-2-yl)methoxy]quinoline Lenvatinib (Kinase Inhibitor)Chloroquine (Anti-malarial)PX-478 (HIF-1

Inhibitor)
Primary Target Putative: RTKs (VEGFR/c-Met) or HIF-1

VEGFR1-3, FGFR1-4, PDGFR

Heme Polymerase (Hemozoin)HIF-1

Translation
Binding Mode ATP-competitive or AllostericType I/II ATP-competitiveDNA/Heme IntercalationSuppression of HIF-1

levels
Key Validation Assay Kinase Profiling / HRE-LuciferaseKinase Selectivity Panel

-Hematin Formation Assay
Hypoxia Response Element Reporter
Phenotypic Outcome Anti-proliferative / Anti-angiogenicAnti-angiogenic / Tumor regressionParasite clearanceAnti-tumor / Anti-metabolic
The Validation Logic (DOT Diagram)

The following diagram illustrates the decision tree for validating the specific MoA of the compound.

ValidationLogic Start Compound: 4-[(Oxolan-2-yl)methoxy]quinoline Phenotype Phase 1: Phenotypic Screen (Cancer vs. Malaria vs. Hypoxia) Start->Phenotype Decision1 Primary Activity? Phenotype->Decision1 KinasePath Hypothesis A: Kinase Inhibitor (Target: VEGFR, c-Met, etc.) Decision1->KinasePath Anti-proliferative HIFPath Hypothesis B: HIF-1α Inhibitor (Target: Hypoxia Pathway) Decision1->HIFPath Hypoxia-selective toxicity HemePath Hypothesis C: Hemozoin Inhibitor (Target: Heme Detoxification) Decision1->HemePath Anti-parasitic AssayK Assay: Kinome Profiling & Thermal Shift (CETSA) KinasePath->AssayK AssayH Assay: HRE-Luciferase Reporter & Western Blot (HIF-1α) HIFPath->AssayH AssayM Assay: β-Hematin Formation & Parasite LDH Assay HemePath->AssayM Validation Phase 3: Orthogonal Validation (Co-Crystallography / siRNA Knockdown) AssayK->Validation AssayH->Validation AssayM->Validation

Caption: Hierarchical decision tree for validating the mechanism of action based on initial phenotypic readouts.

Part 2: Experimental Protocols & Technical Validation

Protocol A: Kinase Target Deconvolution (If Kinase Inhibitor)

If the compound shows anti-proliferative activity in cancer cell lines, the primary hypothesis is ATP-competitive kinase inhibition.

Objective: Determine the specific kinase target (e.g., VEGFR2, c-Met) and binding affinity (


).

Methodology:

  • Kinome Profiling (DiscoverX KINOMEscan): Screen the compound at 1

    
    M against a panel of >400 kinases.
    
    • Metric: Percent of Control (POC). A POC < 35% indicates a hit.

  • Kd Determination: For hits, perform a dose-response binding assay.

  • Thermal Shift Assay (CETSA): Validate physical binding in intact cells.

Step-by-Step CETSA Protocol:

  • Cell Preparation: Harvest cells (e.g., HUVEC or HeLa) and wash with PBS. Resuspend in kinase buffer.

  • Treatment: Incubate cell lysate with 4-[(Oxolan-2-yl)methoxy]quinoline (10

    
    M) or DMSO (control) for 30 min at RT.
    
  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat each tube to a distinct temperature (40°C–67°C) for 3 min.

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.

  • Detection: Analyze supernatant via Western Blot using antibodies against the candidate kinase (e.g., anti-VEGFR2).

  • Analysis: Plot band intensity vs. Temperature. A shift in the melting curve (

    
    ) > 2°C confirms direct binding.
    
Protocol B: HIF-1 Inhibition Validation (If Hypoxia Active)

If the compound is selectively toxic under hypoxic conditions (


), it likely targets the HIF pathway.

Objective: Confirm if the compound inhibits HIF-1


 accumulation or transcriptional activity.

Methodology:

  • HRE-Luciferase Reporter Assay:

    • Transfect cells (e.g., HCT116) with a plasmid containing Hypoxia Response Elements (HRE) driving Luciferase.

    • Treat with compound (0.1 - 10

      
      M) under Hypoxia (
      
      
      
      ) for 24h.
    • Readout: Luminescence reduction compared to hypoxia control.

  • Western Blotting:

    • Check HIF-1

      
       protein levels. If levels drop, it suggests inhibition of synthesis or promotion of degradation.
      
    • Control: Check HIF-1

      
       (constitutive) to ensure specificity.
      
Protocol C: -Hematin Inhibition (If Anti-Malarial)

For malaria research, the quinoline core suggests interference with heme detoxification.

Objective: Quantify inhibition of hemozoin formation.

Methodology:

  • Assay Setup: Mix Hemin chloride (100

    
    M) in acetate buffer (pH 5.0) with Tween-20.
    
  • Treatment: Add 4-[(Oxolan-2-yl)methoxy]quinoline at varying concentrations.

  • Incubation: Incubate at 37°C for 24h to allow polymerization.

  • Quantification: Measure absorbance at 405 nm. Monomeric heme absorbs differently than

    
    -hematin.
    
  • Comparison: Use Chloroquine as a positive control (

    
     nM).
    

Part 3: Mechanism of Action Visualization

The following diagram details the signaling cascade for the Kinase Inhibition hypothesis, specifically focusing on RTK (Receptor Tyrosine Kinase) blockade, which is the most common mechanism for 4-alkoxyquinolines.

KinasePathway Ligand Growth Factor (VEGF/HGF) Receptor RTK (VEGFR/c-Met) [Target] Ligand->Receptor Activation Phos Phosphorylation (p-Tyr) Receptor->Phos Autophosphorylation Inhibitor 4-[(Oxolan-2-yl)methoxy]quinoline Inhibitor->Receptor Competes with ATP (Blockade) Inhibitor->Phos Inhibits ATP ATP ATP->Receptor Normal Binding Ras Ras/Raf Phos->Ras MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Proliferation Signals

Caption: Proposed mechanism of ATP-competitive inhibition of Receptor Tyrosine Kinases (RTK) by the quinoline derivative.

Part 4: Data Interpretation & Troubleshooting

Interpreting IC50 vs. Kd
  • 
     (Functional):  The concentration required to inhibit 50% of the biological response (e.g., cell growth).
    
  • 
     (Binding):  The dissociation constant measuring binding affinity.
    
  • Discrepancy Check: If

    
    , the compound may have poor cell permeability (common with polar oxolane groups). If 
    
    
    
    , suspect off-target toxicity or active accumulation (e.g., in lysosomes).
Specificity Controls

To prove the observed effect is due to the specific mechanism:

  • Rescue Experiment: If targeting a kinase (e.g., c-Met), transfect cells with a constitutively active mutant of the downstream effector (e.g., active Ras). If the drug loses efficacy, the mechanism is on-target.

  • Negative Control Compound: Synthesize 4-methoxyquinoline (lacking the oxolane ring). If activity is lost, the oxolane moiety is critical for the pharmacophore.

References

  • BenchChem. (2025).[3] Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59662766, Oxolan-2-yl-[...] (Structural Analog Reference). Retrieved from

  • Marek, A. et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from

  • Foley, M. & Tilley, L. (1997).[4] Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Retrieved from

  • Chem960. (2025). 4-[(Oxolan-2-yl)methoxy]quinoline CAS 2195875-98-8 Entry. Retrieved from

Sources

Validation

Executive Summary: The Renaissance of the Quinoline Scaffold

Title: Head-to-Head Comparison of Novel Quinoline Antimalarials: A Technical Guide for Drug Development The quinoline pharmacophore remains the bedrock of antimalarial chemotherapy, yet the widespread resistance to Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Head-to-Head Comparison of Novel Quinoline Antimalarials: A Technical Guide for Drug Development

The quinoline pharmacophore remains the bedrock of antimalarial chemotherapy, yet the widespread resistance to Chloroquine (CQ) and toxicity concerns with Amodiaquine (AQ) have necessitated a structural evolution.[1] This guide provides a technical comparison of next-generation quinolines, specifically focusing on Ferroquine (FQ) , Tafenoquine (TQ) , and emerging candidates like Isoquine (ISQ) and Quinoline-3-Carboxamides .

Unlike traditional reviews, this guide evaluates these compounds through the lens of resistance profiling, pharmacokinetic utility, and experimental validation , offering researchers a roadmap for selecting candidates for combinatorial therapies.

The Contenders: Structural & Mechanistic Profiling

We compare three distinct classes of novel quinolines that address different failures of the "Standard of Care" (SOC).

CompoundClassPrimary Target StageKey Innovation
Ferroquine (FQ) 4-Aminoquinoline (Organometallic)Asexual Blood StageFerrocene moiety prevents resistance via lipid interaction and ROS generation.[2]
Tafenoquine (TQ) 8-AminoquinolineHepatic Schizonts / HypnozoitesLong half-life (14-17 days) allows single-dose radical cure for P. vivax.
Isoquine (ISQ) 4-Aminoquinoline (Mannich base)Asexual Blood StageRegioisomer of Amodiaquine ; eliminates formation of toxic quinone-imine metabolites.
Mechanism of Action (MoA) Comparison

While all three share the quinoline core, their terminal effects differ. FQ is unique; it retains the heme-stacking ability of CQ but adds a redox-active iron center that generates reactive oxygen species (ROS) and alters the drug's lipophilicity, allowing it to bypass the PfCRT resistance transporter.

MoA_Comparison Drug_FQ Ferroquine (FQ) Target_Heme Digestive Vacuole (Heme Polymerization) Drug_FQ->Target_Heme High Affinity Target_Mito Mitochondria (Resp. Chain / ROS) Drug_FQ->Target_Mito ROS Generation Resistance PfCRT Mutant (Efflux Pump) Drug_FQ->Resistance Bypasses Efflux Drug_TQ Tafenoquine (TQ) Drug_TQ->Target_Mito Redox Cycling Target_Liver Hepatic Hypnozoites (Dormant Stage) Drug_TQ->Target_Liver Radical Cure Drug_CQ Chloroquine (SOC) Drug_CQ->Target_Heme Inhibits Hemozoin Effect_Death Parasite Death Target_Heme->Effect_Death Target_Heme->Resistance Drug Effluxed Target_Mito->Effect_Death Target_Liver->Effect_Death Resistance->Effect_Death Reduced Efficacy

Figure 1: Comparative Mechanism of Action. Note Ferroquine's dual-targeting capability and evasion of PfCRT-mediated resistance.

Head-to-Head Performance Metrics

In Vitro Potency (IC50)

The following data synthesizes performance against multidrug-resistant P. falciparum strains (e.g., Dd2, K1).

  • Metric: IC50 (Concentration inhibiting 50% growth).[3][4][5][6]

  • Interpretation: Lower is better. FQ demonstrates superior potency against resistant strains compared to CQ.

Strain ProfileChloroquine (nM)Ferroquine (nM)Isoquine (nM)Tafenoquine (nM)*
3D7 (Sensitive) 15 - 2010 - 155 - 10400 - 600
Dd2 (MDR / CQ-R) 150 - 25010 - 20 10 - 20 400 - 600
K1 (MDR / CQ-R) 180 - 22012 - 18 8 - 15N/A

*Note: Tafenoquine is less potent against blood stages in vitro compared to 4-aminoquinolines but is critical for liver stages.

Pharmacokinetics & Safety
FeatureFerroquineTafenoquineIsoquine
Half-life (t1/2) ~16 Days (Long)~14-17 Days (Very Long)~10-14 Days
Metabolism CYP450 (Minor)Slow eliminationNo Quinone-Imine formation
Key Toxicity Minimal (No cross-resistance)Hemolysis in G6PD Deficient Low (Hepatotoxicity reduced vs AQ)
Clinical Use Combination (w/ Artefenomel)Single-Dose Cure (P. vivax)Potential ACT partner

Experimental Protocols for Validation

To replicate these findings, researchers must employ standardized, self-validating protocols.

Protocol A: SYBR Green I Fluorescence Assay (In Vitro Potency)

Objective: Determine IC50 values against P. falciparum lines.[3][4] Validation: Z-factor > 0.5 required for assay robustness.

  • Culture Preparation: Synchronize P. falciparum cultures to ring stage using 5% D-sorbitol. Adjust to 0.5% parasitemia and 2% hematocrit.[3]

  • Drug Dilution: Prepare serial dilutions (2-fold) of test compounds (FQ, TQ, CQ) in 96-well plates (100 µL/well).

  • Incubation: Add 100 µL of parasite suspension. Incubate at 37°C in a gas chamber (90% N2, 5% CO2, 5% O2) for 72 hours (one replication cycle).

  • Lysis & Staining:

    • Freeze plates at -80°C for 1 hour, then thaw (lyses RBCs).

    • Add 100 µL Lysis Buffer containing SYBR Green I (1x final) .[7]

    • Buffer Composition: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Readout: Incubate in dark (1h). Measure fluorescence (Ex: 485nm, Em: 535nm).

  • Analysis: Plot fluorescence vs. log[drug] using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol B: Peters' 4-Day Suppressive Test (In Vivo Efficacy)

Objective: Assess in vivo efficacy in a murine model (P. berghei ANKA).

  • Infection (Day 0): Inoculate Swiss albino mice (n=5/group) intraperitoneally (IP) with

    
    P. berghei infected RBCs.
    
  • Treatment (Day 0-3): Administer test drugs orally (gavage) 2 hours post-infection and daily for 3 subsequent days.

    • Control: Vehicle only.

    • Standard: Chloroquine (10 mg/kg).[8][9]

  • Assessment (Day 4): Prepare thin blood smears from tail vein. Fix with methanol, stain with Giemsa (10%, 15 min).

  • Calculation: Count 2,000 RBCs per slide.

    
    
    

Experimental_Workflow cluster_invitro In Vitro: SYBR Green Assay cluster_invivo In Vivo: Peters' Test Step1 Synch. Parasites (Ring Stage) Step2 72h Incubation (+ Drug) Step1->Step2 Step3 Lysis + SYBR Green Step2->Step3 Step4 Fluorescence Read (IC50 Calc) Step3->Step4 StepA Inoculate Mice (P. berghei) StepB 4-Day Dosing (Oral Gavage) StepA->StepB StepC Giemsa Smear (Day 4) StepB->StepC StepD % Suppression Calculation StepC->StepD

Figure 2: Workflow for validating antimalarial potency. Left: High-throughput in vitro screening. Right: In vivo physiological validation.

Strategic Recommendations

  • For MDR Strains: Prioritize Ferroquine . Its ability to retain potency against PfCRT and PfMDR1 mutants makes it the strongest candidate for replacing CQ in Artemsinin Combination Therapies (ACTs).

  • For Elimination/Eradication: Tafenoquine is indispensable. Its activity against hypnozoites blocks the "relapse reservoir," essential for P. vivax elimination. However, G6PD screening is a mandatory bottleneck.

  • For Safety Optimization: Isoquine represents a viable backup to Amodiaquine, specifically for populations where hepatotoxicity is a concern, though it lacks the novel resistance-breaking mechanism of Ferroquine.

References

  • Dubar, F., et al. (2008).[2] "Ferroquine, an Ingenious Antimalarial Drug – Thoughts on the Mechanism of Action." Molecules. Link

  • Lacerda, M.V.G., et al. (2019). "Single-Dose Tafenoquine to Prevent Relapse of Plasmodium vivax Malaria."[10] New England Journal of Medicine. Link

  • O'Neill, P.M., et al. (2003).[11] "Isoquine and Related Amodiaquine Analogues: A New Generation of Improved 4-Aminoquinoline Antimalarials."[11] Journal of Medicinal Chemistry. Link

  • WWARN. (2014). "In Vitro Module: SYBR Green I Fluorescence Assay Method." Worldwide Antimalarial Resistance Network.[6] Link

  • Fidock, D.A., et al. (2004). "Antimalarial Drug Discovery: Efficacy Models for Compound Screening." Nature Reviews Drug Discovery. Link

Sources

Comparative

Benchmarking the cytotoxicity of 4-[(Oxolan-2-yl)methoxy]quinoline against known standards

Executive Summary This guide provides a rigorous framework for benchmarking the cytotoxic potential of 4-[(Oxolan-2-yl)methoxy]quinoline (CAS: 2195875-98-8). As a derivative of the privileged 4-alkoxyquinoline scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for benchmarking the cytotoxic potential of 4-[(Oxolan-2-yl)methoxy]quinoline (CAS: 2195875-98-8). As a derivative of the privileged 4-alkoxyquinoline scaffold, this compound is structurally predisposed to exhibit antiproliferative activity through mechanisms likely involving Topoisomerase I inhibition or lysosomotropic autophagy inhibition.

To validate its efficacy, this guide establishes a comparative matrix against three industry-standard controls: Doxorubicin (general cytotoxicity), Chloroquine (structural analog/autophagy inhibitor), and Camptothecin (mechanism-specific control).

Compound Profile & Structural Rationale

Candidate: 4-[(Oxolan-2-yl)methoxy]quinoline Structural Class: 4-Alkoxyquinoline with a tetrahydrofuran (oxolan) side chain.

Structural Activity Relationship (SAR) Context

The 4-alkoxyquinoline core is a validated pharmacophore in oncology. The inclusion of the oxolan-2-yl (tetrahydrofuran) moiety at the 4-position is critical. Unlike simple aliphatic chains, the ether-linked THF ring introduces:

  • Hydrogen Bond Acceptance: The ether oxygen and THF ring can interact with the DNA minor groove or kinase hinge regions.

  • Solubility Modulation: The polarity of the THF ring improves aqueous solubility compared to 4-benzyloxy analogs, potentially enhancing bioavailability.

Benchmarking Standards: The Comparison Matrix

To objectively assess potency, the candidate must be run in parallel with the following standards.

Standard AgentRole in AssayTarget MechanismTypical IC₅₀ (HeLa/MCF-7)
Doxorubicin Positive Control (High Potency) DNA Intercalation / Topo II Inhibition0.1 – 0.5 µM
Chloroquine Structural Analog Lysosomotropism / Autophagy Inhibition20 – 60 µM
Camptothecin Mechanistic Control Topoisomerase I Inhibition0.05 – 0.2 µM

Interpretation Logic:

  • High Potency: If Candidate IC₅₀ < 1 µM (Comparable to Doxorubicin).

  • Moderate Potency: If Candidate IC₅₀ is 1–10 µM (Typical for lead quinolines).

  • Low Potency: If Candidate IC₅₀ > 50 µM (Comparable to Chloroquine; likely non-genotoxic mechanism).

Experimental Protocol: Automated Cytotoxicity Workflow

Objective: Determine dose-response curves and IC₅₀ values using the MTT metabolic activity assay. Cell Lines: HeLa (Cervical Cancer), MCF-7 (Breast Cancer), and HEK293 (Normal Kidney - for Selectivity Index).

Reagents & Preparation[1][2][3][4][5]
  • Stock Solution: Dissolve 4-[(Oxolan-2-yl)methoxy]quinoline in 100% DMSO to 20 mM. Sonicate if necessary.

  • Assay Medium: DMEM + 10% FBS.

  • Controls: 0.1% DMSO (Vehicle), 10% DMSO (Cell Death Control).

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment:

    • Perform a serial dilution (1:3) of the Candidate and Standards.

    • Test Range: 100 µM down to 0.01 µM (8 points).

    • Apply to cells in triplicate.[1]

  • Incubation: Incubate for 72 hours . (Note: 48h is insufficient for some quinoline-induced autophagy mechanisms).

  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL final).[2] Incubate 3-4h.

    • Aspirate media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm (Reference 630 nm).

  • Analysis: Fit data to a 4-parameter logistic (4PL) regression model to calculate IC₅₀.

Visualizations

Diagram 1: Comparative Assay Workflow

This diagram illustrates the parallel processing of the candidate against the defined standards to ensure data validity.

CytotoxicityWorkflow Compound Candidate: 4-[(Oxolan-2-yl)methoxy]quinoline Treatment 72h Incubation (Serial Dilution) Compound->Treatment Standards Standards: Doxorubicin, Chloroquine Standards->Treatment Cells Cell Seeding (HeLa / MCF-7) Cells->Treatment Readout MTT Assay (Abs 570nm) Treatment->Readout Analysis Data Fit (4PL) Calculate IC50 Readout->Analysis

Caption: Parallel benchmarking workflow ensuring candidate performance is normalized against known cytotoxic agents.

Diagram 2: Postulated Mechanism of Action (MoA)

Based on the 4-alkoxyquinoline scaffold, the compound likely acts via DNA intercalation or Topoisomerase I inhibition.

MoA_Pathway Drug 4-[(Oxolan-2-yl)methoxy]quinoline Entry Cellular Entry (Passive Diffusion) Drug->Entry Target1 DNA Intercalation Entry->Target1 Potential Target2 Topoisomerase I Complex Stabilization Entry->Target2 Primary (Likely) Target3 Lysosomal Trapping (Weak Base Effect) Entry->Target3 Secondary Damage DNA Double-Strand Breaks Target1->Damage Target2->Damage Stress Autophagy Inhibition Target3->Stress Apoptosis Apoptosis (Cell Death) Damage->Apoptosis Stress->Apoptosis

Caption: Dual-pathway hypothesis: Topoisomerase I inhibition (primary) and lysosomal accumulation (secondary).

Data Interpretation & Reporting

When publishing your results, structure your data table as follows. (Values below are representative examples of how to format; they are not experimental data for this specific candidate).

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
CompoundHeLa (Cervical)MCF-7 (Breast)HEK293 (Normal)Selectivity Index (SI)*
4-[(Oxolan-2-yl)...] [Insert Data][Insert Data][Insert Data](IC₅₀ Normal / IC₅₀ Cancer)
Doxorubicin0.42 ± 0.050.35 ± 0.04> 5.0> 10
Chloroquine45.2 ± 3.152.8 ± 4.260.1~ 1.1
Camptothecin0.15 ± 0.020.12 ± 0.012.5> 15

Success Criteria:

  • A commercially viable lead should demonstrate an SI > 10 .

  • If the candidate tracks closely with Camptothecin , pursue Topoisomerase I binding assays.

  • If the candidate tracks with Chloroquine , investigate lysosomal pH changes.

Safety & Handling

  • Hazard Identification: Quinoline derivatives are potential skin and eye irritants. Treat as potentially genotoxic until proven otherwise.

  • PPE: Wear nitrile gloves, safety goggles, and work inside a biosafety cabinet when handling DMSO stocks.

  • Disposal: All biological waste containing the compound must be incinerated as hazardous chemical waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 2195875-98-8. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[3][4][5] Current Medicinal Chemistry. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2017). 4-Alkoxyquinoline derivatives as potential anticancer agents.[4][6][7][8] Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: The MTT Assay Protocol. Eli Lilly & Company / Assay Guidance Manual. Retrieved from [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Pharmacophore Modeling of 4-[(Oxolan-2-yl)methoxy]quinoline Analogues for Antimalarial Drug Discovery

This guide provides an in-depth comparison of pharmacophore modeling strategies as applied to a promising class of antimalarial candidates: 4-[(oxolan-2-yl)methoxy]quinoline analogues. We will dissect the causality behin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of pharmacophore modeling strategies as applied to a promising class of antimalarial candidates: 4-[(oxolan-2-yl)methoxy]quinoline analogues. We will dissect the causality behind methodological choices, present detailed experimental and computational protocols, and objectively compare the outcomes of ligand-based and structure-based approaches. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights needed to leverage these powerful computational tools for accelerating the discovery of novel therapeutics.

Introduction: The Quinoline Scaffold and the Imperative for New Antimalarials

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous successful drugs, most notably the antimalarial agent chloroquine.[1] However, the rise of drug-resistant strains of Plasmodium falciparum necessitates the urgent development of new, effective therapeutics.[2] The 4-[(oxolan-2-yl)methoxy]quinoline series represents a promising avenue for exploration, with the oxolane (tetrahydrofuran) moiety offering unique steric and electronic properties that can be exploited to overcome resistance mechanisms, such as drug efflux.[3]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional structure of a molecule into an abstract representation of its essential interaction features.[4][5] This approach allows us to understand the key molecular features responsible for biological activity and use this knowledge to screen vast chemical libraries for novel hits, a process known as virtual screening.[6][7]

This guide will use the 4-[(oxolan-2-yl)methoxy]quinoline scaffold as a case study to compare the two primary methods of pharmacophore generation: ligand-based and structure-based modeling.

The Rationale: Choosing a Modeling Strategy

The choice between a ligand-based and a structure-based approach is dictated by the available data.[8][9]

  • Ligand-Based Drug Design (LBDD): This strategy is employed when a set of molecules with known biological activity against a target is available, but the 3D structure of the target itself is unknown or poorly characterized.[8][10] The model is built by identifying the common chemical features shared by the most active compounds.[11]

  • Structure-Based Drug Design (SBDD): This is the preferred method when a high-resolution 3D structure of the biological target (e.g., a protein crystal structure from the Protein Data Bank) is available.[12][13] The pharmacophore is derived directly from the key interaction points within the target's binding site.

For our quinoline analogues, we will explore both scenarios to provide a comprehensive comparison. We will hypothesize a set of active ligands for the LBDD approach and utilize the known structure of a key malarial enzyme, Plasmodium falciparum lactate dehydrogenase (PfLDH), for the SBDD approach, as PfLDH is a validated target for quinoline-based drugs.[3][14]

Ligand-Based Pharmacophore Modeling (LBPM): Learning from Active Molecules

The fundamental premise of LBPM is that molecules with similar biological activity often share a common binding mode and, therefore, a common set of pharmacophoric features.

Experimental Protocol: Generating a Ligand-Based Model

This protocol outlines the workflow for developing a 3D-QSAR pharmacophore model using a set of known active compounds.

Step 1: Training Set Selection and Preparation

  • Causality: The quality of the model is entirely dependent on the quality and diversity of the input data. A good training set should include structurally diverse compounds with a wide range of biological activities (typically spanning several orders of magnitude).

  • Procedure:

    • Compile a set of 4-[(oxolan-2-yl)methoxy]quinoline analogues with experimentally determined inhibitory concentrations (IC₅₀) against P. falciparum. For this guide, we will use the hypothetical data in Table 1.

    • Convert IC₅₀ values to pIC₅₀ (-log(IC₅₀)) to linearize the activity scale.

    • Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate it.[15]

    • Generate low-energy 3D conformers for each molecule in the training set using a tool like the OPLS force field.[16]

Step 2: Pharmacophore Feature Identification and Hypothesis Generation

  • Causality: This step identifies the essential chemical features that are common among the most active molecules. Standard features include Hydrogen Bond Acceptors (A), Hydrogen Bond Donors (D), Hydrophobic groups (H), Aromatic Rings (R), and Positively/Negatively Ionizable centers (P/N).[17]

  • Procedure:

    • Define the pharmacophoric features present in the training set molecules.

    • Use an algorithm (e.g., in software like Phase, LigandScout, or Discovery Studio) to align the conformers of the active molecules and identify common feature arrangements.[18][19]

    • The software will generate multiple pharmacophore hypotheses, each representing a different 3D arrangement of features.

Step 3: Scoring and 3D-QSAR Model Building

  • Causality: The generated hypotheses are scored based on their ability to align the active molecules and distinguish them from inactive ones. A 3D-QSAR model is then built to correlate the fit of each molecule to the pharmacophore with its biological activity.[17]

  • Procedure:

    • Each hypothesis is scored based on parameters like survival score, alignment score, and vector score.

    • For each hypothesis, a 3D-QSAR model is generated using Partial Least Squares (PLS) regression.

Step 4: Model Validation

  • Causality: Validation is a critical step to ensure the model is statistically robust and has predictive power, rather than just fitting the training data.[7][20]

  • Procedure:

    • Internal Validation (Test Set): Use the generated QSAR model to predict the pIC₅₀ values of the compounds in the test set. A good model will show a high correlation (r²) between predicted and experimental activities.[21][22]

    • Fischer's Randomization Test: The biological activities of the training set molecules are scrambled, and new QSAR models are built. A statistically significant model will have a much higher correlation for the unscrambled data than for the scrambled data, indicating it is not the result of chance.[21]

    • Decoy Set Screening: A database containing the active molecules and a large number of "decoy" molecules (compounds with similar physicochemical properties but different topologies) is screened. A robust model should be able to selectively identify the active compounds, measured by metrics like the Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curve analysis.[23]

Data Presentation: Hypothetical Training Set
Compound IDStructureIC₅₀ (nM) vs. P. falciparumpIC₅₀
Q-01 7-chloro-4-[(oxolan-2-yl)methoxy]quinoline157.82
Q-02 7-bromo-4-[(oxolan-2-yl)methoxy]quinoline127.92
Q-03 7-fluoro-4-[(oxolan-2-yl)methoxy]quinoline557.26
Q-04 7-methyl-4-[(oxolan-2-yl)methoxy]quinoline1506.82
Q-05 7-chloro-4-[((2R)-oxolan-2-yl)methoxy]quinoline88.10
Q-06 7-chloro-4-[((2S)-oxolan-2-yl)methoxy]quinoline957.02
Q-07 4-[(oxolan-2-yl)methoxy]quinoline8006.10
Table 1: Hypothetical activity data for a training set of quinoline analogues.
Visualization: Ligand-Based Pharmacophore Workflow

LBPM_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Model Validation A Select Active Analogues (Table 1) B Generate 3D Conformers A->B C Identify Common Pharmacophore Features B->C D Generate & Score Hypotheses C->D E Build 3D-QSAR Model D->E F Test Set Prediction E->F G Fischer's Randomization E->G H Decoy Set Screening E->H I Validated Pharmacophore Model F->I G->I H->I

Caption: Workflow for ligand-based pharmacophore model generation.

Structure-Based Pharmacophore Modeling (SBPM): Interrogating the Target

SBPM leverages the 3D coordinates of a biological target to define a pharmacophore based on the interaction points within its active site.[24] This approach is powerful because it is not biased by the chemical space of known ligands.

Experimental Protocol: Generating a Structure-Based Model

Step 1: Target Selection and Preparation

  • Causality: The quality of the protein structure is paramount. High-resolution crystal structures (<2.5 Å) are preferred. The structure must be cleaned and prepared to ensure it is suitable for modeling.

  • Procedure:

    • Download the crystal structure of the target protein, P. falciparum lactate dehydrogenase (PfLDH), from the Protein Data Bank (PDB).

    • Prepare the protein structure: remove water molecules, add hydrogen atoms, assign correct bond orders, and minimize the structure to relieve steric clashes. This is often done using modules within software suites like Schrödinger or MOE.[25]

Step 2: Binding Site Identification and Feature Mapping

  • Causality: The binding site is the region of the protein where ligands interact. We must accurately identify this pocket to generate a relevant pharmacophore.

  • Procedure:

    • Identify the active site of PfLDH. If the PDB structure includes a co-crystallized ligand, the binding site is easily defined. Otherwise, pocket-finding algorithms can be used.

    • Generate pharmacophoric features based on the properties of the amino acid residues in the binding site. For example, an aspartate or glutamate residue can be mapped as a hydrogen bond acceptor and/or a negative ionizable feature, while a tryptophan can be mapped as an aromatic ring feature.

Step 3: Hypothesis Generation and Refinement

  • Causality: The mapped features are clustered and combined to form pharmacophore hypotheses that represent the key interaction points a ligand must satisfy to bind effectively.

  • Procedure:

    • The software generates hypotheses based on the mapped features.

    • Optional exclusion volumes can be added. These are regions of space occupied by the receptor, which helps to filter out compounds that would sterically clash with the protein during virtual screening.

Step 4: Model Validation

  • Causality: Even a structure-based model requires validation to confirm its ability to distinguish known binders from non-binders.

  • Procedure:

    • A validation set of known PfLDH inhibitors and a decoy set are screened against the pharmacophore model.

    • The model's performance is evaluated using the same metrics as in LBPM (Enrichment Factor, ROC-AUC) to confirm its utility for virtual screening.[23]

Visualization: Structure-Based Pharmacophore Workflow

SBPM_Workflow cluster_data Target Preparation cluster_model Model Generation cluster_validation Model Validation A Obtain Protein 3D Structure (e.g., PfLDH from PDB) B Prepare Protein (Add Hydrogens, Minimize) A->B C Identify Binding Site B->C D Map Interaction Features (H-bond, Aromatic, etc.) C->D E Generate & Refine Pharmacophore Hypotheses D->E F Screen Known Actives & Decoy Set E->F G Calculate EF, ROC-AUC F->G I Validated Pharmacophore Model G->I

Caption: Workflow for structure-based pharmacophore model generation.

Performance Comparison: LBPM vs. SBPM for Quinolines

A direct comparison of the models derived from both methods provides valuable insights into the structure-activity relationship (SAR) of the 4-[(oxolan-2-yl)methoxy]quinoline series.

ParameterLigand-Based Model (Hypothetical)Structure-Based Model (Hypothetical)Commentary
Source Set of 20 active/inactive analoguesPfLDH crystal structure (PDB ID: 1T2D)LBPM is informed by what binds; SBPM is informed by what can bind.
Key Features 1 Aromatic Ring (R), 2 H-Bond Acceptors (A), 1 Hydrophobic (H)1 Aromatic Ring (R), 2 H-Bond Acceptors (A), 1 H-Bond Donor (D)The models largely agree on the importance of the quinoline ring (R) and oxygen atoms (A). SBPM identifies a potential H-bond donor interaction not apparent from the ligand set alone.
Geometric Constraints Defined by the alignment of active ligandsDefined by the geometry of the active site residuesSBPM constraints are often more rigid and provide a more precise map of the binding pocket.
Predictive Power (ROC-AUC) 0.880.91Both models show good predictive ability, with the structure-based model performing slightly better due to the inclusion of receptor information.
Primary Utility Scaffold hopping, lead optimization, exploring chemical space similar to known actives.[11]Identifying novel scaffolds, predicting binding modes, de novo design.[26]The choice of model depends on the project goals.
Table 2: Comparative analysis of hypothetical ligand-based and structure-based pharmacophore models.

The convergence of features between the two models (e.g., the aromatic ring and hydrogen bond acceptors) provides strong confidence in their importance for biological activity. The H-bond acceptor features likely correspond to the quinoline nitrogen and the ether oxygen of the (oxolan-2-yl)methoxy side chain, highlighting the critical role of this substituent. The SBPM's identification of an H-bond donor feature suggests a direction for rational drug design—synthesizing new analogues that incorporate a donor group at the appropriate position to engage with the corresponding residue in the PfLDH active site.[14][27]

Application: Virtual Screening Cascade

The ultimate goal of generating a validated pharmacophore model is to use it as a 3D search query to find novel, potent compounds from large chemical databases.[20]

Protocol: Pharmacophore-Based Virtual Screening
  • Database Preparation: Obtain large compound libraries (e.g., ZINC, ChEMBL) and generate multiple 3D conformers for each molecule.

  • Pharmacophore Screening: Use the validated pharmacophore model (either LBPM or SBPM) as a filter. Only molecules that can match the pharmacophore's features and geometric constraints are retained. This step can reduce a library of millions of compounds to a few thousand hits.[11]

  • ADMET Filtering: Apply computational filters to remove compounds with predicted poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[5] This prioritizes compounds with better drug-like characteristics.

  • Molecular Docking: Dock the remaining hits into the active site of the target protein (if known). This predicts the binding pose and estimates the binding affinity (docking score) of each compound.[14]

  • Hit Selection: Select the top-ranked compounds based on their pharmacophore fit, docking score, and predicted ADMET properties for acquisition and biological testing.

Visualization: Virtual Screening Cascade

VS_Workflow A Compound Library (10^6 - 10^7 molecules) B Pharmacophore Screening (Validated Model) A->B C ADMET Filtering B->C D Molecular Docking C->D E Promising Hits for Assay (~10-100 molecules) D->E

Caption: A typical virtual screening cascade using a pharmacophore model.

Conclusion

Pharmacophore modeling provides an indispensable framework for understanding the SAR of novel chemical series like the 4-[(oxolan-2-yl)methoxy]quinoline analogues. This guide has demonstrated that both ligand-based and structure-based approaches yield powerful, predictive models, each with distinct advantages. While LBPM excels at exploring the chemical space around known actives, SBPM offers a less biased view of the target's binding requirements, often revealing new opportunities for interaction. The true power of this computational approach is realized when the insights from both methods are integrated, providing a robust, validated model that can significantly accelerate the hit-to-lead optimization process. By combining these in silico techniques with expert medicinal chemistry intuition, we can more rapidly design and discover the next generation of effective antimalarial agents.

References

  • Vertex AI Search. (n.d.). Pharmacophore modeling: advances and pitfalls - PMC.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • Vertex AI Search. (2026, January 7). Pharmacophore modeling: advances and pitfalls - Frontiers.
  • Catalano, F., Carocci, A., & Sinicropi, M. S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach - PMC.
  • ResearchGate. (n.d.). Advances in Pharmacophore Modeling and Its Role in Drug Designing.
  • Vertex AI Search. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software.
  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • RSC Publishing. (n.d.). Pharmacophore generation and atom based 3D-QSAR of quinoline derivatives as selective phosphodiesterase 4B inhibitors.
  • Pramanik, S., & Basu, A. (2015). In-silico combinatorial design and pharmacophore modeling of potent antimalarial 4-anilinoquinolines utilizing QSAR and computed descriptors - PMC.
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • MalariaWorld. (2024, June 12). Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation.
  • Docta Complutense. (n.d.). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation.
  • Dascombe, M. J., et al. (2005). Mapping antimalarial pharmacophores as a useful tool for the rapid discovery of drugs effective in vivo: design, construction, characterization, and pharmacology of metaquine. PubMed. _
  • PubMed. (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.
  • Dascombe, M. J., et al. (2005). Mapping Antimalarial Pharmacophores as a Useful Tool for the Rapid Discovery of Drugs Effective in Vivo: Design, Construction, Characterization, and Pharmacology of Metaquine.
  • MDPI. (2024, July 4). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation.
  • Creative Proteomics. (n.d.). Structure-Based vs Ligand-Based Drug Design.
  • ResearchGate. (2022, August 16). (PDF) Pharmacophore modeling and its applications.
  • ResearchGate. (2024, February 8). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies | Request PDF.
  • Quora. (2017, July 2). What are the differences between ligand-based and structure-based drug design?
  • Bentham Science Publisher. (n.d.). Rational Design Strategies for the Development of Synthetic Quinoline and Acridine Based Antimalarials.
  • IEEE Xplore. (2019). Ligand- and Structure-based Virtual Screening Studies for the Discovery of Selective Inhibitors.
  • ResearchGate. (2013, November 24). What are differences between structure based and ligand based pharmacophore modelling?
  • Slideshare. (n.d.). Structure based and ligand based drug designing.
  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • Mellado, M., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation.
  • National Center for Biotechnology Information. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC.
  • ScienceOpen. (2021, July 22). Research Article 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tu.
  • ResearchGate. (2025, August 9). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents | Request PDF.
  • IJHSSM.org. (2024, December 6). An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach.
  • National Center for Biotechnology Information. (n.d.). Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent - PMC.
  • Vertex AI Search. (n.d.). Proposition of In silico Pharmacophore Models for Malaria: A Review.
  • ResearchGate. (2024, July 4). (PDF) 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation.
  • PubMed. (2017, February 1). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors.
  • Varsha Snehi, et al. (2023, January-March). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 46-65.
  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • PubMed. (2022, September 15). Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents.

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: Proper Disposal of 4-[(Oxolan-2-yl)methoxy]quinoline

In the dynamic landscape of drug discovery and chemical research, the integrity of our work extends beyond the synthesis and analysis of novel compounds. It encompasses the entire lifecycle of a chemical, including its r...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, the integrity of our work extends beyond the synthesis and analysis of novel compounds. It encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[(Oxolan-2-yl)methoxy]quinoline, ensuring the safety of laboratory personnel and the protection of our environment. As a molecule combining the structural features of quinoline and an oxolane (tetrahydrofuran) ether, a cautious and informed approach to its disposal is paramount.

Understanding the Hazard Profile: A Synthesis of Known Risks

While a specific Safety Data Sheet (SDS) for 4-[(Oxolan-2-yl)methoxy]quinoline may not be readily available, a reliable hazard assessment can be constructed by examining its constituent chemical moieties: the quinoline core and the (oxolan-2-yl)methoxy substituent.

The Quinoline Moiety: Quinoline is a heterocyclic aromatic compound with well-documented hazards. It is classified as toxic if swallowed and harmful in contact with skin.[1][2][3][4][5] It is also a known skin and eye irritant.[1][2][3][4][5] Of significant concern are its long-term health effects, as it is suspected of causing genetic defects and may cause cancer.[1][2][3][4][5] Furthermore, quinoline is toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2][3][4][5]

The Oxolane (Tetrahydrofuran) Moiety: The oxolane (tetrahydrofuran) substituent introduces hazards associated with cyclic ethers. Tetrahydrofuran is a highly flammable liquid and vapor.[6][7][8] A critical and often underestimated risk is its tendency to form explosive peroxides upon prolonged exposure to air and light.[6] It is also an irritant and is suspected of causing cancer.[7][8]

Core Principle: In the absence of specific data for 4-[(Oxolan-2-yl)methoxy]quinoline, it must be handled and disposed of as a hazardous waste, assuming a hazard profile that includes the risks of both its quinoline and oxolane components. This precautionary approach aligns with the "cradle to grave" principle of hazardous waste management.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-[(Oxolan-2-yl)methoxy]quinoline for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact. Inspect gloves for any signs of degradation or punctures before use.[10]
Eye Protection Chemical splash gogglesTo protect eyes from accidental splashes.[10]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[9][10]
Respiratory Protection NIOSH/MSHA-approved respirator with organic vapor cartridgesRecommended when handling the substance outside of a certified chemical fume hood or if there is a risk of aerosolization.[9]

All handling and preparation for disposal of 4-[(Oxolan-2-yl)methoxy]quinoline should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9] An eyewash station and safety shower must be readily accessible.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant disposal of 4-[(Oxolan-2-yl)methoxy]quinoline in a laboratory setting.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Do Not Mix: Do not mix 4-[(Oxolan-2-yl)methoxy]quinoline waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.[9]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[9]

Step 2: Containerization

The choice of a waste container is critical for safe storage and transport.

  • Liquid Waste: Use a designated and compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] Ensure the container has a secure, tight-fitting lid.

  • Solid Waste: Contaminated solid waste should be placed in a dedicated, sealed bag or a clearly labeled, leak-proof container.[11]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label Contents: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[12]

  • Identify Constituents: The label must include the full chemical name, "4-[(Oxolan-2-yl)methoxy]quinoline", and the approximate concentration and quantity. List any other components of the waste stream.[12]

  • Date of Accumulation: Record the date when the first drop of waste was added to the container.

Step 4: Storage

Temporary storage of hazardous waste in the laboratory must be done safely.

  • Secure Location: Store waste containers in a designated, secure area, away from heat, flames, and direct sunlight.[1]

  • Secondary Containment: It is best practice to keep liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closed Containers: Waste containers must be kept closed at all times, except when adding waste.[12]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]

  • Do Not Use Drains or Trash: Under no circumstances should 4-[(Oxolan-2-yl)methoxy]quinoline or its waste be disposed of down the drain or in the regular trash.[2][9]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Small Spills: For small spills, trained laboratory personnel wearing appropriate PPE can clean it up using an absorbent material (e.g., vermiculite, sand, or a commercial absorbent).[13] The contaminated absorbent material must then be disposed of as hazardous solid waste.

  • Large Spills: For large spills, evacuate the area, secure it, and immediately contact your institution's emergency response team or EHS department.[9]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[13]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[13]

    • Inhalation: Move the individual to fresh air and seek immediate medical attention.[13]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-[(Oxolan-2-yl)methoxy]quinoline.

Disposal_Workflow Disposal Workflow for 4-[(Oxolan-2-yl)methoxy]quinoline cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify Waste Type B->C D Liquid Waste (Unused solutions, etc.) C->D Liquid E Solid Waste (Contaminated gloves, wipes, etc.) C->E Solid F Select Compatible Container (HDPE or Glass for Liquids) D->F H Place in Secure, Labeled Bag/Container E->H G Label Container: 'HAZARDOUS WASTE' Chemical Name & Conc. Date F->G I Store in Designated, Secure Area with Secondary Containment G->I H->G J Keep Container Closed I->J K Contact EHS for Waste Pickup J->K L Document Waste Transfer K->L

Caption: Decision workflow for the safe disposal of 4-[(Oxolan-2-yl)methoxy]quinoline.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Material Safety Data Sheet.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • Safety Data Sheet. DC Fine Chemicals.
  • Safety data sheet. CPAchem.
  • SAFETY DATA SHEET. Actylis Lab Solutions.
  • Chemical Waste Management Guide.
  • SAFETY DATA SHEET. Penta chemicals.
  • OXOLANE. Ataman Kimya.
  • SAFETY DATA SHEET TETRAHYDROFURAN LRG. Reagent Chemical Services.
  • Safety Data Sheet Tetrahydrofuran. Redox.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.